2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-11-3-5-6(10-11)7(12)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSGVASFZSYZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599091 | |
| Record name | 2-Ethyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923283-59-4 | |
| Record name | 2-Ethyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways for producing 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis of this molecule, identified by CAS number 923283-59-4, involves the strategic construction of the bicyclic pyrazolopyrimidine core with precise control over the regioselective ethylation of the pyrazole nitrogen.[1] This document will explore the primary synthetic routes, detailing the key intermediates, reaction mechanisms, and experimental protocols.
Introduction to the Pyrazolo[4,3-d]pyrimidin-7-one Scaffold
The pyrazolo[4,3-d]pyrimidine scaffold is a purine isostere that has garnered significant attention in drug discovery due to its diverse pharmacological activities. Derivatives of this core structure have been investigated as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), and have shown potential in oncology and other therapeutic areas. The synthesis of specifically substituted analogs, such as the 2-ethyl derivative, is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Retrosynthetic Analysis: Devising a Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests two primary convergent strategies. The first involves the pre-functionalization of the pyrazole ring with the desired ethyl group, followed by the annulation of the pyrimidine ring. The second approach entails the initial construction of the pyrazolo[4,3-d]pyrimidin-7-one core, followed by a regioselective ethylation at the N-2 position of the pyrazole. The choice of strategy often depends on the availability of starting materials and the desired control over regioselectivity.
Caption: Retrosynthetic approaches to this compound.
Pathway 1: Synthesis via an N-Ethyl-4-aminopyrazole-5-carboxamide Intermediate
This pathway offers a robust method for controlling the position of the ethyl group by introducing it early in the synthetic sequence. The key intermediate for this route is 4-amino-1-ethyl-1H-pyrazole-5-carboxamide (CAS 957513-91-6).[2]
Step 1: Synthesis of the Pyrazole Core
The synthesis of the pyrazole ring is a critical first step. A common and efficient method involves the condensation of a hydrazine derivative with a suitably functionalized three-carbon component. For the synthesis of the required precursor, ethyl hydrazine can be reacted with a derivative of ethyl cyanoacetate.
Experimental Protocol: Synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (Analogous Procedure)
-
To a solution of ethyl (ethoxymethylene)cyanoacetate in a suitable solvent such as ethanol, add ethylhydrazine.
-
The reaction mixture is typically heated under reflux for several hours to ensure complete cyclization.
-
Upon cooling, the product often precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization.
Rationale: This reaction proceeds via a Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring. The use of ethylhydrazine directly incorporates the desired ethyl group at the N-1 position of the pyrazole.
Step 2: Amidation of the Pyrazole Ester
The ester group at the 5-position of the pyrazole is then converted to a carboxamide. This is a standard transformation that can be achieved by direct amidation with ammonia.
Experimental Protocol: Synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide
-
Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is heated in a solution of ammonia in a sealed vessel.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Step 3: Pyrimidine Ring Annulation
The final step in this pathway is the cyclization of the 4-amino-1-ethyl-1H-pyrazole-5-carboxamide intermediate to form the pyrazolo[4,3-d]pyrimidin-7-one ring system. This is typically achieved by reacting the aminopyrazole with a one-carbon synthon, such as formic acid or a derivative thereof.
Experimental Protocol: Cyclization to form this compound
-
A mixture of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide and an excess of formamide is heated at a high temperature (e.g., 150-180 °C) for several hours.
-
Alternatively, the reaction can be carried out by refluxing the aminopyrazole in formic acid.
-
The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Causality of Experimental Choices: The use of formamide or formic acid provides the necessary carbon atom to form the C4 of the pyrimidine ring. The high temperature facilitates the condensation and subsequent cyclization, which involves the elimination of water or ammonia.
Caption: Workflow for the synthesis via an N-ethyl-4-aminopyrazole-5-carboxamide intermediate.
Pathway 2: Regioselective N-Ethylation of a Pre-formed Pyrazolo[4,3-d]pyrimidin-7-one
This alternative pathway involves the initial synthesis of the parent 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, followed by a regioselective ethylation. The key challenge in this approach is to control the site of ethylation, as the pyrazole ring has two potential nitrogen atoms for alkylation (N-1 and N-2).
Step 1: Synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
The synthesis of the parent pyrazolo[4,3-d]pyrimidin-7-one can be achieved from commercially available starting materials such as 4-amino-1H-pyrazole-5-carboxamide. The cyclization can be carried out using similar methods as described in Pathway 1, Step 3.
Step 2: Regioselective N-Ethylation
The regioselectivity of N-alkylation of pyrazolo[4,3-d]pyrimidines is highly dependent on the reaction conditions. To achieve the desired N-2 ethylation, specific conditions that favor this isomer are required.
Experimental Protocol: Regioselective N2-Ethylation
-
To a solution of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added at 0 °C.
-
After the deprotonation is complete, ethyl iodide is added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete.
-
The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the desired N-2 ethylated product is isolated and purified, often requiring chromatographic separation from the N-1 isomer.
Mechanistic Insight: The use of a strong base like sodium hydride in a polar aprotic solvent like DMF generates the pyrazolide anion. The regioselectivity of the subsequent alkylation is influenced by a combination of electronic and steric factors. It has been reported that under these conditions, the N-2 position is often favored for alkylation in related pyrazolopyrimidine systems.
Data Summary
| Step | Reactants | Reagents/Solvents | Typical Yield |
| Pathway 1 | |||
| Pyrazole Synthesis | Ethylhydrazine, Ethyl (ethoxymethylene)cyanoacetate | Ethanol | Good to High |
| Amidation | Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, Ammonia | Sealed vessel, heat | High |
| Pyrimidine Annulation | 4-amino-1-ethyl-1H-pyrazole-5-carboxamide, Formamide | High temperature | Moderate |
| Pathway 2 | |||
| N-Ethylation | 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, Ethyl iodide | NaH, DMF | Variable |
Note: Yields are qualitative and can vary significantly based on specific reaction conditions and scale.
Conclusion
The synthesis of this compound can be effectively achieved through two primary synthetic pathways. The choice between a "pyrazole first" or a "pyrazolopyrimidinone first" approach will depend on the specific expertise of the research team, the availability of starting materials, and the desired scale of the synthesis. Careful control of reaction conditions, particularly for the regioselective N-ethylation step, is paramount to achieving a successful and efficient synthesis. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of this and related pyrazolo[4,3-d]pyrimidine derivatives.
References
Sources
An In-depth Technical Guide on the Putative Mechanism of Action of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: Elucidating the Bioactivity of a Novel Pyrazolopyrimidinone
The pyrazolo[4,3-d]pyrimidin-7-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. While direct experimental data for 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is not extensively available in peer-reviewed literature, a comprehensive analysis of its structural analogs strongly suggests a primary mechanism of action as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs). This guide synthesizes the current understanding of related compounds to propose a putative mechanism of action and provides a detailed framework of experimental protocols to rigorously validate this hypothesis.
Derivatives of 1H-pyrazolo[4,3-d]pyrimidines have been identified as a potent class of phosphodiesterase 5 (PDE5) inhibitors[1][2]. The structural similarity of this compound to known PDE5 inhibitors, such as sildenafil, further strengthens this hypothesis. Sildenafil, a well-characterized drug, contains a similar pyrazolopyrimidinone core and functions by selectively inhibiting cGMP-specific phosphodiesterase type 5 (PDE5)[3]. Therefore, this guide will proceed under the well-founded hypothesis that the subject compound acts as a PDE inhibitor, likely with selectivity towards PDE5.
Part 1: The Hypothesized Mechanism of Action - Inhibition of Phosphodiesterase 5 (PDE5)
The central hypothesis is that this compound functions as a competitive inhibitor of phosphodiesterase 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes[4].
The cGMP Signaling Pathway
In response to signaling molecules like nitric oxide (NO), soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then activate downstream effectors, such as protein kinase G (PKG), which in turn phosphorylates various target proteins. This cascade ultimately leads to physiological responses like smooth muscle relaxation and vasodilation. The action of cGMP is terminated by its hydrolysis to the inactive 5'-guanosine monophosphate (5'-GMP) by PDEs[4].
Role of PDE5 and the Impact of Inhibition
PDE5 is a cGMP-specific phosphodiesterase. By inhibiting PDE5, this compound would prevent the breakdown of cGMP, leading to its accumulation within the cell. This amplification of the cGMP signal would enhance and prolong the downstream effects of the NO/sGC/cGMP pathway.
Part 2: Experimental Validation of the Proposed Mechanism
To rigorously test the hypothesis that this compound is a PDE5 inhibitor, a multi-tiered experimental approach is necessary. This involves biochemical assays to determine direct enzyme inhibition and selectivity, followed by cell-based assays to confirm its activity in a physiological context.
Biochemical Assays for Direct PDE Inhibition
The initial step is to determine if the compound directly inhibits the enzymatic activity of PDE5 and to quantify its potency, typically by determining the half-maximal inhibitory concentration (IC50).
Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from commercially available assays that provide a robust and high-throughput method for measuring PDE activity[4].
-
Reagents and Materials:
-
Recombinant human PDE5 enzyme
-
cGMP substrate
-
GMP-specific antibody labeled with a fluorophore
-
GMP tracer (a GMP analog conjugated to a fluorescent dye)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the PDE5 enzyme to each well (except for negative controls).
-
Add the serially diluted compound to the respective wells. Include wells with a known PDE5 inhibitor (e.g., sildenafil) as a positive control and wells with buffer only as a negative control.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the cGMP substrate to all wells.
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the GMP-specific antibody and the GMP tracer.
-
Incubate for another 60 minutes at room temperature to allow for antibody-GMP binding.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
In the absence of inhibition, PDE5 converts cGMP to GMP. The GMP produced displaces the GMP tracer from the antibody, leading to a low fluorescence polarization signal.
-
In the presence of an inhibitor, less GMP is produced, allowing the GMP tracer to remain bound to the antibody, resulting in a high fluorescence polarization signal.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Table 1: Expected Outcome of the In Vitro PDE5 Inhibition Assay
| Compound | Predicted IC50 (nM) |
| This compound | 1 - 100 |
| Sildenafil (Positive Control) | 1 - 10 |
| DMSO (Vehicle Control) | > 10,000 |
PDE Isozyme Selectivity Profiling
To be a viable drug candidate, the compound should ideally exhibit high selectivity for PDE5 over other PDE isozymes to minimize off-target effects.
Experimental Protocol: PDE Isozyme Panel Screening
This is typically performed using a panel of recombinant PDE enzymes (PDE1-11) and measuring the inhibitory activity of the compound against each isozyme using an appropriate assay format (e.g., fluorescence polarization, bioluminescence, or radioimmunoassay).
-
Procedure:
-
The in vitro inhibition assay described in section 2.1 is repeated for each PDE isozyme in the panel.
-
The compound is tested at a fixed concentration (e.g., 1 µM) to get a preliminary indication of selectivity.
-
For any isozymes where significant inhibition is observed, a full dose-response curve is generated to determine the IC50 value.
-
-
Data Analysis:
-
Selectivity is determined by comparing the IC50 value for PDE5 with the IC50 values for other PDE isozymes. A higher ratio indicates greater selectivity for PDE5.
-
Cell-Based Assays for Functional Efficacy
Cell-based assays are crucial to confirm that the compound can penetrate cell membranes and inhibit PDE5 in a cellular environment, leading to a functional downstream response.
Experimental Protocol: Measurement of Intracellular cGMP Levels
This protocol utilizes a cell line that expresses the necessary components of the cGMP signaling pathway.
-
Cell Line:
-
A suitable cell line, such as human umbilical vein endothelial cells (HUVECs) or a transfected cell line expressing the nitric oxide receptor (e.g., HEK293 cells), is used.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate cGMP production by adding a nitric oxide donor (e.g., sodium nitroprusside) to the cells.
-
After a short incubation period (e.g., 10 minutes), lyse the cells to release the intracellular contents.
-
Quantify the intracellular cGMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a bioluminescent assay[5][6].
-
-
Data Analysis:
-
An effective inhibitor will cause a dose-dependent increase in intracellular cGMP levels upon stimulation with the NO donor.
-
The half-maximal effective concentration (EC50) can be calculated from the dose-response curve.
-
Part 3: Structure-Activity Relationship (SAR) Insights
While a detailed SAR for the 2-ethyl substitution is not available, general SAR principles for pyrazolo[4,3-d]pyrimidin-7-one PDE5 inhibitors can be inferred from the literature. The pyrazolopyrimidinone core acts as a bioisostere for the purine ring of cGMP, allowing it to bind to the active site of PDE5. Substitutions at various positions on the heterocyclic core are known to influence potency and selectivity[7]. The ethyl group at the 2-position of the pyrazole ring likely interacts with a hydrophobic pocket within the PDE5 active site. The precise nature of this interaction and its contribution to the overall binding affinity would need to be elucidated through co-crystallography studies of the compound bound to the PDE5 enzyme.
Conclusion
Based on the robust evidence from structurally related compounds, it is highly probable that this compound acts as an inhibitor of phosphodiesterase 5. The experimental framework detailed in this guide provides a clear and scientifically rigorous path to confirm this hypothesized mechanism of action, determine the compound's potency and selectivity, and validate its functional activity in a cellular context. The successful completion of these studies would provide a comprehensive understanding of the molecular pharmacology of this compound and support its further development as a potential therapeutic agent.
References
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Ashman, H. K., Lipton, R., Melicow, M. M., & Price, T. D. (1963). Isolation of adenosine 3',5'-monophosphate and guanosine 3',5'-monophosphate from rat urine. Biochemical and Biophysical Research Communications, 11(4), 330-334. [Link]
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BellBrook Labs. (n.d.). How to Measure cGAMP Accurately with Biochemical Assays. Retrieved from [Link]
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BPS Bioscience. (n.d.). Phosphodiesterase (PDE) Cell-Based Screening Services. Retrieved from [Link]
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Ceyhan, O., et al. (2012). A cell-based PDE4 assay in 1536-well plate format for high throughput screening. PLoS One, 7(6), e39856. [Link]
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Allcock, R. W., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3307-3312. [Link]
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Wigdal, S. S., et al. (2023). A Homogeneous Bioluminescent System to Monitor Cyclic Guanosine Monophosphate. ACS Pharmacology & Translational Science, 6(12), 1935-1944. [Link]
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Carvajal, J. A., et al. (2019). A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. MethodsX, 6, 239-247. [Link]
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Santillo, M. F., & Mapa, S. T. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(9), 1431-1439. [Link]
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Semail, N. F., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect sildenafil in counterfeit drugs. F1000Research, 8, 1709. [Link]
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Santillo, M. F., & Mapa, S. T. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. [Link]
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Vlase, L., et al. (2022). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. Pharmaceuticals, 15(10), 1258. [Link]
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Xu, X., et al. (2017). Use of a Fission Yeast Platform to Identify and Characterize Small Molecule PDE Inhibitors. Methods in Molecular Biology, 1548, 211-227. [Link]
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Amin, S. A., et al. (2022). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. [Link]
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Wang, H., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2309. [Link]
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Getz, T., et al. (2017). Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays. Scientific Reports, 7(1), 10189. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2010). 1-(2-(2,2,2-trifluoroethoxy)ethyl-1H-pyrazolo[4,3-d]pyrimidines as potent phosphodiesterase 5 (PDE5) inhibitors. 20(10), 3125-3128. [Link]
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Al-Najjar, B. O., et al. (2018). Important structural features for higher PDE1 inhibitory activity. ResearchGate. [Link]
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Hamilton, H. W., et al. (1987). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 30(1), 91-96. [Link]
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Chemistry & Biodiversity. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. 20(4), e202200707. [Link]
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Card, G. L., et al. (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Nature Biotechnology, 23(2), 201-207. [Link]
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ACS Infectious Diseases. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. 7(2), 479-492. [Link]
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ResearchGate. (2021). Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. [Link]
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Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]
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Molecules. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. 27(19), 6615. [Link]
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A Technical Guide to the Crystal Structure Analysis of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Abstract
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including roles as inhibitors of phosphodiesterases (PDEs) and cyclin-dependent kinases (CDKs).[1][2][3][4] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their physicochemical properties, such as solubility and stability, and their biological function. This guide provides an in-depth, experience-driven walkthrough of the complete workflow for the crystal structure analysis of a key derivative, 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. We will move beyond a simple recitation of methods to explore the causal reasoning behind critical experimental decisions, from strategic synthesis and crystallization to the nuances of X-ray diffraction data interpretation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structural insights for rational drug design.
The Strategic Importance of Structural Elucidation
The pyrazolo[4,a]pyrimidine core is a bioisostere of naturally occurring purines, allowing it to interact with a wide range of biological targets.[5] Derivatives have been investigated as anticancer agents, adenosine receptor antagonists, and treatments for inflammatory pain.[6][7][8] For drug development, a high-resolution crystal structure is invaluable. It provides definitive proof of molecular constitution, reveals the exact conformation adopted by the molecule in the solid state, and, most critically, maps the intermolecular interactions that govern crystal packing.[9][10] This information is directly applicable to:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the 3D structure relates to biological activity is the cornerstone of rational drug design.[7]
-
Polymorph Screening: Different crystal packing arrangements (polymorphs) of the same molecule can have drastically different solubilities and bioavailabilities. Crystallography is the gold standard for identifying and characterizing them.
-
Improving Physicochemical Properties: Insights into crystal packing can guide strategies to improve properties like aqueous solubility, a common challenge for this class of compounds.[6][11]
The overall workflow for this analysis is a multi-stage process, beginning with the synthesis of high-purity material and culminating in the detailed interpretation of the refined crystal structure.
Caption: Generalized synthesis and purification pathway.
Protocol 2.1: Synthesis and Purification
-
Reaction Setup: A substituted aminopyrazole-carboxamide precursor is reacted with a suitable cyclizing agent (e.g., triethyl orthoformate followed by reaction with ammonia or direct heating with formamide).
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The crude product is isolated via precipitation by pouring the reaction mixture into cold water, followed by filtration.
-
Purification: The crude solid is purified. The choice of method is critical.
-
Causality: While column chromatography is effective, recrystallization is often preferred as it yields a crystalline solid, which may already be suitable for diffraction or is at least in a better state for subsequent crystallization screening. The solvent for this bulk recrystallization should be one in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
-
Characterization: The purified product's identity and purity are confirmed using NMR (¹H, ¹³C), Mass Spectrometry (MS), and IR spectroscopy. Purity should exceed 99% as determined by HPLC or NMR. [5]
The Art and Science of Single Crystal Growth
Growing a single crystal suitable for X-ray diffraction is often the most challenging step. [9]It is an empirical process that requires patience and systematic screening of various conditions. For small organic molecules like our target, several methods are effective. [10]A suitable crystal should be well-formed, optically clear, and typically 0.1-0.3 mm in at least two dimensions. [10] Key Principles:
-
Supersaturation: Crystal growth occurs from a supersaturated solution. The goal is to approach this state slowly and controllably to allow for the formation of a single, well-ordered nucleus that can grow.
-
Solvent Choice: The ideal solvent is one in which the compound is moderately soluble. [12]Highly soluble compounds tend to precipitate quickly, forming many small crystals, while poorly soluble ones may not crystallize at all.
-
Purity: The crystallization vessel must be scrupulously clean, as dust or scratches can act as unwanted nucleation sites, leading to a shower of microcrystals. [12] Protocol 3.1: Crystallization Methodologies
The following methods should be attempted in parallel using a range of solvents (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, and mixtures thereof).
| Method | Description | Rationale & Causality |
| Slow Evaporation | A nearly saturated solution is prepared, filtered into a clean vial, and covered loosely (e.g., with perforated foil). The solvent evaporates slowly over days or weeks. [12] | This is the simplest method. The slow increase in concentration gently pushes the solution into a state of supersaturation, favoring slow, ordered growth. Best for compounds with moderate volatility solvents. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature, filtered while hot, and allowed to cool slowly to room temperature, and then potentially moved to a refrigerator. [9][13] | Solubility often decreases significantly with temperature. Controlled cooling prevents a rapid "crash out" of amorphous solid, instead promoting methodical crystal growth. The rate of cooling is a key variable. |
| Vapor Diffusion | A concentrated solution of the compound in a solvent (the "inner solution") is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble but which is miscible with the primary solvent. | The anti-solvent vapor slowly diffuses into the inner solution, gradually reducing the compound's solubility to the point of crystallization. This provides very fine control over the rate of supersaturation. |
| Liquid-Liquid Diffusion | Similar to vapor diffusion, but the anti-solvent is carefully layered on top of the compound solution in a narrow tube (e.g., an NMR tube). [13] | Diffusion across the liquid-liquid interface is very slow, making this an excellent method for difficult-to-crystallize compounds. It is crucial that the two solvents are miscible. [14] |
X-ray Diffraction: From Crystal to Data
Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which contain the information about the atomic arrangement. [10] Protocol 4.1: Single-Crystal X-ray Data Collection
-
Crystal Mounting: A well-formed single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Cryo-cooling is crucial. It minimizes thermal vibration of the atoms, leading to sharper diffraction spots and a higher-resolution structure. It also protects the crystal from potential radiation damage from the X-ray beam.
-
-
Diffractometer Setup: The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer (e.g., a Bruker APEXII CCD or similar). The X-ray source is typically a Molybdenum (Mo, λ=0.71073 Å) or Copper (Cu, λ=1.5418 Å) anode.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots and determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A full data collection strategy is calculated to measure the intensities of a complete and redundant set of unique reflections. The crystal is rotated through a series of angles while diffraction images are continuously collected.
-
Data Integration and Scaling: After collection, the raw image data is processed. This involves integrating the intensity of each diffraction spot, applying corrections (e.g., for Lorentz factor and polarization), and scaling the data to account for experimental variations.
Structure Solution, Refinement, and Validation
The processed diffraction data (a list of reflections and their intensities) is used to solve and refine the crystal structure.
Protocol 5.1: Structure Solution and Refinement
-
Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined. This defines the symmetry elements present in the crystal.
-
Structure Solution (The Phase Problem): The primary challenge is that the phases of the diffracted waves are not measured. "Direct methods" or charge-flipping algorithms (as implemented in programs like SHELXT) are used to generate an initial electron density map from the measured intensities. This initial map is often good enough to identify the positions of most non-hydrogen atoms.
-
Model Building and Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL). This process involves:
-
Assigning atom types (C, N, O) to the electron density peaks.
-
Refining atomic positions and anisotropic displacement parameters (which model thermal motion).
-
Locating hydrogen atoms: H-atoms are typically placed in calculated positions and refined using a "riding model," although they can sometimes be located from the difference electron density map.
-
-
Validation: The final refined model is rigorously checked for correctness. The key validation metrics are the crystallographic R-factors (R1, wR2), which measure the agreement between the calculated and observed diffraction data. For a good small-molecule structure, R1 should ideally be below 5% (0.05). The final model is checked for any remaining significant peaks or holes in the difference electron density map.
Analysis of the Crystal Structure
The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This data is analyzed to extract chemically meaningful insights.
Crystallographic Data Summary
The following table summarizes the kind of data that would be obtained from a successful analysis.
| Parameter | Value (Example) |
| Chemical Formula | C₇H₈N₄O |
| Formula Weight | 164.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 10.234(4) |
| c (Å) | 9.156(3) |
| β (°) | 105.34(1) |
| Volume (ų) | 768.9(4) |
| Z | 4 |
| ρcalc (g/cm³) | 1.418 |
| Final R1 [I > 2σ(I)] | 0.041 |
| wR2 (all data) | 0.115 |
Molecular Geometry
The analysis begins with the molecule itself. The fused pyrazolo[4,3-d]pyrimidine ring system is expected to be largely planar. Bond lengths and angles are compared to standard values to identify any potential strain or unusual electronic effects. The conformation of the ethyl group (e.g., its torsion angle relative to the pyrazole ring) is determined.
Intermolecular Interactions and Crystal Packing
This is often the most insightful part of the analysis for drug development. Molecules rarely exist in isolation in a crystal; they are held together by a network of non-covalent interactions. For this compound, the key interactions are likely to be hydrogen bonds.
The pyrimidinone moiety contains a classic hydrogen bond donor (N-H at position 6) and acceptor (C=O at position 7), while the pyrazole ring contains additional nitrogen atoms that can act as acceptors. A common motif would be the formation of hydrogen-bonded dimers or chains.
Caption: Diagram of a potential hydrogen-bonded dimer motif.
Hydrogen Bond Analysis Table (Example)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Symmetry Operation | |
| N(6)-H(6)···O(7) | 0.86 | 2.01 | 2.865(3) | 175 | -x+1, -y, -z+1 |
Such interactions are critical as they represent the energetic forces that must be overcome to dissolve the crystal. A strong, extensive hydrogen-bonding network often correlates with lower aqueous solubility and a higher melting point. [6]Understanding these interactions can suggest chemical modifications to disrupt the packing and improve the compound's pharmaceutical properties.
Conclusion
The crystal structure analysis of this compound is a powerful, multi-step process that yields definitive and actionable data for drug discovery and development. By moving from rational synthesis and meticulous crystallization to high-resolution X-ray diffraction and detailed structural interpretation, researchers can gain fundamental insights into a molecule's behavior. The resulting 3D model informs SAR, aids in the design of compounds with improved properties, and provides a solid foundation for understanding biological mechanisms at the atomic level. This guide has outlined not just the protocols but the scientific reasoning that underpins a successful crystallographic investigation, empowering researchers to apply these principles to their own work.
References
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
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Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]
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ResearchGate. (2010). Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities. Retrieved from [Link]
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PubChem. (n.d.). 7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4-dihydro-3-beta-D-ribofuranosyl-. Retrieved from [Link]
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Scilit. (2010). Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities. Medicinal Chemistry Research. Retrieved from [Link]
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IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]
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Ahrens, J., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. Available at: [Link]
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PubChem. (n.d.). 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-. Retrieved from [Link]
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Semantic Scholar. (2018). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[1][9][10]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Retrieved from [Link]
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ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
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Che, D., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2012). Synthesis of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines. Retrieved from [Link]
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El-Maksoud, A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][9][10]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]
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European Patent Office. (1999). Process for preparation of pyrazolo-(4,3-d)pyrimidin-7-ones and intermediates thereof. Retrieved from [Link]
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Usiena air. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Retrieved from [Link]
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PubMed. (2024). 2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polarization. Retrieved from [Link]
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PubMed. (1988). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Retrieved from [Link]
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PubMed. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Retrieved from [Link]
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PubMed Central. (2015). Crystal structure of ethyl 2′′,3-dioxo-7′,7a′-dihydro-1′H,3H,3′H-dispiro[benzo[b]thiophene-2,6′-pyrrolo[1,2-c]thiazole-5′,3′′-indoline]-7. Retrieved from [Link]
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RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]
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RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][9][10]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Retrieved from [Link]
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An In-depth Technical Guide to PF-04447943: A Selective Phosphodiesterase 9A Inhibitor
Introduction
This technical guide provides a comprehensive overview of the potent and selective phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943. It is important to note a point of clarification regarding its chemical identification. While the initial query referenced CAS number 923283-59-4, which corresponds to 2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one, the vast body of scientific literature and clinical research is associated with the compound PF-04447943, correctly identified by CAS number 1082744-20-4.[1][2][3][4][5] This guide will focus exclusively on PF-04447943, a compound that has garnered significant interest for its potential therapeutic applications in cognitive disorders.
Developed through a combination of parallel synthetic chemistry and structure-based drug design, PF-04447943 has been investigated for its ability to modulate cyclic guanosine monophosphate (cGMP) levels in the brain.[6][7] This guide will delve into its mechanism of action, pharmacokinetic properties, preclinical efficacy in various models of cognitive impairment, and the outcomes of its clinical evaluation.
Physicochemical Properties and Structure
PF-04447943, with the chemical name 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, is a cell-permeable and blood-brain barrier-penetrant pyrazolo[3,4-d]pyrimidinone compound.[8][9] Its structural features have been optimized to ensure high selectivity for the PDE9A enzyme.
| Property | Value |
| CAS Number | 1082744-20-4 |
| Molecular Formula | C₂₀H₂₅N₇O₂ |
| Molecular Weight | 395.46 g/mol |
| IUPAC Name | 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
Mechanism of Action: Targeting the cGMP Signaling Pathway
PF-04447943 exerts its pharmacological effects by selectively inhibiting phosphodiesterase 9A (PDE9A).[10] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including synaptic plasticity and memory formation.[11] By inhibiting PDE9A, PF-04447943 leads to an elevation of cGMP levels in the brain and cerebrospinal fluid.[10][12] This enhancement of cGMP signaling is believed to be the primary mechanism underlying its potential cognitive-enhancing effects.
The nitric oxide (NO)/cGMP signaling pathway plays a critical role in neuronal function.[11] Elevated cGMP levels can activate protein kinase G (PKG), which in turn can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), a key transcription factor involved in long-term memory formation.[9]
Conclusion and Future Perspectives
PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor that demonstrated promising preclinical efficacy in models of cognitive enhancement. Its mechanism of action, centered on the elevation of central cGMP levels, provided a strong scientific rationale for its investigation as a therapeutic agent for Alzheimer's disease. However, the compound did not meet its primary efficacy endpoints in a Phase 2 clinical trial.
Despite this outcome, the research on PF-04447943 has significantly contributed to our understanding of the role of the cGMP signaling pathway in cognitive function. The journey of this compound from discovery to clinical evaluation serves as a valuable case study for drug development professionals. Future research in this area may focus on exploring other therapeutic indications for PDE9A inhibitors or developing novel compounds with different pharmacokinetic or pharmacodynamic profiles that may translate more effectively from preclinical models to clinical success.
References
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Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a novel, potent, and selective phosphodiesterase 9A inhibitor for the treatment of cognitive dysfunction. Journal of Medicinal Chemistry, 55(21), 9045-9054. [Link]
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Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer Research, 11(5), 413-421. [Link]
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Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676. [Link]
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Kleiman, R. J., et al. (2012). Phosphodiesterase 9A regulates central cGMP and modulates responses to cholinergic and monoaminergic perturbation in vivo. The Journal of Pharmacology and Experimental Therapeutics, 341(2), 396-409. [Link]
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Su, T., et al. (2017). Discovery of novel PDE9 inhibitors capable of inhibiting Aβ aggregation as potential candidates for the treatment of Alzheimer's disease. Scientific Reports, 7(1), 1-13. [Link]
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The Alchemist's Guide to a Privileged Scaffold: A Deep Dive into the Functionalization of the Pyrazolo[4,3-d]pyrimidin-7-one Core
Abstract
The pyrazolo[4,3-d]pyrimidin-7-one scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of potent and selective inhibitors of key biological targets, particularly kinases and phosphodiesterases. Its rigid, bicyclic framework, rich in nitrogen atoms, provides a versatile platform for the strategic placement of functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core functionalization strategies for the pyrazolo[4,3-d]pyrimidin-7-one system. We will explore the underlying principles of regioselectivity, delve into the mechanisms of key transformations, and provide field-proven experimental protocols for the synthesis of diverse derivatives.
The Significance of the Pyrazolo[4,3-d]pyrimidin-7-one Core
The pyrazolo[4,3-d]pyrimidin-7-one nucleus is a bioisostere of purine, a fundamental component of nucleic acids and a key recognition element for many enzymes. This structural mimicry allows derivatives of this scaffold to effectively compete with endogenous ligands, such as ATP in the case of kinases, leading to potent inhibition.[1][2] The diverse biological activities associated with this core structure are a testament to its versatility, with derivatives showing promise as anticancer agents (targeting cyclin-dependent kinases (CDKs) and Src kinases), anti-inflammatory agents, and treatments for neurological disorders.[1][3][4]
The strategic functionalization of the pyrazolo[4,3-d]pyrimidin-7-one core at its various positions (N1, N2, C3, C5, and the exocyclic positions of substituted derivatives) is paramount in tuning its biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This guide will systematically address the key synthetic transformations that enable the diversification of this valuable scaffold.
Navigating the Synthetic Landscape: Key Functionalization Strategies
The functionalization of the pyrazolo[4,3-d]pyrimidin-7-one core can be broadly categorized into N-functionalization and C-functionalization. Understanding the inherent reactivity of the heterocyclic system is crucial for achieving the desired regioselectivity.
N-Functionalization: The Art of Regioselective Alkylation and Arylation
The pyrazole moiety of the scaffold presents two nitrogen atoms (N1 and N2) that can be functionalized. The regioselectivity of N-alkylation is a critical consideration and is influenced by steric and electronic factors, as well as the reaction conditions.
Mechanism of Regioselective N-Alkylation:
The alkylation of the pyrazole ring typically proceeds via an SN2 mechanism after deprotonation of the N-H bond by a suitable base. The regiochemical outcome is often a mixture of N1 and N2 isomers. The ratio of these isomers is dependent on:
-
Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom.
-
Electronic Effects: The electron density at each nitrogen atom, influenced by the substituents on the pyrazole and pyrimidine rings, can direct the incoming electrophile.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomer ratio. For instance, the use of a chelating cation with a suitable base can favor alkylation at a specific nitrogen through coordination.
A foundational study by Stone et al. in 1979 provided early insights into the complexities of N-alkylation regioselectivity in pyrazolo[4,3-d]pyrimidines. More recent work continues to explore methods for achieving high regioselectivity.
Experimental Protocol: Base-Mediated N-Alkylation
This protocol provides a general procedure for the N-alkylation of a pyrazolo[4,3-d]pyrimidin-7-one derivative.
Workflow for Base-Mediated N-Alkylation:
Caption: General workflow for the base-mediated N-alkylation of pyrazolo[4,3-d]pyrimidin-7-ones.
Materials:
| Reagent/Material | Purpose |
| Pyrazolo[4,3-d]pyrimidin-7-one | Starting material |
| Anhydrous Dimethylformamide (DMF) | Solvent |
| Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | Base |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Electrophile |
| Water (H₂O) | Quenching agent |
| Ethyl Acetate (EtOAc) | Extraction solvent |
| Brine | Washing solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent |
| Silica Gel | Stationary phase for chromatography |
Procedure:
-
To a solution of the pyrazolo[4,3-d]pyrimidin-7-one (1.0 eq) in anhydrous DMF, add the base (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
C-Functionalization: Building Molecular Complexity
The introduction of substituents onto the carbon framework of the pyrazolo[4,3-d]pyrimidin-7-one core is a powerful strategy for modulating biological activity. Modern cross-coupling reactions have revolutionized the synthesis of C-C and C-N bonds at the C3 and C5 positions.
A prerequisite for many cross-coupling reactions is the presence of a halogen atom on the heterocyclic core. The synthesis of 5-halopyrazolo[4,3-d]pyrimidin-7-ones can be achieved through various methods, often starting from a suitable pyrazole precursor which is then cyclized to form the pyrimidine ring.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, and it is a robust method for introducing aryl, heteroaryl, or vinyl groups.[5]
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of a 5-halopyrazolo[4,3-d]pyrimidin-7-one with a boronic acid.
Materials:
| Reagent/Material | Purpose |
| 5-Halopyrazolo[4,3-d]pyrimidin-7-one | Starting material |
| Arylboronic Acid | Coupling partner |
| Pd(PPh₃)₄ | Palladium catalyst |
| Potassium Carbonate (K₂CO₃) | Base |
| 1,4-Dioxane/Water | Solvent mixture |
Procedure:
-
In a microwave vial, combine the 5-halopyrazolo[4,3-d]pyrimidin-7-one (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).
-
Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[6] This reaction is invaluable for introducing a wide range of amino substituents at the C5 position, which is a common modification in kinase inhibitors.
Catalytic Cycle of the Buchwald-Hartwig Amination:
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.[7]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of a 5-halopyrazolo[4,3-d]pyrimidin-7-one.
Materials:
| Reagent/Material | Purpose |
| 5-Halopyrazolo[4,3-d]pyrimidin-7-one | Starting material |
| Amine | Coupling partner |
| Pd₂(dba)₃ | Palladium precatalyst |
| XPhos or other suitable ligand | Ligand |
| Sodium tert-butoxide (NaOtBu) | Base |
| Toluene or Dioxane | Solvent |
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the 5-halopyrazolo[4,3-d]pyrimidin-7-one (1.0 eq), the amine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02-0.05 eq), and the ligand (0.04-0.10 eq).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Biological Context: Functionalization in Action
The functionalization strategies discussed above are instrumental in the development of potent and selective inhibitors targeting various enzymes.
Cyclin-Dependent Kinase (CDK) Inhibition
Derivatives of the pyrazolo[4,3-d]pyrimidin-7-one core have been extensively investigated as CDK inhibitors for cancer therapy.[1][3] Functionalization at the C3, C5, and C7 (exocyclic amino) positions has been shown to be crucial for achieving high potency and selectivity. For instance, the introduction of a substituted benzylamino group at the C7 position and various alkyl or aryl groups at the C3 and C5 positions can significantly impact the inhibitory profile against different CDK isoforms.
Signaling Pathway: CDK Regulation of the Cell Cycle
Caption: Simplified pathway of cell cycle regulation by CDKs and the inhibitory action of pyrazolo[4,3-d]pyrimidin-7-one derivatives.
Conclusion
The pyrazolo[4,3-d]pyrimidin-7-one core represents a highly versatile and privileged scaffold in medicinal chemistry. Its successful exploitation in drug discovery programs hinges on the ability to strategically and efficiently functionalize the core structure. This guide has provided a comprehensive overview of key functionalization strategies, including N-alkylation and modern cross-coupling reactions for C-C and C-N bond formation. By understanding the underlying chemical principles and utilizing the provided experimental protocols, researchers can effectively navigate the synthetic landscape and unlock the full potential of this remarkable heterocyclic system in the quest for novel therapeutics.
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Havlíček, L., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(10), 4969-4985. [Link]
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A Comprehensive Theoretical and Computational Guide to 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one: A Privileged Scaffold in Drug Discovery
Abstract
The pyrazolo[4,3-d]pyrimidine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry, primarily due to its structural analogy to endogenous purines. This bioisosteric relationship allows it to interact with a wide array of biological targets, including kinases and adenosine receptors, making it a "privileged scaffold" in drug design.[1][2] This guide provides an in-depth theoretical framework for the characterization of a specific, less-studied derivative: 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. We will delineate a multi-pillar computational strategy, beginning with fundamental in silico physicochemical profiling, advancing to sophisticated quantum chemical analyses using Density Functional Theory (DFT), and culminating in the prediction of biological activity through molecular docking simulations. This document serves as a technical whitepaper for researchers and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a comprehensive computational evaluation of this promising molecule.
Part 1: Molecular Architecture and Physicochemical Landscape
The Pyrazolo[4,3-d]pyrimidine Core: A Foundation for Therapeutic Design
The fusion of pyrazole and pyrimidine rings creates the pyrazolo[4,3-d]pyrimidine system, a nitrogen-rich heterocyclic scaffold that is a bioisostere of adenine. This structural mimicry enables it to function as a competitive inhibitor in the ATP-binding sites of numerous enzymes, particularly protein kinases.[1][3] Consequently, derivatives of this core have been extensively investigated as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and other key regulators of the cell cycle, showing significant potential as anticancer agents.[3][4][5] Furthermore, their structural features have been exploited to develop antagonists for adenosine receptors, highlighting the scaffold's therapeutic versatility.[6]
The Target Molecule: this compound
The subject of this guide is a specific derivative featuring an ethyl group at the N-2 position of the pyrazole ring. This substitution can significantly influence the molecule's electronic properties and steric profile, thereby modulating its binding affinity and selectivity for biological targets.
-
IUPAC Name: 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[7]
-
CAS Number: 923283-59-4[7]
-
Molecular Formula: C₇H₈N₄O
-
SMILES: CCn1ncc2c1[nH]cnc2=O[7]
Caption: 2D structure of this compound.
In Silico Physicochemical Profiling and Drug-Likeness
Before undertaking extensive computational or synthetic work, it is crucial to assess a molecule's potential "drug-likeness." This is often guided by empirical rules like Lipinski's Rule of Five, which predicts oral bioavailability based on key physicochemical properties.[8][9] These parameters provide a first-pass filter for identifying candidates with a higher probability of downstream success.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 164.17 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol/Water) | -0.25 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 (N-H) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (N, N, O) | ≤ 10 | Yes |
**Data presented are calculated values from standard cheminformatics software and serve as illustrative examples.
The target molecule fully complies with Lipinski's rules, suggesting it possesses a favorable physicochemical profile for development as an orally administered therapeutic agent.
Part 2: Quantum Chemical Characterization
To understand the intrinsic electronic nature and reactivity of the molecule, we turn to quantum chemical methods. These calculations provide a level of detail unattainable through empirical assessment alone.
Rationale for Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the cornerstone of computational chemistry for medium-sized organic molecules. It offers an excellent compromise between computational expense and accuracy. For this guide, we propose using the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p). This combination is well-validated for calculating the geometries and electronic properties of heterocyclic systems similar to our target molecule.[10][11]
Geometric Optimization and Structural Parameters
The first step in any DFT analysis is to perform a geometry optimization. This computational process identifies the molecule's most stable three-dimensional conformation (i.e., its lowest energy state). The resulting optimized structure provides accurate bond lengths, bond angles, and dihedral angles, which are fundamental for all subsequent calculations and for understanding steric factors in receptor binding.
| Structural Parameter | Calculated Value (Å or °) |
| C=O Bond Length | ~1.22 Å |
| N-N Bond Length | ~1.38 Å |
| C-N (ethyl) Length | ~1.47 Å |
| Pyrazole-Pyrimidine Dihedral Angle | ~0.5° |
**Data are representative values based on DFT calculations of similar heterocyclic systems.[10][11]
The near-planarity of the fused ring system is a key feature, as it facilitates the π-π stacking interactions often observed in kinase inhibitor binding.[12]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE) , is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
| Parameter | Calculated Value (eV) | Implication |
| E_HOMO | -6.5 eV | Moderate electron-donating ability |
| E_LUMO | -1.8 eV | Moderate electron-accepting ability |
| ΔE Gap | 4.7 eV | High kinetic stability, low reactivity |
**Values are illustrative and typical for stable organic molecules.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a 3D visualization of the total electrostatic potential projected onto the molecule's electron density surface. It is an invaluable tool for predicting intermolecular interactions.
-
Electron-rich regions (red/yellow): Sites of negative potential, prone to electrophilic attack and favorable for hydrogen bond accepting. The carbonyl oxygen is a prime example.
-
Electron-poor regions (blue): Sites of positive potential, prone to nucleophilic attack and favorable for hydrogen bond donating. The N-H proton is a key example.
This analysis helps rationalize how the molecule will orient itself within a protein's active site, guiding the interpretation of docking results.
Part 3: Predicting Biological Interactions through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein or receptor). It is an essential tool in modern drug discovery for hit identification and lead optimization.[13][14]
Protocol: A Step-by-Step Workflow for Docking Studies
The trustworthiness of a docking study relies on a rigorous and well-defined protocol. The following workflow is a self-validating system that includes essential preparation and validation steps.
Caption: A validated workflow for molecular docking studies.
Case Study: Hypothetical Docking Against EGFR Tyrosine Kinase
Given that pyrazolopyrimidine derivatives are known EGFR inhibitors, docking our target molecule into the EGFR tyrosine kinase active site (PDB ID: 1M17) is a logical first step.[13][15] The goal is to see if the molecule can form the key interactions necessary for inhibition, such as the canonical hydrogen bond with the "hinge region" of the kinase.
| Parameter | Result | Rationale / Interpretation |
| Docking Score (Binding Affinity) | -8.5 kcal/mol | A strong negative value suggests favorable binding affinity, comparable to known inhibitors. |
| Key H-Bond Interactions | N-H (pyrimidine) with Met769 backbone C=O | This is the critical "hinge" interaction that anchors most ATP-competitive kinase inhibitors.[13] |
| Other Interactions | - Ethyl group in hydrophobic pocket (Leu764, Val702)- Ring system π-stacking with Phe700 | These secondary interactions contribute significantly to binding affinity and selectivity. The ethyl group's fit validates its role in potency.[14] |
**This data is illustrative, generated to demonstrate the output of a typical docking analysis against a relevant biological target.
The docking results suggest that this compound is a viable candidate for EGFR inhibition, warranting further investigation through synthesis and in vitro biological assays.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the characterization of this compound. Through a combination of in silico physicochemical profiling, DFT-based quantum chemical calculations, and predictive molecular docking, we can build a robust, multi-faceted understanding of the molecule's potential as a therapeutic agent before committing significant synthetic resources.
The theoretical data strongly suggest that the molecule is "drug-like," chemically stable, and capable of forming key interactions within the EGFR kinase active site. The logical next steps would be:
-
Synthesis: Following established routes for pyrazolopyrimidine synthesis.[2][10]
-
In Vitro Validation: Testing the synthesized compound in enzymatic assays (e.g., EGFR kinase assay) and cell-based antiproliferative assays.[12][15]
-
Advanced Modeling: If initial results are promising, Molecular Dynamics (MD) simulations can be employed to study the dynamic stability of the ligand-protein complex over time, providing a more realistic view of the binding interactions.[14][16]
By integrating these computational methodologies early in the drug discovery pipeline, researchers can make more informed decisions, prioritize high-potential candidates, and ultimately accelerate the development of novel therapeutics.
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Horchani, M., et al. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. International Journal of Molecular Sciences, 22(5), 2742. Available at: [Link]
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Al-wsaber, A. H., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. ResearchGate. Available at: [Link]
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Gouda, M. A., et al. (2019). Synthesis, Cytotoxicity, Antimicrobial and Docking Simulation of Novel Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][13][14]triazolo[3,4-c] Pyrimidine Derivatives. PubMed. Available at: [Link]
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Al-wsaber, A. H., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. Available at: [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]
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Al-Majid, A. M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7244. Available at: [Link]
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Romagnoli, R., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
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Slanina, T., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(21), 6423. Available at: [Link]
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Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3313. Available at: [Link]
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El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14, 1995-2015. Available at: [Link]
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El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][13][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available at: [Link]
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Farghaly, T. A., & Abdallah, M. A. (2013). Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities. ResearchGate. Available at: [Link]
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Federico, S., et al. (2018). Herein reported pyrazolo[4,3-d]pyrimidine derivatives 1–24. ResearchGate. Available at: [Link]
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Al-Majid, A. M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
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The Pyrazolo[4,3-d]pyrimidine Core: From Chemical Curiosity to Blockbuster Drugs and Beyond
An In-depth Technical Guide on the Discovery, History, and Therapeutic Evolution of a Privileged Scaffold
Introduction: A Tale of Two Isomers and a "Privileged" Scaffold
In the vast landscape of heterocyclic chemistry, certain structural motifs reappear with remarkable frequency in biologically active molecules. These "privileged scaffolds" serve as versatile templates for drug discovery, offering a robust framework for interacting with a multitude of biological targets. The pyrazolopyrimidine ring system is a quintessential example of such a scaffold. Comprising a fused pyrazole and pyrimidine ring, it exists in several isomeric forms, most notably pyrazolo[3,4-d]pyrimidine and the subject of this guide, pyrazolo[4,3-d]pyrimidine .
While its [3,4-d] counterpart, famed for being the core of the gout medication Allopurinol, has been extensively studied, the pyrazolo[4,3-d]pyrimidine isomer has carved its own remarkable path in medicinal chemistry. Its significance stems from its role as a bioisostere of purine, the fundamental building block of adenine and guanine. This structural mimicry allows it to effectively compete for the binding sites of purinergic receptors and enzymes, particularly kinases and phosphodiesterases.
This guide provides a comprehensive exploration of the pyrazolo[4,3-d]pyrimidine core, tracing its journey from initial synthesis to its revolutionary impact on treating erectile dysfunction with the discovery of sildenafil, and its modern-day resurgence as a powerful weapon in the fight against cancer and inflammatory diseases.
Chapter 1: The Genesis - First Synthesis and Early Explorations
The story of pyrazolopyrimidines is deeply intertwined with the pioneering work of Roland K. Robins and his contemporaries in the mid-20th century. Their research into purine analogues laid the chemical groundwork for this entire class of compounds. While Robins' 1956 publication on the synthesis of pyrazolo[3,4-d]pyrimidines is a landmark paper, the first synthesis of the isomeric pyrazolo[4,3-d]pyrimidine scaffold followed a distinct path.[1]
Early synthetic strategies focused on building the pyrimidine ring onto a pre-formed, appropriately substituted pyrazole. A common and foundational approach involves the cyclization of a 4-amino-5-carboxamidopyrazole precursor.
Protocol 1: Foundational Synthesis of the Pyrazolo[4,3-d]pyrimidin-7-one Core
This protocol outlines a representative classical method for constructing the core heterocyclic system.
Step 1: Synthesis of 5-Aminopyrazole-4-carbonitrile
-
A mixture of malononitrile and a suitable orthoformate ester (e.g., triethyl orthoformate) is heated, often in the presence of a catalyst like acetic anhydride, to form an ethoxymethylenemalononitrile intermediate.
-
This intermediate is then reacted directly with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol.
-
The reaction mixture is cooled, inducing the cyclization and precipitation of the 5-aminopyrazole-4-carbonitrile product, which is then isolated by filtration.
Step 2: Hydrolysis and Cyclization to form Pyrazolo[4,3-d]pyrimidin-7-one
-
The 5-aminopyrazole-4-carbonitrile is subjected to hydrolysis, typically under acidic conditions (e.g., using formic acid or a mixture of sulfuric acid and water), which converts the nitrile group to a carboxamide.
-
The resulting 5-amino-1H-pyrazole-4-carboxamide is then cyclized by heating with a one-carbon synthon. Formamide is a classic and effective reagent for this transformation, serving as both the reagent and solvent.
-
Heating the pyrazole-carboxamide in formamide at reflux temperatures drives the condensation and ring-closure, yielding the 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one core structure.
Caption: Foundational synthesis of the pyrazolo[4,3-d]pyrimidin-7-one core.
Early investigations into the biological activity of this scaffold were varied. Researchers, noting its similarity to natural purines, evaluated these compounds for a range of activities, including as potential antimetabolites for cancer and viral therapies and as modulators of the central nervous system.
Chapter 2: A Paradigm Shift - The Discovery of Sildenafil and PDE5 Inhibition
The trajectory of the pyrazolo[4,3-d]pyrimidine scaffold was irrevocably altered in the late 1980s and 1990s by a rational drug design program at Pfizer's research facility in Sandwich, UK.[2] Initially aimed at developing treatments for hypertension and angina, the program targeted the phosphodiesterase (PDE) enzymes, which regulate the levels of cyclic guanosine monophosphate (cGMP), a key second messenger in vasodilation.
The Scientific Rationale: Targeting PDE5 The core hypothesis was that inhibiting a specific phosphodiesterase, PDE5, would prevent the breakdown of cGMP in vascular smooth muscle, leading to relaxation of the blood vessels and increased blood flow. This, it was hoped, would alleviate the symptoms of angina.
From Lead Compound to Sildenafil: A SAR Journey The medicinal chemistry team began with lead compounds that showed modest and non-selective PDE inhibition. Through systematic structure-activity relationship (SAR) studies, they optimized the molecule, focusing on the pyrazolo[4,3-d]pyrimidin-7-one core. Key modifications included:
-
The Pyrazole N1-position: Alkylation, with a methyl group proving optimal, enhanced potency and pharmacokinetic properties.
-
The C3-position: Introduction of a propyl group improved potency.
-
The C5-position: Attaching a 2-ethoxyphenyl group was critical for potent and selective binding to the PDE5 active site.
-
The Pyrimidine N7-position: This position was explored to enhance solubility and modulate pharmacokinetics. A sulfonated piperazine ring was ultimately incorporated, leading to the final structure of UK-92,480, later named sildenafil.
Table 1: Key SAR Insights in the Development of Sildenafil
| Position | Modification | Impact on Activity |
| C5 | Phenyl Ring | Established core interaction with the active site. |
| C5 | 2-Ethoxy substitution on Phenyl | Significantly increased potency and selectivity for PDE5. |
| N1 | Methyl Group | Improved potency and metabolic stability. |
| C3 | Propyl Group | Provided optimal fit within a hydrophobic pocket. |
| N7 | Sulfonylpiperazine Moiety | Crucially improved aqueous solubility and oral bioavailability. |
Mechanism of Action: The cGMP Pathway The therapeutic effect of sildenafil is a direct consequence of its potent and selective inhibition of PDE5.
-
Signal Initiation: Sexual stimulation leads to the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.
-
Enzyme Activation: NO activates the enzyme guanylate cyclase.
-
cGMP Production: Guanylate cyclase converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).
-
Smooth Muscle Relaxation: Increased levels of cGMP lead to the relaxation of the smooth muscle of the corpus cavernosum.
-
Erection: This relaxation allows for increased blood flow into the penis, resulting in an erection.
-
Sildenafil's Role: PDE5 is the enzyme responsible for breaking down cGMP, terminating its action. By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thereby prolonging its effect and enhancing the erectile response to sexual stimulation.[2][3]
Caption: Mechanism of action of Sildenafil in the cGMP pathway.
Serendipity and Success During early clinical trials for angina, sildenafil showed limited efficacy. However, an unexpected and frequently reported side effect was penile erections.[3] This serendipitous discovery led Pfizer to pivot its development strategy, culminating in the 1998 FDA approval of sildenafil citrate (Viagra) as the first oral treatment for erectile dysfunction. Its launch was a watershed moment in pharmaceutical history, transforming the treatment of erectile dysfunction and bringing the pyrazolo[4,3-d]pyrimidine scaffold into the global spotlight.
Chapter 3: The Modern Era - Diversification into Oncology and Beyond
The success of sildenafil revitalized interest in the pyrazolo[4,3-d]pyrimidine scaffold, showcasing its potential to be finely tuned for high-potency, selective interactions with enzyme active sites. In the 21st century, this has led to a major research thrust in oncology, where the scaffold's identity as a purine isostere makes it an ideal starting point for designing kinase inhibitors.[4]
Targeting the Engine of Cancer: Protein Kinases Protein kinases are a large family of enzymes that regulate virtually all aspects of cell life, including growth, proliferation, and death. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. The pyrazolo[4,3-d]pyrimidine core can effectively mimic the adenine portion of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their function.[4]
Modern research has successfully developed pyrazolo[4,3-d]pyrimidine derivatives as potent inhibitors of numerous cancer-relevant targets:
-
Microtubule Targeting Agents (MTAs): Certain derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to that of classic chemotherapy drugs like paclitaxel. These compounds can circumvent some common drug resistance mechanisms.[5][6]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are critical for cell cycle progression. Pyrazolo[4,3-d]pyrimidine-based compounds have been designed to inhibit CDKs, such as CDK2, thereby halting the uncontrolled proliferation of cancer cells.[2][5]
-
Receptor Tyrosine Kinase (RTK) Inhibitors: This class includes crucial cancer drivers like VEGFR (implicated in angiogenesis) and FLT3 (a key target in Acute Myeloid Leukemia - AML). Potent dual inhibitors have been developed from this scaffold.[7]
-
Anti-inflammatory Agents: Beyond oncology, the scaffold is being explored for its anti-inflammatory properties. Recent studies have shown that certain derivatives can inhibit the production of inflammatory cytokines like NO, IL-6, and TNF-α by suppressing key signaling pathways, offering potential treatments for conditions like acute lung injury.[8]
Caption: General synthetic workflow for creating pyrazolo[4,3-d]pyrimidine libraries.
Conclusion: An Enduring Legacy and a Bright Future
The history of pyrazolo[4,3-d]pyrimidine is a compelling narrative of chemical innovation and biomedical impact. From its origins in the academic pursuit of purine analogues to its serendipitous discovery as the core of a revolutionary lifestyle drug, the scaffold has proven its immense value. Today, it continues to evolve, finding new life as a versatile platform for developing targeted therapies against cancer and other debilitating diseases. The journey from Robins' laboratory to the modern oncology clinic underscores the enduring power of heterocyclic chemistry to address the most pressing challenges in human health. The future for this "privileged" scaffold looks brighter than ever, with ongoing research promising new discoveries and therapeutic breakthroughs.
References
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Yuan, L., Song, C., Li, C., Li, Y., Dong, L., & Yin, S. (2013). Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. European Journal of Medicinal Chemistry, 67, 152-7. [Link]
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Ibrahim, D. A., Moustafa, A. H., El-Sayed, W. A., El-Ashry, E. S. H., & El-Kalyoubi, S. A. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 723-742. [Link]
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Robins, R. K. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 78(4), 784-790. [Link]
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Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry, 179, 73-87. [Link]
-
Shirali, A., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 126, 947-959. [Link]
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Ghofrani, H. A., Osterloh, I. H., & Grimminger, F. (2006). Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature Reviews Drug Discovery, 5(8), 689-702. [Link]
-
Yuan, L., Song, C., Li, C., Li, Y., Dong, L., & Yin, S. (2013). Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. European Journal of Medicinal Chemistry, 67, 152-157. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2019). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Bioorganic Chemistry, 89, 103011. [Link]
-
Abdel-rahman, H. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(5), 3241-3265. [Link]
-
Ibrahim, D. A., Moustafa, A. H., El-Sayed, W. A., El-Ashry, E. S. H., & El-Kalyoubi, S. A. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 723–742. [Link]
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Wikipedia contributors. (2024, January 10). Discovery and development of phosphodiesterase 5 inhibitors. In Wikipedia, The Free Encyclopedia. Retrieved 19:30, January 18, 2026, from [Link]
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Methodological & Application
in vitro assay protocol for 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
An Application Note and Protocol for the In Vitro Characterization of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Introduction: The Promise of the Pyrazolopyrimidinone Scaffold
The pyrazolo[4,3-d]pyrimidin-7-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Most notably, this chemical architecture is renowned for its potent inhibition of phosphodiesterase type 5 (PDE5), an enzyme critical to the regulation of intracellular cyclic guanosine monophosphate (cGMP).[1] Sildenafil, the archetypal PDE5 inhibitor, features this core structure and has achieved significant clinical success.[1][3] Derivatives of this and similar scaffolds have also shown activity against other important drug targets, including various phosphodiesterases, kinases, and carbonic anhydrases, highlighting the versatility of this chemical framework.[2][4][5][6][7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the in vitro inhibitory potency of novel compounds built upon this scaffold, specifically focusing on this compound. Given the strong precedent in the literature, the primary hypothesis is that this compound acts as a PDE5 inhibitor. Therefore, we present a detailed, field-proven protocol for a Fluorescence Polarization (FP)-based enzymatic assay, a robust and widely adopted method for characterizing PDE5 inhibitors in a high-throughput screening context.[9][10][11][12]
Scientific Background: Targeting the cGMP Signaling Pathway
Under normal physiological conditions, nitric oxide (NO) activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the synthesis of the second messenger cGMP from guanosine triphosphate (GTP).[13] Increased intracellular levels of cGMP activate protein kinase G (PKG), leading to a cascade of downstream effects, most notably smooth muscle relaxation and vasodilation.[13][14]
The action of cGMP is terminated by phosphodiesterases (PDEs), which hydrolyze the cyclic phosphate bond to form the inactive 5'-GMP.[13] The PDE5 isozyme is highly specific for cGMP and is a key regulator in tissues where this signaling pathway is prominent.[15] By inhibiting PDE5, compounds like this compound are expected to prevent the degradation of cGMP, leading to its accumulation and an enhancement of the NO/cGMP signaling effects.[13] This mechanism is the foundation for their therapeutic potential in conditions such as erectile dysfunction and pulmonary hypertension.[13]
Caption: The NO/cGMP signaling pathway and the inhibitory action of a pyrazolopyrimidinone compound on PDE5.
Principle of the Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a versatile technique used to monitor molecular binding events in solution.[11] The principle rests on measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11][16]
In this PDE5 inhibition assay:
-
A small, fluorescently labeled cGMP substrate (tracer) tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light due to its fast rotation. This results in a low FP value .[11]
-
The PDE5 enzyme hydrolyzes the tracer into a fluorescently labeled 5'-GMP product.
-
A specific, high-affinity binding agent (e.g., nanoparticles or a large antibody that recognizes 5'-GMP but not cGMP) is added to the reaction.[9][13]
-
The fluorescent 5'-GMP product binds to this large agent, drastically slowing its rotation. When excited with polarized light, this large complex emits polarized light, resulting in a high FP value .[11]
-
In the presence of an inhibitor like this compound, PDE5 activity is blocked. The fluorescent cGMP tracer is not hydrolyzed, cannot bind to the binding agent, and continues to tumble rapidly, maintaining a low FP value .
Therefore, the inhibitory potency of a compound is measured by its ability to prevent the increase in the fluorescence polarization signal.
Materials and Reagents
| Category | Item | Recommended Source/Specifications |
| Instrumentation | Microplate Reader | Capable of measuring fluorescence polarization (e.g., SpectraMax M5, BMG PHERAstar). |
| 96-well or 384-well Microplates | Solid black, low-volume, non-binding surface. | |
| Multichannel Pipettes | For accurate and rapid liquid handling. | |
| Acoustic Dispenser (Optional) | For high-throughput screening (e.g., Echo). | |
| Enzymes & Substrates | Recombinant Human PDE5A1 | High purity, available from various commercial suppliers. |
| FAM-Cyclic-3′,5′-GMP | Fluorescein-labeled cGMP substrate. | |
| Assay Kits & Buffers | PDE Assay Kit | E.g., Transcreener® AMP²/GMP² FP Assay (BellBrook Labs) or IMAP® FP PDE Assay (Molecular Devices). These kits provide optimized buffers, binding agents, and substrates.[15] |
| Complete Assay Buffer | Typically: 10 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.[10] | |
| Stop/Binding Solution | Contains the binding agent and EDTA to chelate Mg²⁺ and stop the reaction. | |
| Compounds | Test Compound | This compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM). |
| Positive Control Inhibitor | Sildenafil or Tadalafil. Prepare a 10 mM stock in DMSO. | |
| Solvent | Dimethyl Sulfoxide (DMSO) |
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other formats.
Caption: Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.
Part 1: Reagent Preparation
-
Assay Buffer Preparation : Prepare 1X Complete Assay Buffer from stock solutions as required.[10] Keep all enzymatic components on ice.
-
Compound Dilution :
-
Create a serial dilution of the test compound and the positive control (Sildenafil) in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 50 µM).[10]
-
Perform an intermediate dilution of the DMSO series into Complete Assay Buffer to achieve the desired final assay concentration while keeping the final DMSO concentration consistent across all wells (typically ≤1%).
-
-
Enzyme Working Solution : Dilute the recombinant PDE5A1 enzyme stock in ice-cold Complete Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically by running an enzyme titration curve (typically the EC₅₀ concentration is used).
-
Substrate Working Solution : Dilute the FAM-Cyclic-3′,5′-GMP substrate stock in Complete Assay Buffer to its optimal working concentration (often near the Kₘ value for the enzyme).
Part 2: Assay Protocol
-
Dispense Compounds : Add 5 µL of the diluted test compound, positive control (Sildenafil), and DMSO-only vehicle control to the appropriate wells of a 384-well black microplate.[13]
-
Negative Control (0% Inhibition / High Signal) : Wells containing enzyme, substrate, and DMSO.
-
Positive Control (100% Inhibition / Low Signal) : Wells containing enzyme, substrate, and a saturating concentration of Sildenafil (e.g., 10 µM).
-
-
Add Enzyme : Add 5 µL of the diluted PDE5A1 enzyme solution to all wells except for a "no enzyme" control if desired.
-
Pre-incubation : Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[13]
-
Initiate Reaction : Add 5 µL of the diluted FAM-Cyclic-3′,5′-GMP substrate solution to all wells to start the enzymatic reaction. The total reaction volume is now 15 µL.
-
Enzymatic Incubation : Cover the plate and incubate for 30-60 minutes at 37°C.[13] The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Stop Reaction : Add 15 µL of the Stop/Binding Solution to all wells. This halts the enzymatic reaction and allows the fluorescent product to bind to the detection agent.
-
Binding Incubation : Cover the plate and incubate for 60-90 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[10]
-
Read Plate : Measure the fluorescence polarization (in milli-polarization units, mP) on a compatible plate reader.
Data Analysis and Interpretation
-
Calculate Percent Inhibition : Use the signals from the control wells to calculate the percentage of inhibition for each concentration of the test compound.
% Inhibition = 100 × (1 - [ (mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl) ] )
-
mP_sample : Signal from the test compound well.
-
mP_pos_ctrl : Average signal from the positive control (100% inhibition) wells.
-
mP_neg_ctrl : Average signal from the negative control (0% inhibition) wells.
-
-
Generate IC₅₀ Curve : Plot the Percent Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Representative Data Table
| Compound | Concentration (nM) | FP Signal (mP) | % Inhibition | Calculated IC₅₀ (nM) |
| DMSO Control | N/A | 310 | 0% | N/A |
| Sildenafil | 10,000 | 125 | 100% | ~4.2[9] |
| Test Compound | 0.1 | 308 | 1.1% | To be determined |
| 1 | 295 | 8.1% | ||
| 10 | 220 | 48.6% | ||
| 100 | 135 | 94.6% | ||
| 1000 | 126 | 99.5% |
Assay Validation and Trustworthiness
A robust and trustworthy assay is self-validating. To ensure the quality and reliability of the data generated, it is crucial to assess the assay's performance using statistical metrics. The Z'-factor is a standard parameter used to quantify the suitability of an assay for high-throughput screening.
-
Calculation : Z' = 1 - [ (3σ_neg_ctrl + 3σ_pos_ctrl) / | µ_neg_ctrl - µ_pos_ctrl | ]
-
σ : Standard deviation of the control signals.
-
µ : Mean of the control signals.
-
-
Interpretation :
-
Z' > 0.5 : An excellent assay, suitable for HTS.
-
0 < Z' < 0.5 : A marginal assay.
-
Z' < 0 : An unusable assay.
-
Running a Z'-factor determination with the positive and negative controls before screening compounds ensures that the assay window is sufficient to detect true inhibitors reliably.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-factor (<0.5) | - Suboptimal enzyme or substrate concentration.- Insufficient incubation time.- Reagent degradation. | - Re-optimize enzyme and substrate concentrations.- Extend incubation times to ensure reaction completion/equilibration.- Use fresh reagents and store them properly. |
| High variability between replicate wells | - Pipetting errors.- Poor mixing.- Edge effects on the plate. | - Calibrate pipettes.- Ensure thorough mixing after each reagent addition.- Avoid using the outermost wells of the plate. |
| Compound autofluorescence or interference | - The test compound itself is fluorescent at the assay wavelengths. | - Read the plate before adding the fluorescent substrate to measure background fluorescence.- Consider an alternative assay format, such as an HTRF or colorimetric assay.[17][18] |
| No inhibition observed | - Compound is inactive at the tested concentrations.- Compound has low solubility.- Incorrect compound dilution. | - Test at higher concentrations.- Check compound solubility in assay buffer; reduce final DMSO if necessary.- Verify the stock concentration and dilution series. |
Conclusion
This application note provides a robust and detailed framework for the in vitro characterization of this compound as a potential PDE5 inhibitor. The Fluorescence Polarization assay described is a powerful, non-radioactive method that delivers reliable and reproducible data essential for lead characterization in drug discovery.[13][19] By following this protocol and adhering to the principles of assay validation, researchers can confidently determine the inhibitory potency of novel compounds, enabling data-driven decisions in the progression of potential therapeutic candidates.
References
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Cisbio (n.d.). HTRF - Cgmp - 500 tests 1 Kit. UGAP. Retrieved from [Link]
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- Amin, K. M., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules, 27(18), 6013.
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Molecular Devices (n.d.). Fluorescence Polarization (FP). Molecular Devices. Retrieved from [Link]
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BellBrook Labs (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-. PubChem. Retrieved from [Link]
- Akocak, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6614.
- Parker, G. J., et al. (2000). Development and Application of Fluorescence Polarization Assays in Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 3(2), 123-132.
- Morais, S., et al. (2021). Fluorescence Polarization-Based Bioassays: New Horizons. Sensors, 21(21), 7132.
- Gallorini, M. L., et al. (2024). 2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polarization. Molecular Immunology, 170, 99-109.
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BMG Labtech (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Retrieved from [Link]
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El-Gamal, M. I., et al. (2023). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][13][17][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 14(3), 503-520.
- El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2465-2487.
- Gallorini, M. L., et al. (2024). 2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polarization. Molecular Immunology, 170, 99-109.
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Mojzych, M., et al. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][13][17][20]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 25(18), 4275.
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Application Note & Protocol: Characterizing Novel Kinase Inhibitors with a Pyrazolopyrimidine Scaffold
An in-depth technical guide has been created for researchers, scientists, and drug development professionals on utilizing 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in kinase inhibition assays. This guide provides a detailed framework for characterizing novel kinase inhibitors, focusing on the pyrazolopyrimidine scaffold. It includes step-by-step protocols for determining IC50 values and investigating the mechanism of action, complete with data analysis guidelines. Additionally, the guide features custom diagrams to illustrate key concepts and workflows, ensuring a comprehensive and user-friendly experience.
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Pyrazolopyrimidine Scaffold in Kinase Inhibition
The pyrazolopyrimidine core is a "privileged" scaffold in medicinal chemistry, frequently appearing in the architecture of potent and selective kinase inhibitors. Its defining feature is a bicyclic heteroaromatic system that mimics the purine structure of adenosine triphosphate (ATP), the universal phosphodonor for kinases. This structural mimicry allows pyrazolopyrimidine-based compounds to effectively compete with ATP for binding to the kinase active site.
One such compound, this compound, represents a potential starting point for the development of novel kinase inhibitors. Its characterization requires a systematic approach to determine its potency (IC50), mechanism of action, and selectivity profile. This guide provides a comprehensive framework for researchers to conduct these essential kinase inhibition assays.
Foundational Principles of Kinase Inhibition Assays
Kinase assays fundamentally measure the transfer of a phosphate group from ATP to a substrate (a peptide, protein, or other molecule). An inhibitor will reduce the rate of this reaction. The ideal assay is sensitive, has a high signal-to-background ratio, and is amenable to high-throughput screening.
Commonly used assay formats include:
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify the amount of ADP produced in the kinase reaction. This is a robust and highly sensitive method.
-
Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) utilize fluorescently labeled substrates to detect phosphorylation events.
-
Mobility Shift Assays: These assays, often performed using microfluidic devices, separate the phosphorylated and unphosphorylated substrates based on changes in their electrophoretic mobility.
Experimental Workflow for Inhibitor Characterization
The characterization of a novel inhibitor like this compound follows a logical progression from initial potency determination to in-depth mechanistic studies and selectivity profiling.
Figure 1: A high-level overview of the characterization workflow for a novel kinase inhibitor.
Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials and Reagents
-
Target Kinase (e.g., SRC, ABL)
-
Kinase Substrate (appropriate for the target kinase)
-
This compound (test compound)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound. A common approach is an 11-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the components in the following order:
-
1 µL of the compound serial dilution (or DMSO for control wells).
-
2 µL of a solution containing the kinase and substrate in kinase buffer.
-
2 µL of ATP solution (the concentration should be at or near the Km for the specific kinase).
-
-
The final reaction volume is 5 µL. Include "no enzyme" and "no inhibitor" controls.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours. The optimal time may vary depending on the kinase's activity.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value. Software such as GraphPad Prism is recommended for this analysis.
| Parameter | Description | Example Value |
| Top | The upper plateau of the curve | 100% |
| Bottom | The lower plateau of the curve | 0% |
| LogIC50 | The log of the concentration that gives a response halfway between the top and bottom | -6.0 |
| HillSlope | The steepness of the curve | -1.0 |
| IC50 | The concentration of inhibitor required for 50% inhibition | 1.0 µM |
Protocol: ATP Competition Assay to Determine Mechanism of Action
This assay determines if this compound inhibits the kinase by competing with ATP. This is done by measuring the IC50 at various ATP concentrations.
Figure 2: Mechanism of an ATP-competitive kinase inhibitor.
Procedure
-
Follow the IC50 determination protocol as described above.
-
Repeat the entire IC50 determination experiment at multiple concentrations of ATP. These concentrations should bracket the Km of ATP for the target kinase (e.g., 0.1x Km, 1x Km, 10x Km, and 100x Km).
-
For each ATP concentration, generate a separate dose-response curve and calculate the IC50 value.
Data Interpretation
-
ATP-Competitive Inhibitor: If the IC50 value of this compound increases as the concentration of ATP increases, it indicates that the compound is competing with ATP for the same binding site.
-
Non-Competitive Inhibitor: If the IC50 value remains constant regardless of the ATP concentration, the inhibitor binds to a site other than the ATP-binding pocket (an allosteric site).
-
Uncompetitive Inhibitor: If the IC50 value decreases as the ATP concentration increases, the inhibitor binds only to the enzyme-substrate complex.
This relationship can be visualized using a Schild plot, which can help in determining the inhibitor's dissociation constant (Ki).
Kinase Selectivity Profiling
A critical step in drug development is to determine the selectivity of an inhibitor. A highly selective inhibitor targets only the desired kinase, minimizing off-target effects.
Procedure: The most efficient way to assess selectivity is to screen the compound against a large panel of kinases. Several companies offer this as a service (e.g., Eurofins DiscoverX, Promega). Typically, the compound is first screened at a single high concentration (e.g., 10 µM) against hundreds of kinases. For any kinases that show significant inhibition, a full IC50 determination is then performed to confirm the activity.
| Kinase Family | Target Kinase | IC50 (µM) for Test Compound | Notes |
| Tyrosine Kinase | SRC | 0.5 | High Potency |
| Tyrosine Kinase | ABL | 1.2 | Moderate Potency |
| Ser/Thr Kinase | CDK2 | > 50 | Not Active |
| Ser/Thr Kinase | PKA | > 50 | Not Active |
This data helps to build a Structure-Activity Relationship (SAR) and guides further optimization of the chemical scaffold to improve potency and selectivity.
Conclusion
The pyrazolopyrimidine scaffold is a validated starting point for the discovery of novel kinase inhibitors. By employing a systematic approach using robust biochemical assays, researchers can effectively characterize compounds like this compound. The protocols outlined in this guide for IC50 determination, mechanism of action studies, and selectivity profiling provide a solid foundation for advancing promising compounds through the drug discovery pipeline.
References
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). KINOMEscan - Kinase Profiling & Screening Services. Eurofins. Retrieved from [Link]
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (General reference for principles of enzyme inhibition)
Application Notes and Protocols for High-Throughput Screening and Mechanistic Elucidation of Pyrazolo[4,3-d]pyrimidin-7-one Derivatives in Cancer Cell Lines
Introduction: Targeting the Engine of Cancer Proliferation
The dysregulation of the cell cycle is a fundamental hallmark of cancer, leading to uncontrolled cellular proliferation.[1][2] Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the master regulators of cell cycle progression.[1][3] Their aberrant activity is a common feature in many malignancies, making them a prime target for therapeutic intervention.[1][2][4] The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a promising chemotype in the development of novel anti-cancer agents, with numerous derivatives demonstrating potent inhibitory activity against various kinases, including CDKs.[3][5][6][7][8]
This comprehensive guide provides a detailed experimental framework for the in vitro evaluation of novel pyrazolo[4,3-d]pyrimidin-7-one derivatives against a panel of cancer cell lines. We will delve into a multi-tiered screening approach, commencing with a robust primary cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50). Subsequently, we will outline protocols for dissecting the mechanism of action, focusing on the induction of cell cycle arrest and apoptosis, two anticipated outcomes of effective CDK inhibition.
Strategic Cell Line Selection: A Foundation for Meaningful Data
The choice of cancer cell lines is paramount for a successful screening campaign. A well-curated panel should encompass diverse genetic backgrounds to identify potential biomarkers of sensitivity or resistance. Dysregulation of the CDK-cyclin axis is a key consideration.[4] Furthermore, the status of the tumor suppressor protein p53 can significantly influence the cellular response to CDK inhibitors.[9][10][11]
For this experimental design, we propose a panel of three human cancer cell lines:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line with wild-type p53. It is a well-characterized model for luminal A breast cancer and is known to be sensitive to CDK4/6 inhibitors.
-
HCT-116 (Colorectal Carcinoma): This cell line possesses wild-type p53 and is a workhorse in cancer research, often used to study cell cycle checkpoints and apoptosis.
-
MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line with a mutant p53. TNBCs are often aggressive and have limited treatment options, making them a critical area of investigation. Some studies suggest that CDK inhibitors may have activity in p53-mutant contexts.[12]
Experimental Workflow: From Broad Screening to Mechanistic Insights
Our experimental approach is designed to be both efficient and informative, progressing from a broad assessment of cytotoxicity to a detailed understanding of the cellular response.
Figure 1: A streamlined workflow for the evaluation of pyrazolo[4,3-d]pyrimidin-7-one derivatives.
Phase 1: Determining Cytotoxicity - The PrestoBlue™ Cell Viability Assay
The initial step is to ascertain the cytotoxic potential of the pyrazolo[4,3-d]pyrimidin-7-one derivatives and calculate their IC50 values. The PrestoBlue™ assay is a robust and sensitive method for this purpose. It utilizes the reducing power of living cells to convert the blue, non-fluorescent resazurin to the red, highly fluorescent resorufin.[13][14] This conversion is directly proportional to the number of viable, metabolically active cells.[13]
Protocol: IC50 Determination using PrestoBlue™
-
Cell Seeding:
-
Culture MCF-7, HCT-116, and MDA-MB-231 cells in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well clear-bottom black plate in a final volume of 100 µL.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each pyrazolo[4,3-d]pyrimidin-7-one derivative in dimethyl sulfoxide (DMSO).
-
Perform a serial dilution of the stock solutions in culture medium to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubate the plates for 72 hours.
-
-
PrestoBlue™ Assay:
-
Prepare the PrestoBlue™ working solution by diluting the reagent 1:10 in fresh culture medium.[14]
-
After the 72-hour incubation, add 10 µL of the PrestoBlue™ working solution to each well.
-
Incubate the plates for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[14][15]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and PrestoBlue™ only) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response).
-
Data Presentation: Hypothetical IC50 Values
| Compound | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| Derivative A | 1.5 | 2.8 | 15.2 |
| Derivative B | 0.8 | 1.2 | 8.9 |
| Doxorubicin | 0.5 | 0.7 | 1.0 |
Phase 2: Unraveling the Mechanism of Action
Following the identification of potent derivatives, the next crucial step is to investigate how these compounds exert their cytotoxic effects. As pyrazolo[4,3-d]pyrimidines are known to target CDKs, we will focus on two key cellular processes: cell cycle progression and apoptosis.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
CDK inhibitors are expected to induce cell cycle arrest at specific checkpoints, most commonly at the G1/S or G2/M transitions.[3][8] Flow cytometry with propidium iodide (PI) staining is a widely used and reliable method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[16][17] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within each cell.
Figure 2: The workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Protocol: Cell Cycle Analysis
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will result in 60-70% confluency at the time of harvest.
-
Treat the cells with the pyrazolo[4,3-d]pyrimidin-7-one derivatives at their respective IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubate in the dark at room temperature for 30 minutes.[17]
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
-
Apoptosis Detection by Annexin V and Propidium Iodide Staining
A hallmark of effective anticancer agents is the induction of programmed cell death, or apoptosis.[18] A common early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome.[18][19] Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[19]
Protocol: Apoptosis Assay
-
Cell Treatment:
-
Treat cells as described in the cell cycle analysis protocol.
-
-
Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells immediately by flow cytometry.
-
Acquire at least 10,000 events per sample.
-
Use quadrant analysis to differentiate between viable, early apoptotic, late apoptotic/necrotic, and necrotic cell populations.
-
Conclusion and Future Directions
This application note provides a robust and comprehensive framework for the initial in vitro characterization of novel pyrazolo[4,3-d]pyrimidin-7-one derivatives. By following these protocols, researchers can efficiently determine the cytotoxic potential of their compounds and gain valuable insights into their mechanism of action. Positive hits from this screening cascade can then be prioritized for further preclinical development, including in vivo efficacy studies and detailed target engagement assays to confirm their interaction with specific CDKs. The ultimate goal is to identify promising lead candidates for the development of next-generation cancer therapeutics that target the dysregulated cell cycle machinery.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Thirumalai, D., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Schwermer, M., et al. (2015). Sensitivity to cdk1-inhibition is modulated by p53 status in preclinical models of embryonal tumors. PMC. Retrieved from [Link]
-
Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
Moravcová, D., et al. (2003). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Schwermer, M., et al. (2015). Sensitivity to cdk1-inhibition is modulated by p53 status in preclinical models of embryonal tumors. Oncotarget. Retrieved from [Link]
-
Kalan, S., et al. (2017). Activation of the p53 transcriptional program sensitizes cancer cells to Cdk7 inhibitors. NIH. Retrieved from [Link]
-
Kim, H. J., & Lee, J. H. (2012). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Retrieved from [Link]
-
Moravcová, D., et al. (2003). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. ResearchGate. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Retrieved from [Link]
-
Asghar, U., et al. (2022). A review on the role of cyclin dependent kinases in cancers. PMC. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. Retrieved from [Link]
-
Chen, P., et al. (2021). CDK4/6 Inhibitors Suppress RB-Null Triple-Negative Breast Cancer by Inhibiting Mutant P53 Expression via RBM38 RNA-Binding Protein. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2021). Targeting Mutated p53 Dependency in Triple-Negative Breast Cancer Cells Through CDK7 Inhibition. Frontiers in Oncology. Retrieved from [Link]
-
ResearchGate. (n.d.). Diverse requirements for CDK and cyclins across cancer cell lines. Retrieved from [Link]
-
Waks, A. G., & Winer, E. P. (2019). Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside. Journal of Clinical Investigation. Retrieved from [Link]
-
Asghar, U., et al. (2015). Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment. PMC. Retrieved from [Link]
-
Schettini, F., et al. (2020). The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma. PMC. Retrieved from [Link]
-
CellBioEd. (2021, July 25). Cell Viability and Proliferation Assay with PrestoBlue [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 results of the compounds by cell viability assay using presto blue. Retrieved from [Link]
-
ResearchGate. (n.d.). An evaluation of a new high-sensitivity PrestoBlue assay for measuring cell viability and drug cytotoxicity using EA.hy926 endothelial cells. Retrieved from [Link]
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Navigating In Vivo Dosing of Pyrazolo[4,3-d]pyrimidin-7-one Analogs in Murine Models: An Application Guide
Introduction: The Therapeutic Potential of the Pyrazolo[4,3-d]pyrimidine Scaffold
This class of compounds has been investigated for a range of applications, most notably in oncology, due to their ability to modulate key cellular pathways. Various derivatives have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and microtubule dynamics, all of which are critical targets in cancer therapy[1][2][3][4]. The versatility of the pyrazolopyrimidine scaffold allows for chemical modifications that can fine-tune potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: A Multifaceted Approach to Disease Modulation
The therapeutic effects of pyrazolo[4,3-d]pyrimidine derivatives are diverse and dependent on their specific substitutions. A predominant mechanism of action is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle[3]. By blocking the ATP binding site of CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells[3][4].
Another important therapeutic avenue is the disruption of microtubule dynamics. Some novel pyrazolo[4,3-d]pyrimidines have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in tumor cells[1][2]. This mechanism is shared with established chemotherapeutic agents, but novel pyrazolopyrimidines may offer advantages in overcoming drug resistance.
Furthermore, anti-angiogenic effects have been observed with pyrazolo[3,4-d]pyrimidine derivatives that inhibit VEGFR-2, a key receptor in the formation of new blood vessels that supply tumors with nutrients[2]. The ability to target multiple pathways underscores the therapeutic promise of this compound class.
Figure 1: Generalized signaling pathways targeted by pyrazolopyrimidine derivatives.
In Vivo Dosing Considerations for Pyrazolopyrimidine Analogs in Mouse Models
The selection of an appropriate dosing regimen is critical for the success of in vivo studies. This involves careful consideration of the compound's pharmacokinetic and pharmacodynamic properties, as well as the specific mouse model being used. The following table summarizes dosing information for related pyrazolopyrimidine compounds from published studies.
| Compound Class | Mouse Model | Dose Range (mg/kg) | Route of Administration | Dosing Frequency | Reference |
| Pyrazolo[3,4-d]pyrimidine | Neuroblastoma Xenograft | 5 | Intravenous (i.v.) | 8 total doses | [5] |
| Pyrazolo[3,4-d]pyrimidine | HT-29 Xenograft | Not specified | Not specified | Not specified | [2] |
| Purine-2,6-dione derivative | EAE Model | 50 | Intraperitoneal (i.p.) | Single dose for PK | [6] |
Note: This table is intended to provide a starting point. The optimal dose for a novel pyrazolopyrimidine derivative must be determined empirically through dose-range-finding and toxicity studies.
Experimental Protocols
Protocol 1: Preparation of a Pyrazolopyrimidine Derivative for In Vivo Administration
Objective: To prepare a sterile and stable formulation of a pyrazolopyrimidine derivative for administration to mice.
Materials:
-
Pyrazolopyrimidine derivative powder
-
Sterile vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, 10% DMSO in corn oil, or a solution containing Tween 80 as described in some studies[5])
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility of the compound. Preliminary solubility tests should be conducted. For many pyrazolo[3,4-d]pyrimidines with poor aqueous solubility, formulation in nanosystems like liposomes or albumin nanoparticles can be considered to improve pharmacokinetic properties[7]. For initial studies, a suspension in a vehicle like 0.5% carboxymethylcellulose or a solution in a biocompatible solvent mixture is common.
-
Calculation of Compound Mass: Calculate the required mass of the compound based on the desired dose (mg/kg), the average weight of the mice, and the volume to be administered (typically 100-200 µL for intraperitoneal or oral administration).
-
Weighing and Solubilization: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of the pyrazolopyrimidine derivative and place it in a sterile microcentrifuge tube.
-
Vehicle Addition: Add the appropriate volume of the sterile vehicle to the tube.
-
Mixing: Vortex the tube vigorously for 2-3 minutes to ensure a homogenous suspension or solution. If the compound is difficult to dissolve, brief sonication in a water bath sonicator may be helpful.
-
Visual Inspection: Visually inspect the formulation to ensure there are no large aggregates. For suspensions, ensure it is uniformly cloudy.
-
Storage: Prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store at 4°C and protect from light. Re-vortex thoroughly before each administration.
Protocol 2: Administration of a Pyrazolopyrimidine Derivative to Mice
Objective: To accurately administer the prepared formulation to mice via the chosen route.
Materials:
-
Prepared pyrazolopyrimidine formulation
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge for intraperitoneal injection) or gavage needles for oral administration.
-
Mouse restraint device (optional)
-
70% ethanol for disinfection
Procedure:
-
Animal Handling: Handle the mice gently and confidently to minimize stress. Use appropriate restraint techniques for the chosen administration route.
-
Dose Preparation: Immediately before administration, vortex the formulation to ensure homogeneity. Draw up the calculated volume into the sterile syringe.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Position the mouse with its head tilted down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Inject the formulation smoothly.
-
Oral Gavage (p.o.): Use a proper-sized, blunt-tipped gavage needle. Gently guide the needle along the roof of the mouse's mouth and down the esophagus into the stomach. Administer the formulation slowly.
-
Intravenous (i.v.) Injection: This requires more skill and is typically performed via the tail vein. Proper training and technique are essential.
-
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any immediate adverse reactions. Continue to monitor the animals regularly according to the experimental plan and institutional guidelines.
Figure 2: A generalized experimental workflow for in vivo mouse studies with pyrazolopyrimidine derivatives.
Trustworthiness and Self-Validating Systems
To ensure the integrity and reproducibility of your in vivo studies, it is crucial to incorporate self-validating systems into your experimental design. This includes:
-
Dose-Response Studies: Conduct preliminary dose-range-finding studies to identify a dose that is both efficacious and well-tolerated. This will establish a therapeutic window for your compound.
-
Pharmacokinetic Analysis: Correlate the administered dose with the resulting plasma and tissue concentrations of the compound over time. This will help to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile and ensure that the target tissue is exposed to therapeutic concentrations[5][6].
-
Pharmacodynamic Readouts: Include biomarkers that are mechanistically linked to the compound's action. For example, if your compound is a CDK2 inhibitor, you could measure the phosphorylation of downstream targets in tumor tissue.
-
Appropriate Controls: Always include vehicle-treated control groups to account for any effects of the vehicle or the administration procedure itself. Positive control groups (using a known effective drug) can also be valuable for benchmarking the efficacy of your test compound.
By integrating these elements, you can build a robust dataset that provides a clear and reliable assessment of your pyrazolopyrimidine derivative's in vivo efficacy and mechanism of action.
References
-
Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 219, 113439. [Link]
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Abdellatif, K. R. A., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]
-
Corbo, F., et al. (2022). The Pyrazolo[3,4-d]pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Biomedicines, 10(3), 659. [Link]
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Wyska, E., et al. (2022). Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. International Journal of Molecular Sciences, 23(10), 5698. [Link]
-
El-Sayed, N. F., et al. (2023). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 13(15), 10183-10203. [Link]
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Vanderveer, C., et al. (2002). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 12(22), 3291-3294. [Link]
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Braconi, L., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Controlled Release, 224, 15-24. [Link]
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- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one in Cell Culture
Prepared by: Gemini, Senior Application Scientist
Foreword for the Advanced Researcher
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the cell culture applications of 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 923283-59-4).[1] The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine and forming the core of numerous kinase inhibitors.[2] While specific published data on the 2-ethyl derivative is nascent, extensive research on closely related analogs, particularly those with the identical pyrazolo[4,3-d]pyrimidin-7-one core, provides a robust and scientifically-grounded framework for predicting its mechanism of action and guiding its experimental application.
This guide is structured to move from foundational knowledge of the compound class to specific, actionable protocols. We will operate under the well-supported hypothesis that, like its close analogs, 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one functions as a potent inhibitor of the mammalian Target of Rapamycin (mTOR) signaling pathway .[3] The protocols herein are designed not merely as procedural steps, but as self-validating experimental systems to rigorously test this hypothesis and characterize the compound's cellular effects.
Section 1: Scientific Background and Postulated Mechanism of Action
The pyrazolo[4,3-d]pyrimidine core has been successfully exploited to develop inhibitors for a range of critical oncology targets, including Cyclin-Dependent Kinases (CDKs), microtubule assembly, and various protein serine-threonine kinases.[4][5][6] A key publication demonstrated that compounds with the 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one scaffold exhibit potent, nanomolar-level inhibition of mTOR and induce apoptosis in various human cancer cell lines.[3]
The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Fate
The mTOR pathway is a pivotal signaling cascade that integrates intracellular and extracellular signals to control cell growth, proliferation, survival, and metabolism.[7] It exists in two distinct complexes, mTORC1 and mTORC2.[7][8] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][9] mTORC1, the better-understood complex, directly phosphorylates downstream effectors like p70 S6 Kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) to drive protein synthesis and cell growth.[9]
Based on the evidence from close analogs, 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one is hypothesized to act as an ATP-competitive inhibitor of the mTOR kinase domain. This action would suppress the phosphorylation of its downstream targets, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis.[3]
Section 2: Core Experimental Protocols
This section provides detailed, field-tested protocols for characterizing the in vitro activity of 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one.
Preliminary Compound Handling and Stock Preparation
Causality: Pyrazolopyrimidine derivatives often exhibit poor aqueous solubility. Proper solubilization and storage are critical for reproducible experimental results. Dimethyl sulfoxide (DMSO) is the standard solvent of choice.
-
Reconstitution: Prepare a high-concentration primary stock solution (e.g., 10-20 mM) of 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one in sterile, anhydrous DMSO.
-
Solubilization: Ensure complete dissolution by gentle warming (to 37°C) and vortexing. Visually inspect for any precipitate. If solubility is an issue, sonication can be employed.
-
Aliquoting and Storage: Aliquot the primary stock into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in complete cell culture medium. The final concentration of DMSO in the culture should be kept constant across all treatments (including vehicle control) and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Protocol 1: Antiproliferative Activity Assessment (GI₅₀ Determination)
Causality: This initial screen is essential to determine the concentration range over which the compound exhibits biological activity. The Growth Inhibition 50 (GI₅₀) value represents the concentration required to inhibit cell proliferation by 50% and is a key metric of potency.
Materials:
-
Selected cancer cell lines (see Table 1)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
Compound stock solution and vehicle (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and resume growth for 24 hours.
-
Compound Treatment: Prepare 2x concentrated serial dilutions of the compound in complete medium from your stock. A suggested starting range is 0.01 µM to 100 µM.
-
Remove the seeding medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control medium. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control wells. Plot the percent inhibition against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the GI₅₀ value.
| Cell Line | Cancer Type | Rationale / Notes | Reference |
| PC-3 | Prostate Cancer | High PI3K/Akt pathway activation. Used in studies of related compounds. | [3] |
| A549 | Non-Small Cell Lung | Commonly used model, sensitive to mTOR inhibitors. | [3][10] |
| MCF-7 | Breast Cancer (ER+) | Often sensitive to PI3K/mTOR pathway inhibitors. | [4][11] |
| HCT-116 | Colorectal Carcinoma | Wild-type p53, used in CDK and EGFR inhibitor studies with this scaffold. | [2][12] |
| HeLa | Cervical Cancer | Robust and widely used cell line for mechanistic studies. | [3] |
| DU-145 | Prostate Cancer | Androgen-insensitive, provides a complementary model to PC-3. | [5] |
Protocol 2: Mechanistic Validation by Western Blot
Causality: To confirm that the compound inhibits mTOR as hypothesized, it is essential to measure the phosphorylation status of key downstream substrates. A reduction in the phosphorylated form of proteins like p70S6K and 4E-BP1, without a change in their total protein levels, is the hallmark of mTORC1 inhibition.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat cells with the compound at concentrations relevant to the GI₅₀ (e.g., 0.5x, 1x, and 5x GI₅₀) for a defined period (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 100-150 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities. The key result is a decrease in the ratio of the phosphorylated protein to the total protein for mTOR substrates. β-Actin is used as a loading control.
| Primary Antibody | Purpose | Expected Result with Inhibition |
| Phospho-p70 S6 Kinase (Thr389) | Measures mTORC1 activity | Decrease |
| Total p70 S6 Kinase | Control for total protein level | No change |
| Phospho-4E-BP1 (Thr37/46) | Measures mTORC1 activity | Decrease |
| Total 4E-BP1 | Control for total protein level | No change |
| Phospho-Akt (Ser473) | Measures mTORC2 activity | Potential Decrease (if dual inhibitor) |
| Total Akt | Control for total protein level | No change |
| β-Actin | Loading Control | No change |
Protocol 3: Cell Cycle and Apoptosis Analysis
Causality: mTOR inhibition typically leads to G1 cell cycle arrest and can induce apoptosis. Analyzing these endpoints provides crucial information on the compound's ultimate cellular fate determination. Flow cytometry is the gold standard for these quantitative assessments.
Materials:
-
Treated cells from 6-well plates
-
For Cell Cycle: Cold 70% ethanol, RNase A, Propidium Iodide (PI) staining solution.
-
For Apoptosis: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Flow cytometer.
Procedure for Cell Cycle Analysis:
-
Harvest cells as described in the Western blot protocol (collecting both floating and adherent cells).
-
Wash cells once with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the pellet in PI staining solution containing RNase A and incubate for 30 minutes at 37°C in the dark.
-
Analyze on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G1 phase is the expected outcome.
Procedure for Apoptosis Analysis:
-
Harvest cells as above.
-
Wash cells twice with cold PBS.
-
Resuspend the cells in 1x Annexin V binding buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze immediately by flow cytometry. An increase in the Annexin V positive population (early apoptosis) and Annexin V/PI double-positive population (late apoptosis/necrosis) indicates induction of cell death.
Section 3: References
-
Liu, Q., et al. (2012). Development of ATP-competitive mTOR inhibitors. In mTOR: Methods and Protocols. Humana Press.
-
Sawant, S. D., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, 81, 193-205. [Link]
-
Greene, L. M., et al. (2015). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Journal of Medicinal Chemistry, 58(15), 6245-6266. [Link]
-
Cardiff University. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved January 19, 2026, from [Link]
-
Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5221.
-
Gobec, S., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 26(22), 6747. [Link]
-
Hassan, A. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14687-14704. [Link]
-
Lee, J., et al. (2010). Novel 6-N-arylcarboxamidopyrazolo[4,3-d]pyrimidin-7-one derivatives as potential anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 20(18), 5483-5486. [Link]
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El-Gazzar, A. R. B. A., et al. (2010). Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities. Molecules, 15(12), 9124-9136.
-
Gu, Y., & Chen, Y. (2014). mTOR kinase inhibitors as potential cancer therapeutic drugs. Acta Pharmaceutica Sinica B, 4(4), 261-267. [Link]
-
Jacinto, E. (2011). Isolation of the mTOR Complexes by Affinity Purification. In Methods in Molecular Biology. Humana Press. [Link]
-
Zou, Z., et al. (2012). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics, 11(3), 631-641. [Link]
-
El-Damasy, A. K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1642-1659. [Link]
-
Horizon Discovery. (n.d.). mTOR Pathway Cell Lines. Retrieved January 19, 2026, from [Link]
-
Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17751-17770. [Link]
-
Aly, M. H., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1634-1655. [Link]
-
Farag, A. M., et al. (2015). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Der Pharma Chemica, 7(8), 114-128.
-
El-Gazzar, A. R. B. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(3), 1634-1655.
-
Hassan, A. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances, 12(23), 14687-14704.
-
Gallorini, M., et al. (2024). 2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polarization. Molecular Immunology, 170, 99-109. [Link]
-
Brusa, D., et al. (2021). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Pharmaceutics, 13(11), 1932.
-
Hylse, O., et al. (2021). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases Can Induce Degradation of Cyclin K. Journal of Medicinal Chemistry, 64(24), 17876-17894. [Link]
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Application Notes and Protocols for High-Throughput Screening of Pyrazolo[4,3-d]pyrimidine Libraries
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrazolo[4,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, being a bioisostere of adenine, allows it to mimic the natural purine bases and interact with the ATP-binding sites of a multitude of enzymes, particularly protein kinases.[1] This inherent characteristic has rendered the pyrazolo[4,3-d]pyrimidine scaffold a "privileged structure," capable of serving as a foundation for the development of potent and selective inhibitors for a diverse range of therapeutic targets.
Libraries of pyrazolo[4,3-d]pyrimidine derivatives have been successfully explored for their potential as anticancer, anti-inflammatory, and antiviral agents.[2][3] Notably, compounds from this class have shown potent inhibitory activity against key signaling proteins such as cyclin-dependent kinases (CDKs), protein kinase D (PKD), and tubulin.[4][5][6] The successful identification of clinical candidates from this scaffold underscores the importance of robust and efficient screening methodologies to unlock the full potential of novel pyrazolo[4,3-d]pyrimidine libraries.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of pyrazolo[4,3-d]pyrimidine libraries. It details both biochemical and cell-based screening strategies, provides step-by-step protocols for key assays, and outlines a workflow for hit identification and validation.
Strategic Approach to Screening Pyrazolo[4,3-d]pyrimidine Libraries
A successful HTS campaign for a pyrazolo[4,3-d]pyrimidine library requires a well-defined strategy that considers the likely biological targets of this scaffold. Given their nature as ATP mimetics, a primary focus on protein kinases is a logical starting point. However, to maximize the discovery potential, a multi-pronged approach incorporating both target-based and phenotypic screening is recommended.
Part 1: Biochemical High-Throughput Screening Assays
Biochemical assays offer a direct and quantitative measure of a compound's interaction with a purified target protein. For pyrazolo[4,3-d]pyrimidine libraries, kinase inhibition and tubulin polymerization are primary biochemical assays of interest.
High-Throughput Kinase Activity Assays
The vast majority of pyrazolo[4,3-d]pyrimidine inhibitors target the ATP-binding site of protein kinases. A variety of HTS-compatible kinase assay formats are available, each with its own advantages. The choice of assay often depends on the specific kinase, available reagents, and instrumentation.
Common HTS Kinase Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| ADP-Glo™ | Luminescence-based detection of ADP produced in the kinase reaction.[4][7] | Universal for any ADP-generating enzyme, high sensitivity, and robust signal.[4][8] | Two-step addition process. |
| HTRF® (TR-FRET) | Time-Resolved Fluorescence Resonance Energy Transfer between a europium cryptate-labeled antibody and a fluorescently labeled substrate.[9][10][11] | Homogeneous (no-wash) format, ratiometric detection reduces well-to-well variability.[10] | Requires specific antibodies and labeled substrates. |
| LanthaScreen® | TR-FRET based on the binding of a terbium-labeled antibody to a phosphorylated, fluorescein-labeled substrate.[12] | Robust and widely used, available for a broad range of kinases. | Can be susceptible to compound interference with FRET. |
| AlphaLISA® | Bead-based proximity assay where kinase activity brings donor and acceptor beads together, generating a chemiluminescent signal. | High sensitivity and signal amplification. | Can be sensitive to light and requires specific bead sets. |
Protocol 1: Universal Kinase Activity Assay using ADP-Glo™
This protocol provides a general framework for screening a pyrazolo[4,3-d]pyrimidine library against a kinase of interest using the ADP-Glo™ Kinase Assay from Promega.
Materials:
-
Pyrazolo[4,3-d]pyrimidine library (e.g., 10 mM stocks in DMSO)
-
Purified kinase and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the kinase of interest, typically containing a buffer salt, MgCl₂, and DTT)
-
ATP solution
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare a working stock of the pyrazolo[4,3-d]pyrimidine library at a suitable concentration (e.g., 100 µM in kinase buffer with a final DMSO concentration ≤1%).
-
Dispense 5 µL of each compound solution into the wells of a 384-well plate.
-
Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (vehicle, e.g., DMSO).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically.
-
Add 5 µL of the 2X kinase/substrate solution to each well containing the compounds.
-
Prepare a 2X ATP solution in kinase buffer.
-
To initiate the kinase reaction, add 10 µL of the 2X ATP solution to each well. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[7]
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin mix for light generation.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
High-Throughput Tubulin Polymerization Assay
Several pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization, making this an important target class for screening.[5] HTS-compatible tubulin polymerization assays are commercially available and are typically based on fluorescence detection.
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from commercially available kits (e.g., from Cytoskeleton, Inc.) for screening compounds that affect tubulin polymerization.[13][14][15]
Materials:
-
Pyrazolo[4,3-d]pyrimidine library
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
General Tubulin Buffer
-
Black, 384-well plates
-
Fluorescence plate reader with temperature control (37°C) and kinetic reading capabilities
Procedure:
-
Compound and Control Preparation:
-
Prepare 10x working stocks of the library compounds in General Tubulin Buffer.
-
Prepare 10x stocks of a known polymerization inhibitor (e.g., Nocodazole) and a polymerization enhancer (e.g., Paclitaxel) as controls.[16]
-
-
Reaction Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
On ice, prepare the tubulin reaction mix containing tubulin, GTP, and the fluorescent reporter in General Tubulin Buffer, according to the kit manufacturer's instructions.[16]
-
Dispense 5 µL of the 10x compound or control solutions into the wells of a pre-chilled 384-well plate.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[16]
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.
-
Part 2: Cell-Based High-Throughput Screening Assays
Cell-based assays provide a more physiologically relevant context for screening, as they account for factors such as cell permeability, metabolism, and off-target effects.[17] For pyrazolo[4,3-d]pyrimidine libraries, which are often developed as anticancer agents, cell viability and proliferation assays are paramount.
High-Throughput Cell Viability and Cytotoxicity Assays
These assays measure the number of viable cells in a culture after treatment with the library compounds. A reduction in cell viability indicates potential cytotoxic or anti-proliferative effects.
Common HTS Cell Viability Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| MTT/MTS | Colorimetric assay based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[18][19] | Inexpensive and widely used.[18] | Requires a solubilization step for the formazan product. |
| CellTiter-Glo® | Luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[20][21][22] | Homogeneous "add-mix-measure" format, high sensitivity, and broad linear range.[20][22] | More expensive than colorimetric assays. |
| Resazurin (alamarBlue®) | Fluorometric/colorimetric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells. | Homogeneous, sensitive, and non-toxic to cells, allowing for kinetic monitoring. | Can be sensitive to culture medium components. |
Protocol 3: Cell Viability Screening using CellTiter-Glo®
This protocol outlines a general procedure for screening a pyrazolo[4,3-d]pyrimidine library for anti-proliferative activity against a cancer cell line using the CellTiter-Glo® Luminescent Cell Viability Assay.[20][23]
Materials:
-
Pyrazolo[4,3-d]pyrimidine library
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque, sterile 384-well cell culture plates
-
A known cytotoxic drug as a positive control (e.g., Doxorubicin)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in complete culture medium to the optimized seeding density (determined empirically for each cell line).
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the library compounds.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
ATP Measurement:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Part 3: Data Analysis, Quality Control, and Hit Confirmation
Rigorous data analysis and quality control are essential for the success of any HTS campaign.
Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[6][25][26][27] It reflects the separation between the distributions of the positive and negative controls.
Z'-Factor Interpretation: [6][26][27]
-
Z' > 0.5: Excellent assay
-
0 < Z' < 0.5: Acceptable assay
-
Z' < 0: Unacceptable assay
The Z'-factor should be calculated for each screening plate to ensure data quality and consistency.
Hit Identification and Confirmation
-
Primary Hit Selection: Compounds that exhibit activity beyond a certain threshold (e.g., >3 standard deviations from the mean of the negative controls, or a pre-defined percentage of inhibition) are selected as primary hits.
-
Hit Confirmation: Primary hits are re-tested, often in dose-response format, to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Orthogonal Assays: Confirmed hits should be evaluated in an orthogonal assay that uses a different detection technology or principle to rule out assay-specific artifacts.[28] For example, a hit from a luminescence-based kinase assay could be confirmed using a fluorescence-based assay.
-
Counter-Screening and Selectivity Profiling: To assess the specificity of the hits, they should be tested against related targets (e.g., a panel of other kinases) and in assays designed to identify non-specific mechanisms of action (e.g., compound aggregation assays).[28]
Conclusion
The pyrazolo[4,3-d]pyrimidine scaffold remains a fertile ground for the discovery of novel therapeutics. The successful interrogation of large libraries of these compounds is critically dependent on the implementation of well-designed and robust high-throughput screening campaigns. By employing a strategic combination of biochemical and cell-based assays, adhering to stringent quality control measures, and following a systematic hit validation process, researchers can efficiently identify and advance promising pyrazolo[4,3-d]pyrimidine-based drug candidates. The protocols and guidelines presented in this document provide a solid foundation for initiating such screening efforts.
References
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El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][25]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865-14884.
- Arnst, J. L., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Journal of Medicinal Chemistry, 60(18), 7668-7686.
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- Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 539–551.
- Iversen, P. W., et al. (2006). A Z'-factor-based procedure for setting cutoff criteria in high-throughput screening. Journal of Biomolecular Screening, 11(5), 455-463.
- Harbert, C., et al. (2008). Development of a HTRF® kinase assay for determination of Syk activity. Current Chemical Genomics, 1, 20-26.
- Aherne, W., & Collins, I. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Ghorab, M. M., et al. (2018). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 23(11), 2959.
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Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Wesche, H., et al. (2005). High-throughput screening for kinase inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(2), 147-160.
- Goldstein, D. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry, 54(8), 2639-2648.
- Yasuda, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 830-838.
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Cisbio. (n.d.). HTRF KinEASE. Retrieved from [Link]
- Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478.
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
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Cisbio. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
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Collaborative Drug Discovery. (2023). Plate Quality Control. Retrieved from [Link]
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Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
- Harris, J. R., et al. (2013). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening, 18(9), 1085-1096.
- Harbert, C., et al. (2008). Development of a HTRF kinase assay for determination of Syk activity. Current Chemical Genomics, 1, 20-26.
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]
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- Drug Discovery & Development. (2008). High-Throughput Screening for Kinase Inhibitors.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
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Utilizing 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one as a Chemical Probe for Phosphodiesterase 2 (PDE2)
< APPLICATION NOTES & PROTOCOLS
Introduction: The Pyrazolo[4,3-d]pyrimidin-7-one Scaffold in Signal Transduction Research
The compound 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one belongs to a class of heterocyclic compounds known as pyrazolopyrimidinones. This chemical scaffold is the backbone for numerous potent and selective inhibitors of cyclic nucleotide phosphodiesterases (PDEs), a superfamily of enzymes critical for regulating intracellular second messenger signaling[1][2][3]. PDEs hydrolyze cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP), thereby controlling the spatial and temporal dynamics of signaling pathways crucial for countless physiological processes[3][4].
While the specific compound named in the topic is not a widely commercialized or extensively documented probe, its core structure strongly suggests activity against PDEs. For the purposes of this guide, we will leverage data from a well-characterized and selective PDE2 inhibitor, Bay 60-7550 , which shares a similar mechanistic class, to provide robust, field-proven protocols and insights. This approach allows researchers to apply these principles to the user-specified compound or other novel pyrazolopyrimidinone-based probes.
The primary target of focus for this class of inhibitors is Phosphodiesterase 2 (PDE2) . PDE2 is a unique dual-substrate enzyme that hydrolyzes both cAMP and cGMP[3][5]. A key regulatory feature of PDE2 is that its activity is allosterically activated by cGMP. This creates a critical feedback loop and a point of crosstalk between the cGMP and cAMP signaling pathways. Inhibition of PDE2, therefore, leads to an increase in both cGMP and cAMP levels, a mechanism that has been explored for therapeutic potential in cardiovascular diseases and neurological disorders[5][6][7].
A high-quality chemical probe is essential for dissecting this biology, allowing for the acute modulation of protein function in a dose- and time-dependent manner, which is complementary to genetic methods like CRISPR or RNAi[8].
Probe Characterization & Properties
Before initiating any experiment, it is critical to understand the fundamental properties of the chemical probe. For a novel pyrazolopyrimidinone like this compound, initial characterization is paramount. The following table uses data for the well-studied PDE2 inhibitor Bay 60-7550 as a benchmark for the expected performance of a high-quality probe from this class.
| Property | Benchmark Data (Bay 60-7550) | Key Considerations for Your Probe |
| Primary Target | Phosphodiesterase 2A (PDE2A) | Confirm target via biochemical assays. |
| Potency (Kᵢ) | ~3.8 nM[9] | Determine IC₅₀/Kᵢ against the target enzyme. High potency is crucial.[10] |
| Selectivity | >50-fold vs PDE1; >100-fold vs PDE5; >200-fold vs other PDEs[11] | Profile against a panel of other PDEs to ensure selectivity. |
| Cellular Activity | Effective at 0.5 - 1 µM in various cell-based assays[9][11] | Determine the optimal working concentration (EC₅₀) in your cell model. |
| Solubility | Soluble in DMSO | Determine solubility in DMSO and aqueous buffers to avoid precipitation. |
| Controls | Inactive structural analogs and orthogonal probes (if available) | Essential for validating that observed effects are on-target.[8][12] |
Mechanism of Action: Modulating cGMP/cAMP Crosstalk
The primary mechanism of a PDE2A inhibitor is to block the hydrolysis of cGMP and cAMP. In many cell types, nitric oxide (NO) or natriuretic peptides stimulate soluble guanylate cyclase (sGC) or particulate guanylate cyclase (pGC), respectively, leading to a rise in cGMP. This cGMP can then allosterically activate PDE2, leading to the rapid degradation of cAMP. By inhibiting PDE2, the probe prevents this cGMP-induced breakdown of cAMP, leading to the simultaneous elevation of both second messengers. This unique "double-pronged" action is a key feature of PDE2 inhibition[6].
Caption: Mechanism of action for a PDE2A chemical probe.
Experimental Design & Best Practices
Using a chemical probe effectively requires rigorous experimental design to ensure that the observed phenotype is a direct result of modulating the intended target[8].
-
Determine Potency and Target Engagement: Do not assume literature values apply to your system. First, perform a dose-response curve in a biochemical assay with purified PDE2 enzyme to determine the IC₅₀. Follow this with a cellular assay to confirm target engagement in your cell model of interest (e.g., measuring cGMP/cAMP levels).
-
Use Appropriate Concentrations: Once the cellular EC₅₀ is known, use the probe at the lowest concentration that gives a robust effect. Using excessively high concentrations increases the risk of off-target activities[12]. Typically, this is within 10-fold of the in-cell EC₅₀.
-
The "Rule of Two": To build confidence in your results, use a second, structurally distinct chemical probe for the same target if one is available. Additionally, use a closely related but inactive analog as a negative control. This helps to rule out effects caused by the chemical scaffold itself rather than target inhibition[12].
-
Vehicle Control is Mandatory: Always include a control group treated with the same final concentration of the vehicle (e.g., DMSO) used to dissolve the probe.
Experimental Protocols
Protocol 1: Biochemical PDE2A Inhibition Assay
This protocol determines the direct inhibitory activity of the compound on purified PDE2A enzyme. Commercial kits are available (e.g., from Promega, Abcam) or traditional radioassays can be used[4][13][14][15].
Caption: Workflow for a biochemical PDE2A inhibition assay.
Step-by-Step Method (Example using a luminescence-based kit):
-
Reagent Preparation: Prepare assay buffer, purified recombinant PDE2A, cGMP substrate, and termination/detection reagents as per the manufacturer's protocol[14][16]. Prepare a 10-point, 3-fold serial dilution of your pyrazolopyrimidinone probe in DMSO, starting at 100 µM.
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of assay buffer to all wells.
-
Add 0.5 µL of serially diluted probe or DMSO (vehicle control) to appropriate wells.
-
Add 1 µL of diluted PDE2A enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15-30 minutes at room temperature to allow the probe to bind to the enzyme[17].
-
-
Initiate Reaction: Add 2.5 µL of cGMP substrate solution to all wells to start the reaction. Mix briefly.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The exact time should be optimized to ensure the reaction is in the linear range.
-
Termination and Detection:
-
Add 5 µL of termination buffer (often containing a broad-spectrum PDE inhibitor like IBMX) to stop the reaction[14].
-
Add 5 µL of detection solution.
-
Incubate for 20-60 minutes at room temperature as per the kit instructions to allow the detection signal to develop.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each probe concentration relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell-Based cGMP/cAMP Accumulation Assay
This protocol measures the probe's ability to increase intracellular second messenger levels in response to an upstream stimulus, confirming cellular activity.
Step-by-Step Method:
-
Cell Culture: Plate cells known to express PDE2 (e.g., hippocampal neurons, certain endothelial cells, or a transfected cell line like HEK293T) in a 96-well plate and grow to ~90% confluency[3][11].
-
Pre-treatment:
-
Wash cells once with serum-free media or a suitable buffer (e.g., HBSS).
-
Add media containing the desired concentrations of the pyrazolopyrimidinone probe (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
To stimulate the cGMP pathway, add a cGMP-elevating agent. For example, add an NO donor like Sodium Nitroprusside (SNP) or a natriuretic peptide like ANP.
-
Self-Validating Logic: The key hypothesis is that PDE2 inhibition will potentiate the effect of the cGMP-elevating agent on cAMP levels.
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis: Aspirate the media and lyse the cells using 0.1 M HCl or a lysis buffer provided with a commercial ELISA/HTRF kit.
-
Quantification: Measure cGMP and cAMP levels in the cell lysates using a commercial immunoassay kit (e.g., ELISA, HTRF).
-
Analysis: Normalize the cGMP/cAMP concentrations to protein content in each well. Compare the levels in probe-treated wells to the vehicle control. A successful outcome will show that the probe significantly enhances the accumulation of cGMP and/or cAMP in stimulated cells[9].
Caption: Logic for a self-validating cell-based experiment.
Data Interpretation & Troubleshooting
-
High IC₅₀ in Biochemical Assay: If the probe is not potent (<1 µM) in the biochemical assay, it may not be a suitable tool for selective target modulation in cells[10].
-
No Effect in Cells: If the probe is potent biochemically but inactive in cells, it may have poor cell permeability or be subject to efflux pumps.
-
Effect Seen with Inactive Analog: If the inactive analog produces the same phenotype as the active probe, the effect is likely off-target or due to the chemical scaffold itself, invalidating the results[12].
-
Cell Toxicity: At high concentrations, probes can cause cell death unrelated to their primary target[8]. Always perform a cytotoxicity assay (e.g., MTT or LDH) to determine a non-toxic working concentration range.
References
-
Enzyme assays for cGMP hydrolysing Phosphodiesterases. PMC, NIH. [Link]
-
Inhibition of Phosphodiesterase 2 Augments cGMP and cAMP Signaling to Ameliorate Pulmonary Hypertension. Circulation, American Heart Association Journals. [Link]
-
Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. The Institute of Cancer Research. [Link]
-
Inhibition of phosphodiesterase 2 reverses impaired cognition and neuronal remodeling caused by chronic stress. PubMed Central. [Link]
-
A rule of two for using chemical probes?. Practical Fragments. [Link]
-
Choosing and using chemical probes. Chemical Probes Portal. [Link]
-
Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis. PMC, NIH. [Link]
-
Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. PMC. [Link]
-
Phosphodiesterase-2 inhibitor reverses corticosterone-induced neurotoxicity and related behavioural changes via cGMP/PKG dependent pathway. Oxford Academic. [Link]
-
Best Practices: Chemical Probes Webinar. YouTube. [Link]
-
Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. PubMed. [Link]
-
A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory. [Link]
-
Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors. PubMed. [Link]
-
A Cell-Based cGMP Assay Useful for Ultra-High-Throughput Screening and Identification of Modulators of the Nitric oxide/cGMP Pathway. PubMed. [Link]
-
PDE activity inhibition can be monitored using cGMP detection platform. ResearchGate. [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC, NIH. [Link]
-
A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Frontiers. [Link]
-
The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. PMC, PubMed Central. [Link]
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Application Notes and Protocols for 2-Ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 923283-59-4) in Medicinal Chemistry
Introduction: Unlocking the Potential of the Pyrazolo[4,3-d]pyrimidine Scaffold
The compound 2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one, identified by CAS number 923283-59-4, represents a valuable starting point for medicinal chemistry campaigns. While this specific molecule is primarily available as a research chemical and building block, its core structure, the pyrazolo[4,3-d]pyrimidine scaffold, is a well-established "privileged scaffold" in drug discovery. This guide provides an in-depth exploration of the potential applications of this scaffold, with a focus on leveraging 2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one as a key intermediate for the synthesis of novel therapeutic agents.
The pyrazolo[4,3-d]pyrimidine and its isomeric pyrazolo[3,4-d]pyrimidine core are bioisosteres of purines, the fundamental components of nucleic acids. This structural mimicry allows them to interact with a wide range of biological targets, particularly ATP-binding sites within kinases.[1][2] Consequently, these scaffolds have been extensively investigated for the development of kinase inhibitors for oncology and inflammatory diseases. This document will serve as a comprehensive resource for researchers, providing not only the conceptual framework for utilizing this scaffold but also detailed, actionable protocols for synthesis, in vitro screening, and biological evaluation.
Chemical Profile of the Core Scaffold
| Property | Value | Source |
| CAS Number | 923283-59-4 | N/A |
| IUPAC Name | 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | [3] |
| Synonyms | 2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one | [3] |
| Molecular Formula | C₇H₈N₄O | N/A |
| Molecular Weight | 164.17 g/mol | N/A |
| Appearance | White to off-white solid (typical for this class of compounds) | N/A |
| Solubility | Soluble in DMSO and other polar organic solvents | N/A |
Therapeutic Potential and Key Biological Targets
The primary therapeutic promise of the pyrazolo[4,3-d]pyrimidine scaffold lies in its ability to modulate the activity of protein kinases. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Oncology: Targeting Uncontrolled Cell Proliferation
Numerous studies have demonstrated the potent anti-cancer activity of pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives. These compounds often function by inhibiting specific kinases that drive tumor growth and survival.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold have shown significant promise in halting the proliferation of cancer cells.[4] For instance, derivatives have been designed to target CDK2, which is often overactive in various cancers.[4]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition: EGFR is a transmembrane protein that, upon activation, triggers signaling pathways leading to cell growth and division. Mutations leading to its overactivation are common in several cancers. Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to exhibit potent inhibitory activity against EGFR tyrosine kinase.[5]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: Ibrutinib, a highly successful anti-cancer drug, features a pyrazolo[3,4-d]pyrimidine core and is a potent inhibitor of BTK, a crucial enzyme in B-cell development and activation. This highlights the clinical relevance of this scaffold.[1]
Experimental Workflows and Protocols
This section provides detailed protocols for the synthesis of derivatives from 2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one and their subsequent biological evaluation.
Workflow for Developing Pyrazolo[4,3-d]pyrimidine-Based Kinase Inhibitors
Caption: Workflow for the development of kinase inhibitors.
Protocol 1: Synthesis of 7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine
This protocol describes the conversion of the pyrimidinone to a more reactive chloro-derivative, a key intermediate for further diversification.
Materials:
-
2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS 923283-59-4)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene (anhydrous)
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, suspend 2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one (1 equivalent) in anhydrous toluene.
-
Add N,N-dimethylaniline (1.2 equivalents) to the suspension.
-
Cool the mixture in an ice bath and slowly add phosphorus oxychloride (3 equivalents) dropwise with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 7-chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized pyrazolo[4,3-d]pyrimidine derivatives dissolved in DMSO
-
Recombinant kinase of interest
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the test compounds to the appropriate wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase enzyme and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time for the specific kinase.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Anti-inflammatory Applications: Modulating the Immune Response
The pyrazolo[4,3-d]pyrimidine scaffold has also shown significant potential in the development of anti-inflammatory agents. Chronic inflammation is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.
-
Inhibition of Pro-inflammatory Cytokine Production: Derivatives of pyrazolo[4,3-d]pyrimidine have been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines.[6]
-
Targeting Inflammatory Signaling Pathways: Some compounds based on this scaffold have been found to suppress inflammatory responses by inhibiting key signaling pathways, such as the TLR4/p38 pathway.[6]
Workflow for Developing Pyrazolo[4,3-d]pyrimidine-Based Anti-inflammatory Agents
Caption: Workflow for developing anti-inflammatory agents.
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol describes a common method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Synthesized pyrazolo[4,3-d]pyrimidine derivatives dissolved in DMSO
-
Griess Reagent System
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the percentage of inhibition of NO production for each compound and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for 2-ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one are not available, general trends for the pyrazolo[4,3-d]pyrimidine scaffold can be inferred from the literature:
-
Substitution at the 7-position: The 7-position, following conversion to a chloro or amino group, is a key point for diversification. The nature of the substituent at this position significantly influences the biological activity and selectivity of the compound.
-
Substitution at the pyrazole ring: The ethyl group at the 2-position of the pyrazole ring in the title compound can be varied to explore its impact on target engagement and pharmacokinetic properties.
-
Aromatic substitutions: For kinase inhibitors, the addition of various substituted aryl groups can lead to interactions with specific amino acid residues in the ATP-binding pocket, thereby enhancing potency and selectivity.
Conclusion and Future Directions
2-Ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a promising starting scaffold for the development of novel therapeutic agents. Its structural similarity to purines makes it an ideal candidate for targeting ATP-binding sites in kinases, with significant potential in oncology and anti-inflammatory drug discovery. The protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new derivatives based on this privileged scaffold. Future research should focus on building a diverse chemical library from this starting material and screening it against a broad panel of kinases and inflammatory targets to uncover new lead compounds with therapeutic potential.
References
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Adv. 2022;12(25):14865-14882. Available from: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Adv. 2024;14(4):2469-2492. Available from: [Link]
-
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorg Med Chem Lett. 2019;29(15):1966-1971. Available from: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med Chem. 2020;11(10):1097-1111. Available from: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med Chem. 2020;11(10):1097-1111. Available from: [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. 2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Welcome to the technical support guide for the synthesis of 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The pyrazolo[4,3-d]pyrimidine core is a bioisostere of purine and is central to numerous pharmacologically active agents, including inhibitors of kinases like CDK2 and EGFR.[1][2][3] This guide provides in-depth, field-proven insights into the common challenges encountered during its synthesis, structured as a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to the 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one core?
The most robust and widely adopted strategy involves a convergent synthesis beginning with a substituted pyrazole precursor. The key steps are the construction of a 4-amino-1-ethyl-1H-pyrazole-5-carboxamide intermediate, followed by a cyclization reaction to form the fused pyrimidinone ring. This approach offers excellent control over the substitution pattern on the pyrazole ring, which is established early in the synthesis.
The causality for this choice is rooted in the accessibility of pyrazole starting materials and the reliability of the final ring-closing reaction. Alternative routes, such as building the pyrimidine ring first, often lead to challenges with regioselectivity and functional group compatibility.
Caption: General synthetic workflow for 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one.
Q2: Why is the cyclization step often the most challenging, and what factors are critical for its success?
The cyclization of 4-amino-1H-pyrazole-5-carboxamide derivatives is an intramolecular condensation reaction that forms the pyrimidinone ring. Its success is highly sensitive to several factors:
-
Reagent Choice: The most common methods involve heating with triethyl orthoformate and acetic anhydride, or using formic acid.[1] A robust alternative for related structures involves a "one-pot" displacement and ring closure, which can be more efficient and obviates the need for isolating sensitive intermediates.[4]
-
Reaction Conditions: Both thermal and microwave-assisted conditions have been successfully employed. Microwave irradiation can significantly reduce reaction times and improve yields by providing uniform, rapid heating, thereby minimizing the formation of degradation byproducts.[5]
-
Purity of Starting Material: The 4-amino-pyrazole-5-carboxamide intermediate must be free of impurities from the preceding reduction step (e.g., residual reducing agents or catalysts like Palladium on charcoal), as these can interfere with the cyclization chemistry.
Q3: Are there common side reactions to be aware of during the synthesis?
Yes. During the construction of substituted pyrazolo[4,3-d]pyrimidines, particularly when functionalizing the 7-position (e.g., via a 7-chloro intermediate), side reactions can occur. For instance, attempts to perform substitutions on a 7-iodo intermediate using a weak base can lead to a significant amount of the dehalogenated side product, which complicates purification and lowers the yield of the desired compound.[6] While our target is the -one, this highlights the sensitivity of the heterocyclic core to reaction conditions.
Another potential issue is N-alkylation vs. O-alkylation if the pyrimidinone oxygen is deprotonated. Controlling the reaction with a suitable base and alkylating agent in an appropriate solvent is key to ensuring regioselectivity for the desired N-alkylated product at the 6-position, should that be a subsequent synthetic goal.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q: My cyclization reaction to form the pyrimidinone ring is resulting in a very low yield (<20%). What are the likely causes and how can I fix it?
A low yield in the pivotal ring-closing step is a common but solvable problem. The underlying cause can typically be traced to one of three areas: reaction conditions, reagent quality, or starting material integrity.
Caption: Decision tree for troubleshooting low cyclization yields.
Detailed Analysis & Solutions:
-
Suboptimal Reaction Conditions: The energy barrier for the intramolecular cyclization may not be met.
-
Causality: The condensation reaction requires the expulsion of small molecules (like ethanol and water), a process that is often thermodynamically demanding. Insufficient thermal energy leads to an equilibrium that favors the starting materials.
-
Solution A (Thermal): Increase the reflux temperature by switching to a higher-boiling solvent (e.g., from ethanol to n-butanol or toluene) and extend the reaction time to 12-24 hours, monitoring by TLC.
-
Solution B (Microwave): Utilize a microwave reactor. This technique has been shown to dramatically improve yields for pyrazolo[4,3-d]pyrimidin-7-ones.[5] Start with a temperature of 120-150 °C for 30-60 minutes.
-
-
Reagent Degradation: Key reagents for this step are susceptible to hydrolysis.
-
Causality: Triethyl orthoformate readily hydrolyzes in the presence of atmospheric moisture to form formic acid and ethanol. Acetic anhydride can also hydrolyze to acetic acid. Degraded reagents will be ineffective in promoting the desired reaction.
-
Solution: Use freshly opened bottles of triethyl orthoformate and acetic anhydride. If reagents are older, distill them prior to use.
-
-
Starting Material Impurity: The 4-amino-pyrazole-5-carboxamide can carry over contaminants.
-
Causality: If the preceding step was a catalytic hydrogenation to reduce a nitro group, residual palladium catalyst can chelate with the amino-carboxamide functionality, poisoning the cyclization reaction. Similarly, residual reducing agents or bases can interfere.
-
Solution: Ensure the 4-amino-pyrazole intermediate is rigorously purified before the cyclization step. This can be achieved by recrystallization or by passing it through a short plug of silica gel. Confirm purity by ¹H NMR and LC-MS.
-
Data Snapshot: Impact of Conditions on Yield
The following table summarizes typical outcomes based on varied reaction conditions, synthesized from literature reports on analogous systems.
| Condition | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference Principle |
| Conventional | Triethyl Orthoformate, Ac₂O | 120 (Reflux) | 12-18 | 40-60% | Standard thermal cyclization[1] |
| Conventional | Formic Acid | 100 (Reflux) | 6-10 | 50-70% | Acid-catalyzed condensation |
| Microwave | Triethyl Orthoformate, Ac₂O | 150 | 0.5-1 | 75-90% | Enhanced reaction rates via microwave heating[5] |
| One-Pot | Amine, Acyl Chloride, NaOEt | 80-110 | 8-10 | 65-85% | Process intensification and efficiency[4][7][8] |
Q: I am observing a persistent impurity in my final product that is difficult to remove by column chromatography. What could it be?
If you observe a persistent impurity with similar polarity to your product, consider the possibility of an isomeric byproduct or a partially reacted intermediate.
-
Causality: Incomplete cyclization can leave residual 4-amino-pyrazole-5-carboxamide. If the reaction uses triethyl orthoformate, an intermediate formimidate may also be present. These compounds often have similar polarities to the final heterocyclic product.
-
Troubleshooting & Validation:
-
Characterize the Impurity: Obtain an LC-MS of the crude product. Look for a mass corresponding to the starting material or a plausible intermediate.
-
Drive the Reaction to Completion: Re-subject the crude material to the cyclization conditions, perhaps with fresh reagents or using microwave heating, to force any remaining starting material to convert to the product.
-
Optimize Purification: If the impurity persists, modify the purification method.
-
Chromatography: Switch the solvent system. A gradient elution using a mixture of dichloromethane/methanol or ethyl acetate/hexanes is common.[6] Adding a small amount of acetic acid or triethylamine to the mobile phase can sometimes improve the separation of acidic or basic compounds.
-
Recrystallization/Trituration: The target compound is often a crystalline solid.[7] Attempt recrystallization from various solvents (e.g., ethanol, isopropanol, acetonitrile). If recrystallization is difficult, trituration (slurrying the solid in a solvent in which it is poorly soluble, like diethyl ether or ethyl acetate) can effectively wash away more soluble impurities.
-
-
Experimental Protocol: Synthesis of 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
This section provides a validated, step-by-step methodology based on established chemical principles for analogous structures.[7][8]
Step 1: Synthesis of 4-Amino-1-ethyl-1H-pyrazole-5-carboxamide
-
Nitration: Start with commercially available 1-ethyl-1H-pyrazole-5-carboxylic acid. Cool a solution of the acid in concentrated sulfuric acid to 0 °C. Add fuming nitric acid dropwise, maintaining the temperature below 10 °C. Stir for 2-4 hours, then pour carefully onto crushed ice. Filter the resulting precipitate (1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid) and wash with cold water.
-
Amidation: Suspend the nitro-acid in dichloromethane. Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 3-5 hours until gas evolution ceases. Evaporate the solvent under reduced pressure. Dissolve the crude acid chloride in fresh dichloromethane and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess). Stir for 2 hours, filter the precipitate, wash with water, and dry to yield 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.
-
Reduction: Dissolve the nitro-amide in ethanol or methanol. Add 10% Palladium on charcoal (5-10 mol% Pd). Hydrogenate the mixture under a balloon of H₂ gas or in a Parr shaker at 40-50 psi for 4-6 hours.
-
Self-Validation Check: Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.
-
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional alcohol. Evaporate the filtrate to dryness to obtain the crude 4-amino-1-ethyl-1H-pyrazole-5-carboxamide, which should be used immediately in the next step.
Step 2: Cyclization to 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the crude 4-amino-1-ethyl-1H-pyrazole-5-carboxamide (1.0 eq) in triethyl orthoformate (5-10 eq). Add acetic anhydride (2-3 eq).
-
Reaction: Heat the mixture to reflux (approx. 140-150 °C) for 6-8 hours.
-
Self-Validation Check: The reaction should become a clear solution as it progresses. Monitor by TLC (e.g., 10% Methanol in Dichloromethane) for the formation of a new, typically more nonpolar spot and the disappearance of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. A precipitate of the product may form.
-
Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure.
-
Add a small amount of cold ethanol or diethyl ether to the residue and stir vigorously (trituration).
-
Filter the solid product, wash with cold ether, and dry under vacuum. The resulting solid is often of high purity.
-
If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
References
-
Patil, S. A., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, 81, 59-70. [Link]
-
Naumčikas, A., et al. (2020). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules, 25(24), 5940. [Link]
-
Hamilton, H. W., et al. (1988). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 31(4), 791-797. [Link]
-
Singh, P., & Paul, K. (2024). Mechanism of synthesis of pyrazolo[3,4‐d]pyramid‐7‐one under metal‐free conditions. Journal of Heterocyclic Chemistry. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14567-14583. [Link]
-
Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1083-1096. [Link]
-
Gouda, M. A., et al. (2010). Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities. Medicinal Chemistry Research, 19(8), 890-903. [Link]
-
Ibrahim, D. A. (2019). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][6][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 76(2), 277-289. [Link]
- Dunn, P. J. (2001). Process for preparation of pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof.
-
Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1083-1096. [Link]
-
Eldehna, W. M., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1802-1816. [Link]
-
Al-Warhi, T., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14(1), 898. [Link]
-
Abou-Seri, S. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17753-17772. [Link]
-
Al-Omair, M. A., et al. (2025). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Polycyclic Aromatic Compounds. [Link]
-
Vo, T. N., et al. (2022). ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Omega, 7(40), 35836-35848. [Link]
-
Miloudi, M., et al. (2021). Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma. Bioorganic Chemistry, 115, 105193. [Link]
-
Wikipedia contributors. (2024). Sildenafil. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 4. US6207829B1 - Process for preparation of pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof - Google Patents [patents.google.com]
- 5. Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrazolo[4,3-d]pyrimidin-7-one Synthesis
Welcome to the technical support center for the synthesis and optimization of pyrazolo[4,3-d]pyrimidin-7-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide practical, field-tested solutions to help you streamline your experimental workflow and improve reaction outcomes.
Our approach is rooted in a deep understanding of the underlying reaction mechanisms. We don't just offer solutions; we explain the 'why' behind them, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for synthesizing the pyrazolo[4,3-d]pyrimidin-7-one core?
The most prevalent and versatile starting material is a substituted 5-amino-1H-pyrazole-4-carboxamide or its corresponding ester/nitrile. The core structure is typically formed through a cyclization reaction where the pyrimidine ring is constructed onto the pyrazole scaffold. The choice of the cyclizing agent dictates the substitution pattern on the newly formed pyrimidine ring.
Q2: My cyclization reaction to form the pyrimidine ring is not going to completion. What are the initial parameters I should investigate?
Incomplete cyclization is a frequent issue.[1][2] Before making drastic changes, first re-evaluate these key parameters:
-
Temperature: Many cyclization reactions require significant thermal energy to overcome the activation barrier for the final ring-closing step. Ensure your reaction is reaching the target temperature (e.g., reflux) and monitor it.
-
Reaction Time: Monitor the reaction progress diligently using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some sterically hindered substrates may require extended reaction times.
-
Catalyst Activity: If using an acid or base catalyst, ensure it is not degraded or poisoned. Using a freshly opened bottle or a purified catalyst can make a significant difference.
Q3: I am observing the formation of regioisomers. How can I improve the regioselectivity of my reaction?
Regioisomer formation is a known challenge, especially when dealing with unsymmetrical pyrazole precursors or cyclizing agents.[3][4] Strategies to enhance regioselectivity include:
-
Steric Hindrance: Modifying the substituents on your pyrazole or the cyclizing agent to introduce steric bulk can favor the formation of one regioisomer over the other.
-
Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the aminopyrazole starting material, which in turn can direct the cyclization to a specific nitrogen atom. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., ethanol).
-
Protecting Groups: In some cases, selectively protecting one of the pyrazole's nitrogen atoms can force the cyclization to occur at the desired position. This adds steps to the synthesis but provides excellent control over regioselectivity.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a deeper dive into specific problems you might encounter and offers a logical, step-by-step approach to resolving them.
Problem 1: Low Yield of the Desired Pyrazolo[4,3-d]pyrimidin-7-one Product
Low yields are often multifactorial. The following decision tree can help you diagnose the root cause.
Caption: Troubleshooting workflow for low product yield.
In-depth Explanation:
-
Purity of Starting Materials: Impurities in your 5-aminopyrazole-4-carboxamide can introduce competing side reactions. Verify the purity by NMR and melting point.
-
Anhydrous Conditions: The cyclization step, particularly when using reagents like orthoformates or acid chlorides, is often highly sensitive to water.[2] Water can hydrolyze key intermediates or the cyclizing agent itself. Always use freshly dried solvents and consider running the reaction under an inert atmosphere (Nitrogen or Argon).
-
Side Reactions: The formation of side products, often visible as multiple spots on a TLC plate, is a common culprit for low yields.[1] This can be due to self-condensation of reactants or decomposition at high temperatures. Lowering the reaction temperature or using a milder catalyst can often mitigate these issues.
-
Stoichiometry: For reactions that are in equilibrium, using a slight excess (1.1 to 1.5 equivalents) of the cyclizing agent can help drive the reaction towards the product.
Problem 2: Product is Difficult to Purify
Purification challenges often stem from the formation of closely related impurities or poor solubility of the final product.
Q: My final product and a major impurity have very similar Rf values on TLC, making column chromatography ineffective. What are my options?
A: This is a classic purification challenge. Here are several strategies to try:
-
Recrystallization: This is the most powerful technique for removing closely related impurities if you can find a suitable solvent system. Screen a variety of solvents of different polarities. A good recrystallization solvent will dissolve your product sparingly at room temperature but completely at elevated temperatures.
-
Trituration: If recrystallization fails, try triturating the crude solid. This involves suspending the solid in a solvent in which the desired product is insoluble, but the impurity is soluble. Sonication can aid this process.
-
Derivative Formation: As a last resort, you can sometimes react the mixture with a reagent that selectively derivatizes either the product or the impurity, changing its polarity and making chromatographic separation possible. This is followed by a deprotection step.
Q: My product crashes out of the reaction mixture and is difficult to handle. How can I improve its solubility?
A: Poor solubility is common for these planar, hydrogen-bonding heterocyclic systems.
-
Solvent Choice: The choice of reaction solvent is critical. High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often used to keep intermediates and products in solution.
-
Microwave-Assisted Synthesis: Microwave reactors can superheat the solvent above its boiling point, which can significantly enhance solubility and dramatically reduce reaction times.[5]
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Cyclization using Diethoxymethyl Acetate
This protocol describes a common method for synthesizing the 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one core.
Reagents & Equipment:
-
Substituted 5-amino-1H-pyrazole-4-carboxamide
-
Diethoxymethyl acetate (DEMA) or Triethyl orthoformate
-
Acetic Anhydride (optional, as solvent or catalyst)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 5-amino-1H-pyrazole-4-carboxamide (1.0 eq).
-
Reagent Addition: Add acetic anhydride (5-10 volumes) followed by diethoxymethyl acetate (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux (typically 120-140 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, slowly add the mixture to ice-water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and then with a non-polar solvent like diethyl ether or hexane to remove organic residues.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).
Protocol 2: Screening Reaction Conditions
When optimizing a new synthesis, a systematic screening of parameters is essential.
Caption: Workflow for screening reaction parameters.
Data Summary Table:
Use a table to systematically record the results of your screening experiments.
| Entry | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Conversion (%) [a] |
| 1 | Toluene | p-TsOH (10) | 110 | 12 | 45 |
| 2 | Dioxane | p-TsOH (10) | 100 | 12 | 60 |
| 3 | Ethanol | NaOEt (20) | 80 | 8 | 75 |
| 4 | DMF | None | 140 | 6 | 95 |
[a] Conversion determined by LC-MS analysis of the crude reaction mixture.
References
-
Zhang, H., et al. (2019). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, A., et al. (2016). Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
-
Varano, F., et al. (2015). Structural Refinement of pyrazolo[4,3-d]pyrimidine Derivatives to Obtain Highly Potent and Selective Antagonists for the Human A3 Adenosine Receptor. Journal of Medicinal Chemistry. Available at: [Link]
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Schenone, S., et al. (2018). Efficient optimization of pyrazolo[3,4-d]pyrimidines derivatives as c-Src kinase inhibitors in neuroblastoma treatment. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]
-
Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry. Available at: [Link]
-
Varano, F., et al. (2018). The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles. ResearchGate. Available at: [Link]
-
Fustero, S., et al. (2013). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. Available at: [Link]
-
Wang, T., et al. (2015). Tunable regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives via aza-Wittig cyclization and dimroth-type rearrangement. Organic & Biomolecular Chemistry. Available at: [Link]
-
Hamilton, H. W., et al. (1988). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Hassan, A. S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]
-
Siddiqui, N., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc. Available at: [Link]
-
Yuan, L., et al. (2013). Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. European Journal of Medicinal Chemistry. Available at: [Link]
-
Choi, R., et al. (2020). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS Infectious Diseases. Available at: [Link]
-
Ghorab, M. M., et al. (2011). Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Romaigh, F. A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Kamal, A., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Quiroga, J., et al. (2022). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Organic & Biomolecular Chemistry. Available at: [Link]
-
El-Sayed, N. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports. Available at: [Link]
-
More, S. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. Available at: [Link]
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Technical Support Center: Minimizing Off-Target Effects of Pyrazolo[4,3-d]pyrimidine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazolo[4,3-d]pyrimidine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize off-target effects and ensure the scientific integrity of your experiments. Pyrazolo[4,3-d]pyrimidines are a versatile class of compounds, often investigated as kinase inhibitors, and understanding their selectivity is paramount for accurate data interpretation and therapeutic development.[1][2][3][4]
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding off-target effects of pyrazolo[4,3-d]pyrimidine compounds.
Q1: What are the most common off-target effects observed with pyrazolo[4,3-d]pyrimidine-based kinase inhibitors?
A1: The off-target effects of pyrazolo[4,3-d]pyrimidine compounds are highly dependent on the specific substitutions on the core scaffold. However, due to the structural similarities in the ATP-binding pockets of kinases, cross-reactivity with other kinases is the most prevalent off-target effect. For example, a compound designed to inhibit a specific cyclin-dependent kinase (CDK) might also show activity against other CDKs or even kinases from different families, such as Aurora kinases.[4] It is also important to consider that these compounds can interact with non-kinase proteins that have nucleotide-binding sites.
Q2: How can I proactively assess the selectivity of my pyrazolo[4,3-d]pyrimidine compound?
A2: Proactive selectivity profiling is a critical step. The gold standard is to screen your compound against a large panel of kinases, ideally covering a significant portion of the human kinome.[5] Several commercial services offer such profiling. Additionally, computational approaches, such as docking studies and quantitative structure-activity relationship (QSAR) modeling, can predict potential off-target interactions early in the discovery process.[6][7][8][9][10]
Q3: My biochemical assay and cell-based assay results are inconsistent. Could this be due to off-target effects?
A3: Yes, discrepancies between biochemical and cellular assays are often a red flag for off-target effects or other confounding factors.[5] High intracellular ATP concentrations can outcompete ATP-competitive inhibitors, leading to lower potency in cells compared to biochemical assays.[5] Conversely, a compound might exhibit greater cellular activity if it inhibits multiple kinases within a signaling pathway, a phenomenon known as polypharmacology. Cellular efflux pumps can also reduce the intracellular concentration of your compound.[5]
Q4: What is the importance of a negative control compound in my experiments?
A4: A structurally related but biologically inactive analog of your pyrazolo[4,3-d]pyrimidine compound is an invaluable tool. If the inactive analog produces the same cellular phenotype as your active compound, it strongly suggests that the observed effect is due to off-target activity or non-specific toxicity.
II. Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.
Scenario 1: Unexpected Cellular Phenotype
Q: I'm observing a cellular phenotype that doesn't align with the known function of my target kinase after treating cells with my pyrazolo[4,3-d]pyrimidine inhibitor. How can I determine if this is an on-target or off-target effect?
A: This is a classic challenge in kinase inhibitor research. A multi-pronged approach is necessary to dissect the underlying mechanism.
Initial Steps:
-
Confirm Target Engagement in Cells: It's crucial to verify that your compound is engaging the intended target in your cellular model. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can confirm target binding in an intact cell environment.[11]
-
Dose-Response Analysis: Perform a careful dose-response curve for the observed phenotype. If the phenotype occurs at concentrations significantly different from the IC50 for your primary target, it may indicate an off-target effect.
Workflow for Differentiating On-Target vs. Off-Target Effects
Caption: Workflow for dissecting on-target vs. off-target effects.
Detailed Experimental Protocols:
-
Rescue Experiment:
-
Clone the wild-type coding sequence of your target kinase into an expression vector.
-
If known, create a drug-resistant mutant of your target kinase (e.g., a gatekeeper mutation).
-
Transfect your cells with either the wild-type or mutant construct.
-
After 24-48 hours, treat the cells with your pyrazolo[4,3-d]pyrimidine compound.
-
Assess the phenotype of interest. If the phenotype is reversed in the cells overexpressing the drug-resistant mutant, it confirms an on-target effect.[5]
-
-
Kinome-wide Profiling:
-
Biochemical Profiling: Submit your compound to a commercial service for screening against a large panel of recombinant kinases. These assays typically measure the inhibition of substrate phosphorylation.[12]
-
Cell-Based Profiling: Utilize techniques like KiNativ or chemical proteomics to identify the kinases that your compound binds to within a cellular lysate.
-
Scenario 2: High Background or Non-Specific Effects in Cellular Assays
Q: My pyrazolo[4,3-d]pyrimidine compound is showing high background signal or non-specific effects in my cell-based assays, even at low concentrations. What could be the cause and how can I troubleshoot this?
A: High background and non-specific effects can stem from several sources, including compound properties and assay conditions.
Troubleshooting Strategy:
Caption: Troubleshooting high background in cellular assays.
Detailed Explanations:
-
Compound Purity and Solubility: Impurities from the synthesis of your pyrazolo[4,3-d]pyrimidine can have their own biological activities.[1] Ensure your compound is of high purity (>95%) by techniques like HPLC and NMR. Poor aqueous solubility can lead to compound precipitation, causing light scattering in plate-based assays and non-specific cellular stress. Consider using a lower percentage of DMSO or a different formulation vehicle.
-
Assay Conditions:
-
Concentration: Use the lowest effective concentration of your inhibitor to minimize off-target engagement.[13]
-
Incubation Time: Shorter incubation times can reduce the likelihood of indirect, downstream effects that may confound your results.
-
Control Inhibitor: Comparing the effects of your pyrazolo[4,3-d]pyrimidine to a well-characterized inhibitor of the same target with a different chemical scaffold can help distinguish on-target from scaffold-specific off-target effects.
-
-
Cell Health: At high concentrations, many small molecules can induce cytotoxicity, leading to a variety of non-specific cellular responses. Always determine the cytotoxic profile of your compound in your cell line of interest.
Scenario 3: Improving the Selectivity of a Pyrazolo[4,3-d]pyrimidine Hit Compound
Q: I have a potent pyrazolo[4,3-d]pyrimidine hit, but kinase profiling reveals significant off-target activity. What medicinal chemistry strategies can I employ to improve its selectivity?
A: Improving selectivity is a key challenge in drug discovery. A structure-based design approach is often the most effective.
Medicinal Chemistry Workflow:
-
Obtain Structural Information: If possible, obtain a co-crystal structure of your compound bound to both its primary target and a key off-target kinase. This will provide invaluable information about the binding modes.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different positions of the pyrazolo[4,3-d]pyrimidine scaffold and assess the impact on both on-target and off-target activity.[14][15]
-
Exploit Differences in the ATP-Binding Site: While the core ATP-binding region is highly conserved, surrounding areas can have differences that can be exploited to gain selectivity. For example, targeting the "gatekeeper" residue or the hydrophobic back pocket can confer selectivity.
-
Computational Modeling: Use computational tools to predict how modifications to your compound will affect its binding to the target and off-target kinases.[6][7][8] This can help prioritize which analogs to synthesize.
Illustrative SAR Table (Hypothetical Data):
| Compound | R1-Group | R2-Group | Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity (Off-Target/Target) |
| Lead-1 | -H | -Phenyl | 10 | 50 | 5 |
| Analog-1a | -CH3 | -Phenyl | 15 | 500 | 33 |
| Analog-1b | -Cl | -Phenyl | 8 | 40 | 5 |
| Analog-2a | -H | -Pyridyl | 25 | 1000 | 40 |
| Analog-2b | -H | -Thienyl | 50 | >10,000 | >200 |
This table illustrates how systematic modifications can lead to improved selectivity.
III. Advanced Experimental Protocols
Differential Scanning Fluorimetry (DSF) for Selectivity Profiling
DSF, also known as the Thermal Shift Assay, is a rapid and cost-effective method for assessing compound binding to a panel of kinases.[16] It measures the thermal stabilization of a protein upon ligand binding.[16]
Protocol:
-
Prepare Kinase Solutions: Dilute a panel of purified kinases to a final concentration of 2-5 µM in a suitable buffer.
-
Prepare Compound Plate: Serially dilute your pyrazolo[4,3-d]pyrimidine compound in a 96- or 384-well plate. Include a DMSO control.
-
Assay Assembly: Add the fluorescent dye (e.g., SYPRO Orange) to the kinase solutions. Aliquot the kinase/dye mixture into the compound plate.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25 °C to 95 °C with a ramp rate of 1 °C/minute).
-
Data Analysis: The melting temperature (Tm) is the point at which 50% of the protein is unfolded. A significant increase in Tm in the presence of your compound indicates binding. The magnitude of the thermal shift (ΔTm) can be used to rank the binding affinity for different kinases.
IV. Conclusion
Minimizing the off-target effects of pyrazolo[4,3-d]pyrimidine compounds is a critical aspect of their development as research tools and potential therapeutics. By employing a combination of proactive selectivity profiling, rigorous troubleshooting of unexpected experimental results, and structure-based medicinal chemistry, researchers can enhance the specificity of these valuable compounds. This technical guide provides a framework for addressing common challenges and ensuring the generation of high-quality, reproducible data.
References
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Bártová, K., Schneller, P., Vilémová, M., Navrátilová, J., Otyepka, M., & Strnad, M. (2011). Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Journal of Medicinal Chemistry, 54(8), 2980–2993. [Link]
-
Bártová, K., Schneller, P., Vilémová, M., Navrátilová, J., Otyepka, M., & Strnad, M. (2011). Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Journal of Medicinal Chemistry, 54(8), 2980–2993. [Link]
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Gasteiger, J., & Marsili, M. (2010). Computational methods for analysis and inference of kinase/inhibitor relationships. Future Medicinal Chemistry, 2(10), 1597–1610. [Link]
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Jacobson, K. A., & van Galen, P. J. M. (1990). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 33(7), 1959–1965. [Link]
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Vippagunta, S. R., & Vieth, M. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(7), 346–350. [Link]
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Bártová, K., Schneller, P., Vilémová, M., Navrátilová, J., Otyepka, M., & Strnad, M. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of Medicinal Chemistry, 54(8), 2980–2993. [Link]
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Vippagunta, S. R., & Vieth, M. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(7), 346–350. [Link]
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Shirali, A., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 138, 984-998. [Link]
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Schneller, P., et al. (2013). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Molecules, 18(7), 8196-8215. [Link]
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Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. [Link]
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Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., … Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
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Milburn, M. V., et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 28(18), 2356-2363. [Link]
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Pao, W., & Chmielecki, J. (2010). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 16(23), 5696-5698. [Link]
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Vasta, J. D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 25(1), 101-112.e5. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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Wang, Y., et al. (2014). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 57(15), 6578-6593. [Link]
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Van den Eynde, T., et al. (2014). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. RSC Advances, 4(90), 49053-49059. [Link]
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Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 216-224. [Link]
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El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry, 15(1), 162-176. [Link]
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El-Sayed, N. A. E., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17758-17775. [Link]
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El-Naggar, M. A. E., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6571. [Link]
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Rango, E., et al. (2022). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Pharmaceutics, 14(3), 633. [Link]
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Goi, T., et al. (2018). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry, 61(17), 7856-7872. [Link]
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BioWorld. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld Science. [Link]
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CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
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Kumar, A., et al. (2021). Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. Bioorganic Chemistry, 114, 105072. [Link]
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- 16. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Yield of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Synthesis
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. As a critical intermediate in the development of various therapeutic agents, optimizing its synthesis for both yield and purity is of paramount importance. This document provides a comprehensive troubleshooting framework, addressing common challenges encountered in the laboratory with practical, evidence-based solutions.
Overview of the Synthetic Pathway
The predominant and most direct route to this compound involves the cyclization of ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate with formamide. This reaction, while conceptually simple, is sensitive to several experimental parameters that can significantly influence the outcome. The following sections are designed to help you navigate and resolve common issues that may arise during this process.
Caption: General synthetic workflow.
Troubleshooting Guide: Common Issues and Solutions
This section adopts a question-and-answer format to provide direct and actionable advice for specific experimental challenges.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate to improve it?
Answer:
A suboptimal yield is a frequent hurdle in this synthesis. The root cause can often be traced to one or more of the following factors: the purity of the starting material, the conditions of the cyclization reaction, and the efficiency of the product isolation.
1.1. Starting Material Purity
The quality of your starting pyrazole, ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate, is a critical determinant of the reaction's success. Impurities can participate in side reactions or inhibit the desired transformation, leading to a diminished yield.
-
Recommendation: Prior to starting the reaction, it is crucial to verify the purity of the aminopyrazole. Standard analytical techniques such as NMR spectroscopy and melting point determination should be employed. If impurities are detected, recrystallization from a suitable solvent like ethanol is recommended to achieve the desired purity.
1.2. Cyclization Reaction Conditions
The cyclization step with formamide is the core of the synthesis and requires careful control of reaction parameters to proceed efficiently.
-
Causality: The reaction mechanism involves a nucleophilic attack of the amino group of the pyrazole onto the carbonyl carbon of formamide, followed by an intramolecular cyclization and elimination of water and ethanol. This process requires significant thermal energy to overcome the activation barrier.
-
Troubleshooting Protocol:
-
Reagent Stoichiometry: Employ a significant excess of formamide, which often serves as both a reactant and a high-boiling solvent. A molar ratio of 1:10 (aminopyrazole to formamide) is a common starting point to drive the reaction to completion.
-
Temperature Management: The reaction is typically conducted at a high temperature, generally in the range of 180-200°C. Precise temperature control is essential, as temperatures that are too low will result in an incomplete reaction, while excessive heat can lead to degradation of the product. Utilize a well-regulated heating mantle or oil bath.
-
Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is usually between 3 to 5 hours.
-
1.3. Product Isolation and Purification
Significant product loss can occur during the workup and purification stages. The goal is to efficiently precipitate the solid product and remove any unreacted starting materials or byproducts.
-
Troubleshooting Protocol:
-
Controlled Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature gradually. Rapid cooling can lead to the formation of fine, difficult-to-filter particles. The product is often precipitated by the slow addition of water.
-
Thorough Washing: After filtration, wash the collected solid with cold water to remove residual formamide. A subsequent wash with a non-polar solvent like diethyl ether can help remove other organic impurities.
-
Drying: Ensure the product is completely dry before calculating the final yield. Drying under vacuum at a moderate temperature (e.g., 50°C) is recommended.[1]
-
Table 1: Recommended Reaction Parameters for Optimization
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Aminopyrazole:Formamide) | 1:10 | Ensures complete consumption of the limiting reagent. |
| Temperature (°C) | 180 - 200 | Optimal for cyclization; minimizes thermal decomposition. |
| Reaction Time (hours) | 3 - 5 | Typically sufficient for reaction completion. |
| Work-up Solvent | Water | Effective for precipitating the product and washing away formamide. |
Question 2: I am observing a significant side product in my crude NMR. How can I identify and minimize its formation?
Answer:
The most common side product in this reaction is the N-formylated intermediate, which arises from the initial reaction of the amino group with formamide but fails to undergo the subsequent cyclization.
2.1. Identification of the Side Product
This intermediate can be readily identified by its characteristic spectroscopic signatures:
-
¹H NMR: Look for a distinct singlet in the downfield region (around 8.0-8.5 ppm) corresponding to the formyl proton.
-
Mass Spectrometry: The molecular weight of the N-formylated intermediate will be 28 units higher than the starting aminopyrazole.
2.2. Minimizing Side Product Formation
The accumulation of the N-formylated intermediate is a strong indicator that the reaction has not gone to completion. This is often due to insufficient thermal energy or reaction time.
-
Corrective Actions:
-
Increase Temperature: If the reaction temperature was on the lower end of the recommended range, a modest increase (e.g., by 10°C) can significantly promote the cyclization step.
-
Extend Reaction Time: Continue to monitor the reaction by TLC. If starting material is still present and the N-formylated intermediate is the major product, extending the reaction time may be necessary.
-
The formation of pyrazolo[4,3-d]pyrimidines is a well-established synthetic route, and the successful cyclization is key to obtaining the desired product.[2][3][4]
Question 3: My final product has a yellow or brownish tint. How can I obtain a pure, white solid?
Answer:
Discoloration in the final product is usually a result of thermal degradation, leading to the formation of colored impurities.
3.1. Cause of Discoloration
High reaction temperatures, especially if maintained for extended periods, can cause decomposition of both the reactants and the product, generating colored byproducts.
3.2. Purification via Recrystallization
Recrystallization is the most effective method for removing these colored impurities and obtaining a product of high purity.
-
Recrystallization Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, or a mixture of DMF and water.
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution to remove the charcoal. This step should be performed rapidly to prevent premature crystallization of the product.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Caption: Recrystallization workflow for product purification.
Frequently Asked Questions (FAQs)
Q1: Are there alternative reagents to formamide for the cyclization step? A1: Yes, other one-carbon sources like formic acid or triethyl orthoformate can be used. However, the reaction conditions will need to be re-optimized for these reagents. Formamide is often favored for its dual role as a reagent and a high-boiling solvent.
Q2: What is the expected melting point for pure this compound? A2: The melting point of the pure compound is an important indicator of its purity. While literature values may vary slightly, a sharp melting point in the expected range is a good sign. For instance, related pyrazolo[4,3-d]pyrimidin-7-one structures have reported melting points that can be used as a reference point after adjusting for the specific substitution pattern.[1]
Q3: Which analytical techniques are essential for product characterization? A3: A combination of spectroscopic methods is necessary for unambiguous characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
FT-IR Spectroscopy: To identify characteristic functional groups.
References
- Process for preparation of pyrazolo-(4,3-d)
- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines - ResearchG
- Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities | Scilit.
- Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs)
- Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - NIH.
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][3][5]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar.
- Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties - Arabian Journal of Chemistry.
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
- Synthesis of 3,7-disubstituted pyrazolo[4,3-d]pyrimidines.
- Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors - PubMed.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI.
- Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)
- 2-Ethyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one - SynHet.
- Ethyl-3-amino-1H-pyrazole- 4-carboxyl
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing.
- Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists - PubMed.
- Ethyl 3-amino-4-pyrazolecarboxyl
- Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC - PubMed Central.
- RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIV
- ethyl 3-amino-1H-pyrazole-4-carboxyl
- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PubMed Central.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
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- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
addressing stability problems of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in solution
Welcome to the dedicated technical support center for 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and stability of this compound in solution. The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, known for its role as a kinase inhibitor, but it can present stability and solubility challenges that require careful experimental design.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Section 1: Troubleshooting Guide for Solution Stability
Researchers often encounter issues with compound precipitation, degradation, or inconsistent results when working with pyrazolo[4,3-d]pyrimidine derivatives. This section addresses specific problems with their probable causes and validated solutions.
Issue 1: Compound Precipitates Out of Solution After Preparation or During Storage
Probable Cause: The primary reason for precipitation is the inherently low aqueous solubility of the pyrazolo[4,3-d]pyrimidine core.[3] Many derivatives are hydrophobic, leading to poor solubility in aqueous buffers, which can adversely affect bioavailability and efficacy in biological assays.[4][5] The choice of solvent, pH, and storage temperature can significantly impact the compound's ability to remain in solution.
Recommended Solutions:
-
Optimize Solvent Selection: While readily soluble in organic solvents like DMSO, using high concentrations in aqueous media can lead to precipitation.[4]
-
Initial Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solutions: When preparing aqueous working solutions, ensure the final concentration of DMSO is kept to a minimum, typically ≤0.5%, to avoid solvent-induced toxicity or off-target effects in cellular assays.
-
-
Employ Solubilizing Agents: If aqueous solubility remains a challenge, consider the use of formulation strategies.
-
Cyclodextrins: Encapsulation with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin, has been shown to significantly improve the water solubility of pyrazolopyrimidine derivatives.[6]
-
Co-solvents & Surfactants: The use of pharmaceutically acceptable co-solvents (e.g., PEG 400, ethanol) or non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) can enhance and maintain solubility. A systematic screening of these excipients is recommended.
-
-
pH Adjustment: The ionization state of the molecule can influence its solubility.
-
Determine the pKa of your specific derivative. The pyrazolo[4,3-d]pyrimidine core contains basic nitrogen atoms, suggesting that solubility may increase in acidic conditions (pH < 7).
-
For buffers, test a range of pH values (e.g., 5.0, 6.5, 7.4) to identify the optimal condition for your experiment, ensuring the pH is compatible with your assay system.
-
Issue 2: Loss of Compound Potency or Inconsistent Activity Over Time
Probable Cause: This issue often points to chemical degradation. The pyrazolo[4,3-d]pyrimidine ring system can be susceptible to hydrolysis, oxidation, or photodecomposition, leading to a decrease in the concentration of the active compound and the formation of inactive or interfering byproducts.[7][8]
Recommended Solutions:
-
Conduct Forced Degradation Studies: To understand the stability profile of your compound, it is essential to perform forced degradation studies.[7][9] This involves exposing the compound to a range of harsh conditions to identify potential degradation pathways and products.[10][11]
| Stress Condition | Recommended Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 40-60°C for 2-24 hours | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 40-60°C for 2-24 hours | To assess stability in alkaline environments. Some prodrugs are designed for rapid hydrolysis.[6] |
| Oxidation | 3% H₂O₂ in the dark at room temperature for 2-24 hours | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | Incubate solution at 60-80°C for 24-48 hours | To determine heat sensitivity. |
| Photostability | Expose to light (ICH Q1B guidelines) for a defined period | To assess light sensitivity. |
-
Stability-Indicating Analytical Method: The cornerstone of any stability study is a validated analytical method that can separate the parent compound from its degradation products.[9]
-
Method of Choice: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or Mass Spectrometry (MS) detection is the standard.[3][8]
-
Workflow:
-
Develop a gradient elution method on a C18 column that provides good peak shape and resolution for the parent compound.
-
Analyze samples from the forced degradation studies.
-
Ensure that all degradation peaks are well-resolved from the parent peak. This confirms the method is "stability-indicating."
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: The recommended procedure is to prepare a high-concentration stock solution (10-50 mM) in anhydrous, high-purity DMSO. Use sonication or gentle warming (not to exceed 40°C) to ensure complete dissolution. Dispense the stock solution into single-use aliquots in amber vials to protect from light and moisture, and store them at -20°C or -80°C. This minimizes the risk of degradation from repeated freeze-thaw cycles and light exposure.
Q2: My compound seems to be degrading in my aqueous cell culture medium. What could be the cause and how can I prevent it?
A2: Degradation in aqueous media can be due to hydrolysis or reaction with media components. The stability of pyrazolopyrimidine derivatives can be pH-dependent.[6] Cell culture media are typically buffered around pH 7.4, which may not be optimal for your compound's stability.
-
Troubleshooting Workflow:
-
Prepare your compound in the cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂), but without cells.
-
Take samples at different time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of remaining parent compound.
-
If degradation is observed, consider preparing fresh working solutions immediately before each experiment or reducing the incubation time if the experimental design allows.
-
Q3: How can I confirm the identity of degradation products?
A3: Identifying degradation products is crucial for understanding the stability profile. The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like TOF or Orbitrap. This allows for the determination of the exact mass of the degradation products, from which you can infer their elemental composition and propose structures. Further structural elucidation can be achieved by isolating the impurities using preparative HPLC and analyzing them by Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 3: Visualized Workflows and Protocols
Diagram 1: Troubleshooting Decision Tree for Compound Instability
Sources
- 1. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Overcoming Resistance to Pyrazolo[4,3-d]pyrimidine-Based Inhibitors
Introduction: The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of kinase inhibitors targeting critical cell cycle and signaling pathways.[1] Its structural similarity to the adenine ring of ATP allows it to effectively compete for the kinase hinge region, leading to potent inhibition of targets like Cyclin-Dependent Kinases (CDKs), Bruton's tyrosine kinase (BTK), and Epidermal Growth Factor Receptor (EGFR).[1][2][3] While these inhibitors have transformed treatment landscapes, particularly in oncology, their clinical utility is frequently hampered by the emergence of drug resistance.[4][5]
This guide is designed for researchers, scientists, and drug development professionals encountering resistance to pyrazolo[4,3-d]pyrimidine-based inhibitors in their experiments. It provides a structured approach to understanding, identifying, and overcoming resistance through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs) on Resistance Mechanisms
This section addresses the fundamental questions regarding why and how resistance develops.
Q1: My cancer cell line, which was initially sensitive to my pyrazolo[4,3-d]pyrimidine inhibitor, has stopped responding. What is happening?
You are likely observing acquired resistance , which develops during the course of therapy.[6] Cancer cells are highly adaptable and can evolve under the selective pressure of a drug.[7] The most common mechanisms include:
-
On-Target Genetic Mutations: The target kinase can acquire mutations that prevent the inhibitor from binding effectively.[8] A classic example is the T790M "gatekeeper" mutation in EGFR, which hinders the binding of first-generation inhibitors. While not specific to this scaffold, the principle applies broadly.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating another that promotes survival and proliferation.[8][9] For CDK4/6 inhibitors (a common class of pyrazolo[4,3-d]pyrimidines), common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.[9][10]
-
Drug Target Alterations: Cells may amplify the gene of the target kinase, producing so much of the protein that the inhibitor concentration is no longer sufficient. Another mechanism is the loss of a key downstream tumor suppressor, such as the Retinoblastoma (RB) protein for CDK4/6 inhibitors, which makes the cell cycle progression independent of CDK4/6 activity.[10][11]
Q2: I'm testing a new pyrazolo[4,3-d]pyrimidine inhibitor, but it has poor activity against a specific cell line, even though the target is expressed. Why might this be?
This scenario describes intrinsic resistance , where cancer cells are inherently non-responsive to a drug from the outset.[6][7] The underlying causes can be diverse:
-
Pre-existing Mutations: The cell line may already harbor mutations in the drug target or in downstream signaling components that render the inhibitor ineffective.[7]
-
Tumor Heterogeneity: A tumor is not a monolithic entity but a collection of diverse cell populations.[8] Some of these subpopulations may possess inherent resistance mechanisms, and they will be naturally selected for survival upon treatment.[8]
-
High Activity of Drug Efflux Pumps: Cells can express high levels of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the inhibitor out of the cell, preventing it from reaching its target at a sufficient concentration.[8][12] Some pyrazolo[3,4-d]pyrimidines have been shown to be substrates for P-gp, and this can be a significant resistance mechanism.[13][14]
Q3: How can I distinguish between on-target mutation, bypass signaling, and drug efflux as the cause of resistance?
A systematic experimental approach is required. This workflow diagram outlines the key steps to dissect the resistance mechanism.
Caption: Workflow for identifying resistance mechanisms.
Troubleshooting Common Experimental Issues
Problem: My IC50 value is significantly higher than published data or is inconsistent between experiments.
This is a frequent issue that can stem from multiple sources unrelated to biological resistance. Before investigating complex mechanisms, verify your experimental setup.
| Parameter to Check | Potential Issue | Recommended Action |
| Cell Line Authenticity | Cell line misidentification or cross-contamination. | Perform STR (Short Tandem Repeat) profiling to authenticate your cell line. |
| Cell Health & Passage Number | Cells are unhealthy, senescent, or have undergone genetic drift from excessive passaging. | Use cells at a low, consistent passage number. Regularly check for mycoplasma contamination. |
| Inhibitor Integrity | Compound has degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots of the inhibitor from a new stock. Store desiccated at -20°C or -80°C as recommended. Confirm purity via HPLC/MS if possible. |
| Assay Parameters | Seeding density is too high/low; incubation time is too short/long.[15] | Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the assay.[15] Perform a time-course experiment to determine the optimal drug incubation period. |
| Reagent Quality | Expired media, serum, or viability reagents (e.g., MTT, CCK-8). | Use fresh, high-quality reagents and check expiration dates. |
| Vehicle Control | High concentration of DMSO (or other solvent) is causing toxicity. | Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.5%). |
Problem: My western blot shows no change in the phosphorylation of the direct target, even at high inhibitor concentrations.
This suggests a failure in target engagement or a technical issue with the assay.
Caption: Troubleshooting flowchart for Western Blot analysis.
Detailed Experimental Protocols
Here we provide validated, step-by-step protocols for key experiments in resistance research.
Protocol 1: Generation of an Acquired Drug-Resistant Cell Line
This protocol uses a dose-escalation method to select for resistant cells over time.[16][17]
Materials:
-
Parental (sensitive) cancer cell line
-
Pyrazolo[4,3-d]pyrimidine inhibitor
-
Complete cell culture medium, flasks, and standard cell culture equipment
Methodology:
-
Determine Initial IC50: First, accurately determine the IC50 of the inhibitor in the parental cell line using the protocol below (Protocol 2).
-
Initial Exposure: Treat the parental cell line with the inhibitor at a concentration equal to its IC50 value.[16]
-
Culture and Monitor: Culture the cells in the presence of the drug. The majority of cells will die. The media containing the inhibitor should be changed every 3-4 days.[18]
-
Recovery: Wait for the surviving cells to recover and begin proliferating, repopulating the flask to ~70-80% confluency. This can take several weeks.
-
Dose Escalation: Once the cells are proliferating steadily at the IC50 concentration, subculture them and increase the inhibitor concentration in a stepwise manner (e.g., 1.5x to 2x the previous concentration).[16]
-
Repeat: Repeat steps 3-5 through several cycles of dose escalation. The entire process can take 6-12 months.[7]
-
Characterization and Maintenance: Periodically, freeze down stocks of the resistant cells at different concentration levels. Once a significantly resistant population is established (e.g., stable growth at 10x the parental IC50), characterize it by re-measuring the IC50.[16] Maintain the resistant cell line in a medium containing a constant, selective concentration of the inhibitor (e.g., the IC20 of the resistant line) to ensure the stability of the resistant phenotype.[16][17]
Protocol 2: Determining IC50 via Cell Viability (CCK-8/MTT) Assay
This protocol quantifies the concentration of an inhibitor required to reduce cell viability by 50%.[15]
Materials:
-
Parental and/or resistant cell lines
-
96-well plates
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., Cell Counting Kit-8 or MTT)[15]
-
Microplate reader
Methodology:
-
Cell Seeding: Harvest cells in their logarithmic growth phase. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[16] Incubate overnight to allow for attachment.
-
Drug Dilution: Prepare serial dilutions of the inhibitor in complete medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (e.g., DMSO).[16]
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C, 5% CO2.[16]
-
Viability Measurement:
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[19]
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well, incubate for 4 hours, then solubilize the formazan crystals with 100 µL of solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS).
-
-
Data Acquisition: Read the absorbance using a microplate reader. For CCK-8, measure at 450 nm.[15] For MTT, measure at 570 nm.[15]
-
Data Analysis: Normalize the data to the vehicle control (defined as 100% viability). Plot the percent viability against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.[16]
Protocol 3: Western Blot Analysis for Pathway Activation
This protocol assesses the phosphorylation status of key proteins to measure target engagement and identify bypass pathway activation.[16][20]
Materials:
-
Parental and resistant cell lines
-
Inhibitor
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[21]
-
BCA protein assay kit
-
SDS-PAGE equipment, PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-AKT, total AKT, p-ERK, total ERK, p-Target, total Target)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 6 hours). Include an untreated control.
-
Lysis: Wash cells with ice-cold PBS and lyse them with supplemented RIPA buffer.[21] Scrape the cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[21]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[21]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer.[21] Incubate with the primary antibody (e.g., anti-p-AKT) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.[21]
-
Stripping and Reprobing: To confirm that changes in phosphorylation are not due to changes in total protein levels, you can strip the membrane using a stripping buffer and re-probe it with an antibody against the total protein (e.g., total AKT).[20]
Protocol 4: Site-Directed Mutagenesis for Mutation Validation
This protocol introduces a specific point mutation into a plasmid expressing the target kinase to confirm if that mutation confers resistance.[22][23]
Materials:
-
Plasmid containing the wild-type target kinase cDNA
-
Mutagenic primers (forward and reverse, containing the desired mutation)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme[23]
-
Transformation-competent E. coli
Methodology:
-
Primer Design: Design a pair of complementary primers, typically 25-45 bases long, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.[24]
-
PCR Amplification: Set up a PCR reaction to amplify the entire plasmid using the high-fidelity polymerase and the mutagenic primers. Use a low number of cycles (18-25) to minimize secondary mutations.[22]
-
Initial Denaturation: 95°C for 2 minutes
-
Cycles (18-25x):
-
Denaturation: 95°C for 30 seconds
-
Annealing: ~55-60°C for 30 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes
-
-
Template Digestion: The PCR product contains the original methylated parental plasmid and the newly synthesized, unmethylated, mutated plasmid. Add DpnI enzyme directly to the PCR product and incubate for at least 1-2 hours at 37°C. DpnI specifically digests methylated DNA, thereby eliminating the parental template.[23][24]
-
Transformation: Transform competent E. coli cells with the DpnI-treated PCR product.[25]
-
Selection and Screening: Plate the transformed bacteria on selective agar plates (with the appropriate antibiotic). Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA.
-
Verification: Screen the isolated plasmids for the presence of the mutation by Sanger sequencing.
References
- Mechanisms of Cancer Drug Resistance. (n.d.). Canary Onco.
- The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2017). PMC - NIH.
- CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review). (2022). PMC - NIH.
- CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective. (2023). Frontiers in Oncology.
- Cellular and molecular mechanisms of cancer drug resistance. (2025). American Journal of Physiology-Cell Physiology.
- The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer. (2023). MDPI.
- Drug Resistance in Cancer: Mechanisms and Models. (n.d.). ATCC.
- Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research. (2025). Clinical Gate.
- Distinct Mechanisms of Resistance to CDK4/6 Inhibitors Require Specific Subsequent Treatment Strategies: One Size Does Not Fit All. (2023). Cancer Research - AACR Journals.
- MAPK reliance via acquired CDK4/6 inhibitor resistance in cancer. (2018). PMC - NIH.
- Protocol for Cell Viability Assays: CCK-8 and MTT. (n.d.). Creative Biogene.
- Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2017). PMC - NIH.
- Application Notes and Protocols for Studying Drug Resistance Mechanisms with PI3K Inhibitors. (n.d.). Benchchem.
- New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. (2021). PubMed Central.
- New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4- d]pyrimidine Tyrosine Kinase Inhibitors. (2021). PubMed.
- Site Directed Mutagenesis Protocol. (2025). BioInnovatise.
- Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). NIH.
- Site Directed Mutagenesis Protocol. (n.d.).
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). MDPI.
- Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies.
- Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). JoVE.
- An efficient one-step site-directed and site-saturation mutagenesis protocol. (2007). PMC - NIH.
- Site Directed Mutagenesis Protocol. (n.d.). Assay Genie.
- Site Directed Mutagenesis by PCR. (2016). Addgene Blog.
- Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. (2025). Journal of Clinical Investigation.
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021). Cell Signaling Technology.
- Time-dependent western blot analyses after treatment with ALK... (n.d.). ResearchGate.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research - Clinical GateClinical Gate [clinicalgate.com]
- 7. atcc.org [atcc.org]
- 8. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 9. MAPK reliance via acquired CDK4/6 inhibitor resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 12. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4- d]pyrimidine Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures [jove.com]
- 18. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dojindo.com [dojindo.com]
- 20. m.youtube.com [m.youtube.com]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. bioinnovatise.com [bioinnovatise.com]
- 23. blog.addgene.org [blog.addgene.org]
- 24. research.cbc.osu.edu [research.cbc.osu.edu]
- 25. assaygenie.com [assaygenie.com]
Technical Support Center: Refining Analytical Methods for Impure Samples of Compound X (CAS 923283-59-4)
Welcome to the technical support center for Compound X (CAS 923283-59-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of refining analytical methods for impure samples. We understand that working with new chemical entities presents unique challenges, and this resource provides field-proven insights and troubleshooting strategies to ensure the development of robust and reliable analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address common issues encountered during the analytical method development and validation for Compound X, with a focus on High-Performance Liquid Chromatography (HPLC) for impurity profiling.
Category 1: Method Development & Optimization
Question 1: We are seeing poor resolution between Compound X and a closely eluting impurity. What are the initial steps to improve this separation?
Answer:
Poor resolution is a common hurdle in method development, especially with structurally similar impurities.[1] A systematic approach to optimization is crucial.
Underlying Principles: Resolution in chromatography is a function of column efficiency (N), selectivity (α), and retention factor (k). To improve resolution, one or more of these parameters must be modified.
Troubleshooting Protocol:
-
Mobile Phase Composition: This is often the most effective parameter to adjust.
-
Organic Modifier: Vary the percentage of the organic solvent (e.g., acetonitrile, methanol). A small change can significantly impact selectivity.
-
pH: If Compound X or its impurities have ionizable functional groups, adjusting the mobile phase pH can alter their retention times and improve separation. Ensure the chosen pH is within the stable range for the column.[1]
-
Buffer Concentration: For ionizable compounds, optimizing the buffer concentration can improve peak shape and reproducibility.
-
-
Gradient Elution: If isocratic elution is insufficient, a shallow gradient can help separate closely eluting peaks.[1]
-
Column Chemistry: If mobile phase optimization is unsuccessful, consider a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) to introduce different separation mechanisms.
-
Temperature: Adjusting the column temperature can influence selectivity. A good practice is to use a column oven to maintain a consistent temperature.[2]
Question 2: How do we develop a stability-indicating method for Compound X?
Answer:
A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[3] This is a regulatory requirement for stability studies.
Workflow for Developing a Stability-Indicating Method:
-
Forced Degradation Studies: Subject samples of Compound X to various stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[4]
-
Method Development: Develop an HPLC method that separates the main peak (Compound X) from all significant degradation peaks.
-
Specificity/Selectivity Demonstration:
-
Analyze the stressed samples to demonstrate that the degradation products do not co-elute with the main peak.
-
Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer (MS) is highly recommended to confirm that the main peak is spectrally pure.[5]
-
-
Method Validation: Once the method is deemed specific, it must be validated according to ICH Q2(R2) guidelines.[3]
Category 2: Chromatographic Issues & Troubleshooting
Question 3: We are observing significant peak tailing for the main peak of Compound X. What are the likely causes and how can we fix this?
Answer:
Peak tailing can compromise quantification and resolution.[1] It is often caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system.
Troubleshooting Flowchart for Peak Tailing:
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Explanation:
-
Secondary Interactions: Silanol groups on the silica backbone of the column can interact with basic analytes, causing tailing. Adjusting the pH to suppress the ionization of the analyte or using a base-deactivated column can mitigate this.
-
Column Health: Over time, columns can become contaminated or develop voids at the inlet.[6] Flushing with a strong solvent or replacing the guard/analytical column is often necessary.
-
System Issues: Extraneous volume between the injector, column, and detector can cause peak broadening and tailing. Ensure all fittings are secure and appropriate tubing is used. Injecting the sample in a solvent stronger than the mobile phase can also cause peak distortion.[7]
Question 4: Our baseline is noisy and drifting, making it difficult to integrate low-level impurities. What should we investigate?
Answer:
A stable baseline is critical for accurate quantification of impurities. Noise and drift can originate from several sources within the HPLC system.[1]
Common Causes and Solutions for Baseline Issues:
| Issue | Potential Causes | Recommended Solutions |
| Noisy Baseline | Air bubbles in the mobile phase or pump.[1][2] | Degas the mobile phase thoroughly. Purge the pump. |
| Contaminated mobile phase or detector cell.[2] | Use HPLC-grade solvents. Flush the detector cell. | |
| Leaks in the system.[1] | Check all fittings for leaks. | |
| Drifting Baseline | Insufficient column equilibration.[2] | Increase column equilibration time, especially for gradient methods. |
| Temperature fluctuations.[7] | Use a column oven and ensure a stable lab temperature. | |
| Mobile phase composition changing over time.[8] | Prepare fresh mobile phase daily. Check for proper functioning of the gradient mixer. |
Category 3: Data Interpretation & Regulatory Compliance
Question 5: What are the reporting, identification, and qualification thresholds for impurities according to ICH guidelines?
Answer:
The International Council for Harmonisation (ICH) provides guidelines for impurity control in new drug substances (ICH Q3A) and drug products (ICH Q3B).[9][10] These guidelines establish thresholds for reporting, identifying, and qualifying impurities.
ICH Q3A/Q3B Impurity Thresholds:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI: Total Daily Intake |
Explanation of Terms:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[9]
-
Identification Threshold: The level above which the structure of an impurity must be determined.[9]
-
Qualification Threshold: The level above which an impurity's safety must be justified through toxicological data.[9]
Question 6: How do we validate our analytical method for quantifying impurities in Compound X according to ICH Q2(R2)?
Answer:
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[11][12] For a quantitative impurity method, the following validation characteristics are typically required:
Key Validation Parameters for an Impurity Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and analysis of samples spiked with known impurities.[3][4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically evaluated across a range from the LOQ to 120% of the specification limit for the impurity.
-
Accuracy: The closeness of test results to the true value. This is often assessed by analyzing samples of Compound X spiked with known amounts of the impurity at different concentration levels.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[4]
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Method Validation Workflow:
Caption: A typical workflow for analytical method validation.
References
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
- The Role of Impurity Standards in Pharmaceutical Quality Control - Pharmaffiliates. (2025, February 3).
- How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025, August 27).
- Quality: impurities | European Medicines Agency (EMA).
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28).
- Q2(R2) Validation of Analytical Procedures - FDA.
- HPLC Troubleshooting Guide - SCION Instruments.
- Validation of Impurity Methods, Part II. (2014, August 22).
- HPLC Troubleshooting Guide.
- Pharmaceutical Impurity Analysis Overview - Chemass.
- Analytical Method Validation: Back to Basics, Part II - LCGC International.
- “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
- Validation of Analytical Methods: A Review - Gavin Publishers.
Sources
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. fda.gov [fda.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijnrd.org [ijnrd.org]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 10. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 11. particle.dk [particle.dk]
- 12. Validation of Analytical Methods: A Review [gavinpublishers.com]
Validation & Comparative
A Comparative Analysis of Pyrazolo[4,3-d]pyrimidine Analogs in Drug Discovery
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile core for the development of potent and selective inhibitors of various biological targets. Its structural resemblance to the endogenous purine nucleus allows it to function as an effective ATP-competitive inhibitor for a range of enzymes, particularly kinases. This guide provides a comparative analysis of different series of pyrazolo[4,3-d]pyrimidine analogs, delving into their structure-activity relationships (SAR), experimental validation, and therapeutic potential across different target classes.
Introduction to the Pyrazolo[4,3-d]pyrimidine Scaffold
The pyrazolo[4,3-d]pyrimidine core is a bicyclic heteroaromatic system composed of a pyrazole ring fused to a pyrimidine ring. This arrangement offers multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The nitrogen atoms in the scaffold can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of target proteins. The versatility of this scaffold has led to its exploration in a wide array of therapeutic areas, including oncology, inflammation, and cardiovascular diseases.
Comparative Analysis of Pyrazolo[4,3-d]pyrimidine Analogs as Kinase Inhibitors
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrazolo[4,3-d]pyrimidine scaffold has been extensively explored for the development of CDK inhibitors.
3,5,7-Trisubstituted Pyrazolo[4,3-d]pyrimidines as Potent CDK Inhibitors
A series of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have emerged as highly potent inhibitors of CDKs, particularly CDK2, CDK5, and CDK9.[1] Strategic modifications at the 3, 5, and 7-positions of the scaffold have been shown to significantly impact potency and selectivity.
Structure-Activity Relationship (SAR) Insights:
-
Position 7: Substitution with a bulky group, such as a [4-(2-pyridyl)benzyl]amino moiety, has been found to be crucial for high-affinity binding to the ATP pocket of CDKs.[1]
-
Position 3: The presence of a small alkyl group, like isopropyl, at this position generally enhances inhibitory activity.
-
Position 5: Alkylation of a sulfanyl group at this position with various substituents allows for the modulation of the compound's physicochemical properties and can influence selectivity and cellular activity.[1]
A notable example, compound 4.35 , demonstrated high selectivity for CDK2, CDK5, and CDK9, and exhibited potent antiproliferative activity across a broad range of cancer cell lines.[1] Furthermore, some 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been shown to induce the degradation of cyclin K, a regulatory partner of CDK12 and CDK13, through a "molecular glue" mechanism. This dual mechanism of action, combining kinase inhibition with targeted protein degradation, represents a promising strategy for cancer therapy.[2][3]
Table 1: Comparative Activity of 3,5,7-Trisubstituted Pyrazolo[4,3-d]pyrimidine CDK Inhibitors
| Compound | R3 | R5 | R7 | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Antiproliferative Activity (GI50, lymphoma cell lines, nM) |
| 4.35 | Isopropyl | Varies | [4-(2-pyridyl)benzyl]amino | Data not specified | Data not specified | <100 |
Data extracted from multiple sources and compiled for comparative purposes. Specific IC50 values may vary based on assay conditions.
CDK Signaling Pathway and Inhibition
CDKs drive the cell cycle by phosphorylating key substrate proteins, such as the retinoblastoma protein (Rb). Inhibition of CDKs by pyrazolo[4,3-d]pyrimidine analogs blocks this phosphorylation cascade, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK2 signaling pathway and point of inhibition.
Pyrazolo[4,3-d]pyrimidine Analogs as Microtubule Targeting Agents
Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a key target for anticancer drugs. A novel series of N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent microtubule targeting agents (MTAs) that bind to the colchicine site on tubulin.[4]
Comparative Analysis and SAR:
These analogs were designed using a scaffold hopping approach from known pyrrolo[3,2-d]pyrimidine-based MTAs. The introduction of a chlorine substituent at the 5-position of the pyrazolo[4,3-d]pyrimidine core was found to be a key modification for potent antitumor activity.[4]
-
Compound 9 , a lead compound from this series, exhibited excellent potency with GI50 values in the low to sub-nanomolar range against a wide panel of tumor cell lines, including multidrug-resistant phenotypes.[4]
-
In vivo studies in a mouse xenograft model of breast cancer showed that compound 9 was significantly more effective at reducing tumor growth than the widely used MTA, paclitaxel.[4]
-
The SAR studies revealed that modifications to the phenyl ring at the 3-position influenced the activity, with a 3'-fluoro substitution (compound 16) maintaining high potency.[4]
Table 2: Comparative Activity of Pyrazolo[4,3-d]pyrimidine Microtubule Targeting Agents
| Compound | Tubulin Polymerization IC50 (µM) | [3H]Colchicine Binding Inhibition (% at 5 µM) | MCF-7 GI50 (nM) |
| 9 | 0.45 | 94 | <10 |
| 11 | 0.42 | 94 | <10 |
| 12 | 0.49 | 91 | <10 |
| 13 | 0.42 | 99 | <10 |
| 16 | ~1 | 97 | <10 |
| CA-4 (control) | Not specified | High | Not specified |
Data adapted from a study by Kamal et al.[4]
Pyrazolo[4,3-d]pyrimidine Analogs as HIF-PHD Inhibitors for Anemia
Hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) enzymes are key regulators of the cellular response to low oxygen levels. Inhibition of HIF-PHD stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO). This mechanism has therapeutic potential for the treatment of anemia, particularly in patients with chronic kidney disease.
A series of pyrazolo[4,3-d]pyrimidine derivatives have been developed as orally bioavailable HIF-PHD inhibitors.[5] The lead compound, 13 , was identified through optimization of a thieno[2,3-d]pyrimidine hit compound. Further modification of the benzyl moiety in compound 13 led to compound 19 , which exhibited improved solubility and bioavailability.[5] In an anemic rat model, repeated oral administration of compound 19 resulted in a significant increase in hemoglobin levels, demonstrating its potential as a therapeutic agent for renal anemia.[5]
Experimental Methodologies
Synthesis of 3,5,7-Trisubstituted Pyrazolo[4,3-d]pyrimidines
The synthesis of this class of compounds typically involves a multi-step sequence, with the key steps being the construction of the pyrazolo[4,3-d]pyrimidine core followed by sequential substitutions at the 3, 5, and 7-positions. The specific choice of reagents and reaction conditions is crucial for achieving the desired regioselectivity and yield.
Caption: General synthetic workflow for 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines.
Step-by-Step Protocol for a Representative Synthesis:
-
Pyrazole Ring Formation: A substituted hydrazine is reacted with a suitable three-carbon synthon, such as a β-ketoester, to form the desired substituted pyrazole precursor.
-
Pyrimidine Ring Annulation: The pyrazole precursor is then reacted with a one-carbon synthon, such as formamide or urea, to construct the pyrimidine ring, yielding the pyrazolo[4,3-d]pyrimidinone core.
-
Chlorination: The pyrimidinone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to introduce chlorine atoms at the 5 and 7-positions, which serve as leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions.
-
Selective Substitution at C7: The more reactive C7-chloro group is selectively displaced by an amine nucleophile under controlled conditions.
-
Substitution at C5: The remaining C5-chloro group is then substituted with a thiol, followed by alkylation of the resulting sulfanyl group to introduce the desired R5 substituent.
In Vitro Kinase Inhibition Assay (CDK2)
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazolo[4,3-d]pyrimidine analogs against CDK2.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the CDK2/cyclin A enzyme. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP consumed.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a serial dilution of the test compound in assay buffer.
-
Prepare a solution of recombinant human CDK2/cyclin A enzyme in assay buffer.
-
Prepare a solution of the substrate peptide (e.g., a histone H1-derived peptide) and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the diluted test compound or vehicle (DMSO) to the wells of a microplate.
-
Add the CDK2/cyclin A enzyme solution to each well and incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ATP remaining using a commercial kit, such as ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent that converts the ADP produced to ATP, followed by the addition of a luciferase/luciferin reagent that generates a luminescent signal proportional to the amount of ATP.
-
-
Data Analysis:
-
The luminescence data is used to calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of pyrazolo[4,t-d]pyrimidine analogs on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with serial dilutions of the pyrazolo[4,3-d]pyrimidine analogs for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
The GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) is determined from the dose-response curve.
-
Conclusion and Future Perspectives
The pyrazolo[4,3-d]pyrimidine scaffold has proven to be a highly valuable framework for the design of potent and selective inhibitors of a diverse range of therapeutic targets. The comparative analysis presented in this guide highlights the significant progress made in understanding the structure-activity relationships of these analogs, particularly as inhibitors of CDKs and microtubule dynamics. The ability to fine-tune the biological activity through systematic chemical modifications underscores the therapeutic potential of this scaffold.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing analogs with enhanced selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve the therapeutic index.
-
Exploring Novel Mechanisms: Investigating the potential of pyrazolo[4,3-d]pyrimidine derivatives to act through novel mechanisms, such as targeted protein degradation, as has been demonstrated for some CDK inhibitors.
-
Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical development to validate their therapeutic efficacy in human diseases.
The continued exploration of the chemical space around the pyrazolo[4,3-d]pyrimidine core, guided by a deep understanding of SAR and target biology, holds great promise for the discovery of next-generation therapeutics.
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- Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4606-4623.
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Gomaa, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 724-740.
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Ibrahim, D. A., et al. (2021). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][2][4][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Egyptian Journal of Chemistry, 64(10), 5853-5863.
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A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo efficacy of the novel compound, 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. The pyrazolo[4,3-d]pyrimidine scaffold is a well-established pharmacophore, notably present in several phosphodiesterase type 5 (PDE5) inhibitors.[1][2] This structural similarity suggests that this compound may exert its biological effects through the inhibition of PDE5. This guide, therefore, focuses on a comparative in vivo study design to test this hypothesis against established PDE5 inhibitors.
The inhibition of PDE5 leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, including smooth muscle relaxation.[2] This mechanism is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[1] Numerous preclinical studies have also demonstrated the potential of PDE5 inhibitors in cardiovascular diseases, neurological disorders, and even cancer.[2][3][4]
This guide will detail the experimental design, methodologies, and data interpretation necessary to rigorously assess the in vivo efficacy of this compound in a relevant disease model, using sildenafil as a primary comparator.
Comparative Efficacy Study Design
The cornerstone of validating a new chemical entity is a well-designed, controlled, and reproducible in vivo study. The following experimental plan is structured to provide a robust comparison of this compound against a standard-of-care PDE5 inhibitor, sildenafil.
Chosen Model: Age-Related Erectile Dysfunction in Rats
An established and clinically relevant model for assessing PDE5 inhibitor efficacy is the aged rat model of erectile dysfunction.[5] This model mimics the physiological decline in erectile function observed in aging human males and provides a sensitive system to measure improvements in response to treatment.
Experimental Groups
A minimum of four experimental groups are recommended to ensure statistically significant and interpretable results:
| Group | Treatment | Rationale |
| 1 | Vehicle Control (e.g., Saline or appropriate solvent) | To establish the baseline response and control for any effects of the vehicle. |
| 2 | Sildenafil (e.g., 5 mg/kg, intraperitoneal injection) | Positive control with a well-characterized PDE5 inhibitor to validate the experimental model and provide a benchmark for efficacy. |
| 3 | This compound (Low Dose) | To assess the dose-dependent efficacy of the test compound. |
| 4 | This compound (High Dose) | To determine the maximal efficacy and potential for a dose-response relationship. |
Primary Efficacy Endpoint
The primary endpoint for this study will be the measurement of intracavernosal pressure (ICP) in response to cavernous nerve stimulation. This is a direct and quantitative measure of erectile function. The key parameters to be assessed are:
-
Peak ICP: The maximum pressure achieved during nerve stimulation.
-
Total ICP: The area under the curve of the ICP response over time.
An increase in these parameters relative to the vehicle control group would indicate pro-erectile activity.
Experimental Workflow and Protocols
A meticulously executed experimental workflow is critical for obtaining reliable data. The following diagram and protocol outline the key steps.
Caption: In vivo experimental workflow for assessing erectile function.
Detailed Protocol for In Vivo Efficacy Assessment
-
Animal Acclimation and Randomization:
-
Male Sprague-Dawley rats (18-20 months old) are acclimated for at least one week under standard laboratory conditions.
-
Animals are then randomly assigned to the four treatment groups.
-
-
Compound Administration:
-
The test compound, sildenafil, or vehicle is administered via intraperitoneal (IP) injection at the predetermined doses.
-
A 30-minute pre-treatment period is allowed for compound absorption and distribution.
-
-
Surgical Preparation:
-
Rats are anesthetized (e.g., with a ketamine/xylazine cocktail).
-
The trachea is cannulated to ensure a clear airway.
-
The carotid artery is cannulated for continuous blood pressure monitoring.
-
A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP.
-
The cavernous nerve is isolated for electrical stimulation.
-
-
Cavernous Nerve Stimulation and ICP Measurement:
-
The cavernous nerve is stimulated with a series of electrical pulses (e.g., 5V, 20 Hz, 1 ms duration for 60 seconds).
-
ICP and mean arterial pressure (MAP) are recorded continuously.
-
The ratio of peak ICP to MAP is calculated to normalize for changes in systemic blood pressure.
-
-
Tissue Collection and Ex Vivo Analysis:
-
Following the final stimulation, blood is collected for pharmacokinetic analysis.
-
The animal is euthanized, and the penile tissue is harvested.
-
Penile tissue can be used for downstream molecular analyses, such as measuring cGMP levels (ELISA) or protein expression of PDE5 and downstream effectors of the cGMP pathway (Western blot).
-
Proposed Mechanism of Action and Comparative Data
The hypothesized mechanism of action for this compound is the inhibition of PDE5, leading to an accumulation of cGMP and subsequent smooth muscle relaxation in the corpus cavernosum.
Caption: The proposed NO/cGMP signaling pathway and the inhibitory action of the test compound.
Anticipated Comparative Efficacy Data
The following table presents hypothetical, yet plausible, data to illustrate the expected outcomes of the in vivo study.
| Treatment Group | Peak ICP (mmHg) | Total ICP (mmHg·s) | Penile cGMP (pmol/mg protein) |
| Vehicle Control | 35 ± 5 | 1200 ± 200 | 5 ± 1 |
| Sildenafil (5 mg/kg) | 95 ± 10 | 4500 ± 500 | 25 ± 5 |
| This compound (Low Dose) | 60 ± 8 | 2500 ± 300 | 12 ± 3 |
| This compound (High Dose) | 90 ± 12 | 4200 ± 450 | 22 ± 4 |
| p < 0.05 compared to Vehicle Control |
Trustworthiness and Self-Validation
The integrity of this experimental design is ensured by several self-validating components:
-
Positive Control: The inclusion of sildenafil serves as a critical internal control. A robust response in the sildenafil group confirms the validity of the animal model and the experimental procedures.
-
Dose-Response Relationship: Observing a dose-dependent increase in efficacy with the test compound strengthens the evidence for its pharmacological activity.
-
Mechanism-Based Biomarkers: Correlating the physiological endpoint (ICP) with a molecular marker of target engagement (penile cGMP levels) provides a mechanistic link and enhances the confidence in the proposed mode of action.
Conclusion
This guide provides a robust framework for the in vivo validation of this compound, with a focus on its potential as a PDE5 inhibitor. By employing a clinically relevant animal model, established endpoints, and appropriate comparators, researchers can generate the high-quality, reproducible data necessary to advance this compound through the drug development pipeline. The combination of physiological measurements and molecular analyses will provide a comprehensive understanding of its efficacy and mechanism of action.
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The Effects of PDE Inhibitors on Multiple Sclerosis: a Review of in vitro and in vivo Models. This article was not directly cited in the text, but provides background on the broader therapeutic potential of PDE inhibitors.[Link]
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In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect. PubMed. [Link]
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Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities. ResearchGate. [Link]
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A Comprehensive Guide to Cross-Reactivity Profiling of 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's selectivity is a cornerstone of successful therapeutic development. This guide provides an in-depth framework for conducting cross-reactivity studies on 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one, a member of the versatile pyrazolopyrimidine scaffold. While this specific molecule may be novel, the principles and methodologies outlined here are grounded in established practices for evaluating kinase inhibitors and other targeted therapies, ensuring a robust assessment of its on- and off-target binding profile.[1][2] The pyrazolopyrimidine core is a well-established pharmacophore known to interact with a variety of protein targets, including kinases and adenosine receptors, making a comprehensive cross-reactivity assessment essential to mitigate potential adverse effects and uncover novel therapeutic opportunities.[2][3][4][5]
The Imperative of Selectivity Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which can be attributed to unforeseen off-target interactions.[6][7][8] These interactions can lead to toxicity, reduced efficacy, and ultimately, costly late-stage failures.[6][7] Therefore, early and comprehensive off-target profiling is not merely a regulatory requirement but a critical step in de-risking a drug development program.[6][9] For a compound like 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one, which belongs to a class of molecules with known activity against multiple targets, understanding its selectivity profile is paramount.[10][11] This guide will detail a multi-pronged approach to elucidating the cross-reactivity of this compound, providing a comparative framework against other hypothetical pyrazolopyrimidine analogs.
Experimental Strategy: A Multi-Tiered Approach
A robust cross-reactivity assessment employs a combination of biochemical and cell-based assays to provide a holistic view of a compound's interaction profile. This tiered approach allows for an initial broad screening followed by more in-depth characterization of identified interactions.
Caption: A tiered experimental workflow for assessing cross-reactivity.
Tier 1: Broad Kinome Screening
The initial step involves screening 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one against a large, representative panel of kinases. This provides a broad overview of its selectivity and identifies potential off-targets for further investigation.
Experimental Protocol: Large-Panel Kinase Profiling
-
Compound Preparation : Prepare a stock solution of 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Format : Utilize a reputable contract research organization (CRO) that offers large-scale kinase profiling services (e.g., Eurofins, Reaction Biology). A common format is a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate.[12]
-
Screening Concentration : Perform the initial screen at a single high concentration, typically 1 to 10 µM, to maximize the chances of identifying even weak interactions.
-
Data Analysis : The results are typically expressed as a percentage of inhibition relative to a control. A predefined threshold (e.g., >50% inhibition) is used to identify significant off-targets.
Tier 2: Dose-Response and Affinity Determination
Once potential off-targets are identified, the next step is to determine the potency of the compound against these targets and its primary intended target. This is achieved through dose-response studies to calculate the IC50 value, followed by binding assays to determine the inhibition constant (Ki).
Experimental Protocol: Competitive Binding Assay
This protocol describes a generic competitive binding assay, which can be adapted for various targets.[13][14][15][16]
-
Reagent Preparation :
-
Assay Buffer : Prepare an appropriate buffer for the target of interest (e.g., Tris-HCl with additives like MgCl2, DTT, and BSA).
-
Target Protein : Purify the target kinase or receptor.
-
Labeled Ligand : Select a high-affinity labeled ligand (radiolabeled or fluorescent) that binds to the same site as the test compound.
-
Test Compound : Prepare a serial dilution of 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one.
-
-
Assay Procedure :
-
In a microplate, combine the target protein, a fixed concentration of the labeled ligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Detection :
-
Separate the bound and free labeled ligand using a suitable method (e.g., filtration for radioligand binding assays, fluorescence polarization for fluorescently labeled ligands).
-
Quantify the amount of bound labeled ligand.
-
-
Data Analysis :
-
Plot the percentage of inhibition of labeled ligand binding against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the labeled ligand.
-
Comparative Data for Pyrazolopyrimidine Analogs (Hypothetical)
| Compound | Primary Target IC50 (nM) | Off-Target 1 (Kinase X) IC50 (nM) | Off-Target 2 (Kinase Y) IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary Target) |
| 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | 15 | 1500 | >10000 | 100 |
| Analog A (2-methyl) | 25 | 500 | 8000 | 20 |
| Analog B (2-propyl) | 10 | 2500 | >10000 | 250 |
| Analog C (scaffold variant) | 50 | >10000 | >10000 | >200 |
Tier 3: Cellular Target Engagement
Biochemical assays provide valuable information on direct binding, but it is crucial to confirm that the compound engages its target in a cellular context.[17][18] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[17][18][19][20][21]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment :
-
Culture a relevant cell line to ~80% confluency.
-
Treat the cells with 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one at various concentrations or a vehicle control for a defined period.
-
-
Heat Challenge :
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation :
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification :
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis :
-
For each treatment condition, plot the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and cellular engagement.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the cross-reactivity of 2-ethyl-6H-pyrazolo[4,3-d]pyrimidin-7-one. By employing a tiered approach that combines broad kinome profiling, quantitative affinity determination, and cellular target engagement assays, researchers can build a detailed selectivity profile of this and other novel compounds. The resulting data is crucial for informed decision-making in lead optimization and preclinical development, ultimately increasing the likelihood of developing a safe and effective therapeutic. Further characterization could involve broader off-target screening panels, including receptors, ion channels, and transporters, to provide an even more complete safety profile.[9]
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The Evolving Landscape of Cancer Therapy: A Comparative Guide to the Antineoplastic Activity of Pyrazolo[4,3-d]pyrimidin-7-ones
The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among the more promising scaffolds, the pyrazolo[4,3-d]pyrimidine core has emerged as a privileged structure in medicinal chemistry. Its resemblance to the native purine ring allows it to interact with a multitude of biological targets, leading to the development of a diverse array of antineoplastic agents. This guide provides a comparative analysis of different pyrazolo[4,3-d]pyrimidin-7-one derivatives, offering a deep dive into their structure-activity relationships, mechanisms of action, and the experimental data that underpins their therapeutic potential.
Introduction: The Versatility of the Pyrazolo[4,3-d]pyrimidine Scaffold
The pyrazolo[4,3-d]pyrimidine nucleus is a bioisostere of purine, a fundamental component of nucleic acids and a key player in numerous cellular signaling pathways.[1] This structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding sites of various kinases, enzymes that are often dysregulated in cancer.[2] The adaptability of the pyrazolo[4,3-d]pyrimidin-7-one core allows for chemical modifications at several positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the discovery of inhibitors for a range of cancer-relevant targets, including tyrosine kinases, cyclin-dependent kinases (CDKs), and microtubule dynamics.[3][4]
Comparative Analysis of Antineoplastic Activity: A Target-Centric Approach
To best understand the therapeutic potential of different pyrazolo[4,3-d]pyrimidin-7-one derivatives, this guide will categorize and compare them based on their primary molecular targets.
Targeting the Engines of Cell Proliferation: Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in cell signaling, and their aberrant activity is a hallmark of many cancers. The pyrazolo[4,3-d]pyrimidine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.
Src, a non-receptor tyrosine kinase, is a critical regulator of cell growth, differentiation, and motility. Its hyperactivation is frequently associated with tumor progression and metastasis.[5] Researchers have developed pyrazolo[3,4-d]pyrimidine derivatives that exhibit potent and selective inhibition of Src. For instance, compound 11a demonstrated significant suppression of breast cancer cell growth with exceptional selectivity over the related ABL kinase.[6] Another study identified SI-388 as a potent Src inhibitor that not only hampered cell viability and tumorigenicity in glioblastoma models but also increased the sensitivity of cancer cells to ionizing radiation.[5]
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a specific kinase.
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key drivers of tumor growth and the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[7][8] Dual inhibitors targeting both pathways represent a powerful therapeutic strategy. A series of pyrazolo[3,4-d]pyrimidine derivatives have been synthesized with potent inhibitory activity against both EGFR and VEGFR-2.[9] For example, compound 10k showed high antiproliferative activity across five human cancer cell lines, with IC50 values ranging from 0.03 to 1.6 μM.[7] In vivo studies in a xenograft mouse model confirmed that 10k significantly inhibited tumor growth.[7] The proposed mechanism involves G2/M phase cell cycle arrest and a decrease in mitochondrial membrane potential.[7] Another promising compound, 12b , demonstrated potent activity against both wild-type and mutant EGFR.[8]
Table 1: Comparative in vitro activity of selected pyrazolo[4,3-d]pyrimidin-7-one kinase inhibitors.
| Compound | Target(s) | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 11a | SRC | MCF7 (Breast) | EC50 < 0.1 | [6] |
| SI-388 | Src | Glioblastoma cells | - | [5] |
| 10k | VEGFR-2, Tubulin | HT-29 (Colon) | 0.03 | [7] |
| 12b | EGFR (wild-type) | A549 (Lung) | 8.21 | |
| 12b | EGFR (mutant) | HCT-116 (Colon) | 19.56 | [8] |
| 7d | EGFR/ErbB2 | OVCAR-4 (Ovarian) | 1.74 | |
| Compound 33 | FLT3, VEGFR2 | MV4-11 (Leukemia) | - | [9] |
Disrupting the Cellular Scaffolding: Microtubule Targeting Agents
Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics are among the most successful classes of anticancer drugs. A novel series of N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization.[10] Compound 9 from this series exhibited excellent potency with GI50 values in the low to sub-nanomolar range against a broad panel of tumor cell lines.[10] Importantly, this compound was able to circumvent Pgp-mediated drug resistance and was significantly more effective than paclitaxel in a mouse xenograft model of breast cancer.[10] The mechanism of action for these compounds involves binding to the colchicine site on tubulin, leading to the disruption of the microtubule network.[7][10]
Signaling Pathway: Microtubule Disruption and Apoptosis
The following diagram illustrates how microtubule targeting agents can lead to cell cycle arrest and apoptosis.
Starving the Tumor: Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides, the building blocks of DNA. Inhibiting DHFR can effectively halt the rapid proliferation of cancer cells. Novel pyrazolo[3,4-d]pyrimidines bearing amino acid conjugates have been designed as DHFR inhibitors.[11] Compound 7f from this series exhibited marked DHFR inhibition and potent cytotoxic activity against several methotrexate-resistant cancer cell lines.[11] Mechanistic studies revealed that compound 7f induces S-phase cell cycle arrest and apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2.[11]
Experimental Protocols: A Guide to Key Methodologies
Reproducibility and methodological rigor are the cornerstones of scientific advancement. This section provides detailed, step-by-step protocols for key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyrazolo[4,3-d]pyrimidin-7-one derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Test compounds
-
Spectrophotometer with temperature control
Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
In a cuvette, mix the polymerization buffer, GTP, and the test compound at various concentrations.
-
Add purified tubulin to the mixture and immediately start recording the absorbance at 340 nm every 30 seconds for 60 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition relative to the control (no compound) and determine the IC50 value.
Conclusion and Future Directions
The pyrazolo[4,3-d]pyrimidin-7-one scaffold has unequivocally demonstrated its value in the development of a new generation of antineoplastic agents. The versatility of this chemical framework has allowed for the creation of compounds with diverse mechanisms of action, from potent kinase inhibitors to effective microtubule-disrupting agents. The promising preclinical data, including in vivo efficacy in animal models, strongly supports the continued exploration of these compounds.[7][9][10]
Future research should focus on optimizing the pharmacokinetic properties and safety profiles of lead compounds to facilitate their translation into clinical settings. Furthermore, the exploration of novel combination therapies, such as pairing a pyrazolo[4,3-d]pyrimidin-7-one derivative with existing chemotherapeutics or immunotherapies, could unlock synergistic effects and overcome drug resistance. The journey from the bench to the bedside is long and arduous, but the compelling evidence surrounding the antineoplastic activity of pyrazolo[4,3-d]pyrimidin-7-ones provides a clear and promising path forward in the fight against cancer.
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Validating Mps1-IN-3 as a Research Tool: A Comparative Guide for Probing the Spindle Assembly Checkpoint
For researchers in cell biology and oncology, the precise dissection of cellular pathways is paramount. Chemical probes, small-molecule inhibitors of specific proteins, are indispensable tools in this endeavor. However, the utility of such a tool is entirely dependent on its thorough validation. This guide provides a comprehensive framework for the validation of Mps1-IN-3 , a pyrazolopyrimidine-based inhibitor of the Monopolar Spindle 1 (Mps1) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC).
The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Its dysregulation is a hallmark of cancer, making Mps1 an attractive therapeutic target.[1][2][3] Mps1-IN-3 has emerged as a valuable research tool to probe Mps1 function. This guide will objectively compare its performance with other widely used Mps1 inhibitors, providing the necessary experimental data and protocols to empower researchers to make informed decisions for their studies.
The Central Role of Mps1 in the Spindle Assembly Checkpoint
The Mps1 kinase, also known as TTK, is a dual-specificity kinase that plays a pivotal role in the SAC.[1][2] When chromosomes are not properly attached to the mitotic spindle, Mps1 is activated at the kinetochores. This initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation and mitotic exit.
Caption: Simplified Mps1 signaling pathway in the Spindle Assembly Checkpoint.
Biochemical Validation of Mps1-IN-3: Potency and Selectivity
The foundational step in validating any inhibitor is to determine its potency and selectivity through in vitro biochemical assays.
Potency (IC50 Determination): The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. For Mps1-IN-3, the reported IC50 is 50 nM.[1][4] This is typically determined using a kinase assay with recombinant Mps1 enzyme, a substrate peptide, and ATP.
Selectivity Profiling: A truly useful research tool must be selective for its intended target. Off-target effects can lead to misinterpretation of experimental results. Mps1-IN-3 has been shown to be a selective inhibitor of Mps1.[5][6] Kinase panel screening is the gold-standard for assessing selectivity, where the compound is tested against a broad range of kinases.
Comparison with Other Mps1 Inhibitors (Biochemical):
| Inhibitor | Mps1 IC50 (nM) | Key Features | Reference(s) |
| Mps1-IN-3 | 50 | Selective, pyrazolopyrimidine scaffold | [1][4][7] |
| NMS-P715 | 182 | Selective, orally bioavailable | [8][9][10] |
| AZ3146 | 35 | Potent and selective | [11] |
| BAY 1161909 (Empesertib) | <1 | Highly potent, in clinical trials | [3][11] |
| CFI-402257 (Luvixasertib) | 1.7 | Highly selective, orally bioavailable | [1] |
This table highlights that while Mps1-IN-3 is a potent inhibitor, other compounds like BAY 1161909 and CFI-402257 exhibit even greater potency in biochemical assays. The choice of inhibitor may therefore depend on the specific experimental requirements and the desired concentration range.
Cellular Validation of Mps1-IN-3: Probing Mps1 Function in a Biological Context
Demonstrating an inhibitor's activity in a cellular context is crucial. This involves assessing its ability to engage the target and elicit the expected biological response.
Target Engagement: A key validation step is to confirm that the inhibitor binds to Mps1 within the cell. This can be assessed by observing the inhibition of Mps1 autophosphorylation or the phosphorylation of its downstream substrates.
Phenotypic Analysis: Inhibition of Mps1 is expected to cause a specific cellular phenotype: override of the SAC, leading to premature mitotic exit, chromosome mis-segregation, and ultimately, aneuploidy and cell death.[5][12]
Key Experiments for Cellular Validation:
-
SAC Override Assay: Treat cells with a microtubule-depolymerizing agent (e.g., nocodazole or taxol) to activate the SAC and arrest them in mitosis. Co-treatment with an Mps1 inhibitor should cause the cells to exit mitosis prematurely. This can be quantified by time-lapse microscopy or flow cytometry analysis of DNA content and mitotic markers like phosphorylated histone H3. Mps1-IN-3 has been shown to prevent checkpoint-mediated mitotic arrest induced by nocodazole.[4]
-
Chromosome Segregation Analysis: Inhibition of Mps1 is expected to lead to errors in chromosome segregation. This can be visualized by immunofluorescence microscopy of mitotic spindles and chromosomes (e.g., staining for α-tubulin and DAPI). The presence of lagging chromosomes, anaphase bridges, and micronuclei are indicative of Mps1 inhibition. Mps1-IN-3, in combination with antimitotic agents, induces nuclear aberrancies and chromosome mis-segregation.[4][5]
-
Cell Viability/Proliferation Assays: Assess the long-term consequences of Mps1 inhibition on cell viability and proliferation. Mps1-IN-3 inhibits the proliferation of glioblastoma cells.[4][7]
Caption: Experimental workflow for the cellular validation of an Mps1 inhibitor.
Comparison with Alternative Research Tools
While small-molecule inhibitors are powerful, it is essential to consider alternative methods to validate findings and control for potential off-target effects.
| Research Tool | Advantages | Disadvantages |
| Mps1-IN-3 | Reversible, dose-dependent, good for acute inhibition studies | Potential for off-target effects, requires careful validation |
| RNA interference (RNAi) | Target-specific (in principle) | Incomplete knockdown, potential off-target effects, slower timescale |
| CRISPR/Cas9-mediated knockout/knockdown | Complete loss of function (knockout), stable knockdown | Irreversible (knockout), potential for off-target gene editing, compensatory mechanisms may arise |
| Degrader technologies (e.g., PROTACs) | Catalytic and substoichiometric target removal, can overcome resistance | Complex design and optimization, potential for off-target degradation |
Experimental Protocols
Protocol 1: In Vitro Mps1 Kinase Assay
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Add recombinant human Mps1 kinase to the reaction buffer.
-
Add the substrate peptide (e.g., a generic kinase substrate or a specific Mps1 substrate).
-
Add a range of concentrations of Mps1-IN-3 or other inhibitors.
-
Initiate the reaction by adding ATP (radiolabeled or as part of a detection system like ADP-Glo).
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and quantify substrate phosphorylation using an appropriate method (e.g., scintillation counting for radiolabeled ATP, luminescence for ADP-Glo).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
Protocol 2: Cellular Spindle Assembly Checkpoint Override Assay
-
Plate cells (e.g., HeLa or U2OS) in a multi-well plate suitable for microscopy or flow cytometry.
-
Treat cells with a mitotic arresting agent (e.g., 100 ng/mL nocodazole) for a sufficient time to induce mitotic arrest (e.g., 16-24 hours).
-
Add a range of concentrations of Mps1-IN-3 to the arrested cells.
-
Incubate for a further 2-4 hours.
-
Fix and stain the cells for DNA (e.g., DAPI) and a mitotic marker (e.g., anti-phospho-histone H3 antibody).
-
Analyze the percentage of mitotic cells by high-content imaging or flow cytometry. A decrease in the mitotic population in the presence of the Mps1 inhibitor indicates SAC override.
Conclusion: A Validated Tool for Rigorous Science
The validation of a chemical probe like Mps1-IN-3 is a multi-faceted process that requires rigorous biochemical and cellular characterization. While Mps1-IN-3 is a potent and selective inhibitor of Mps1, researchers should be aware of its properties relative to other available inhibitors and employ orthogonal methods to confirm their findings. By following the principles and protocols outlined in this guide, scientists can confidently use Mps1-IN-3 and other chemical probes to unravel the complexities of the spindle assembly checkpoint and its role in health and disease.
References
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Cui, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. PubMed. Retrieved January 19, 2026, from [Link]
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Hewitt, L., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS One. Retrieved January 19, 2026, from [Link]
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Tannous, B. A., et al. (2013). Effects of the selective MPS1 inhibitor MPS1-IN-3 on glioblastoma sensitivity to antimitotic drugs. Journal of the National Cancer Institute. Retrieved January 19, 2026, from [Link]
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Tannous, B. A., et al. (2013). Effects of the Selective MPS1 Inhibitor MPS1-IN-3 on Glioblastoma Sensitivity to Antimitotic Drugs. Journal of the National Cancer Institute. Retrieved January 19, 2026, from [Link]
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Wong, Y. L., et al. (2018). CFI-400945 is not a selective cellular PLK4 inhibitor. PNAS. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Validation of PLK4 predicted structures. Retrieved January 19, 2026, from [Link]
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Colombo, R., et al. (2010). Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. Cancer Research. Retrieved January 19, 2026, from [Link]
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Sabnis, A. J., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. MDPI. Retrieved January 19, 2026, from [Link]
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Pilié, P. G., et al. (2016). Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor NMS-P715. Oncotarget. Retrieved January 19, 2026, from [Link]
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Gallorini, M., et al. (2024). 2-Substituted-4,7-dihydro-4-ethylpyrazolo[1,5-a]pyrimidin-7-ones alleviate LPS-induced inflammation by modulating cell metabolism via CD73 upon macrophage polarization. Molecular Immunology. Retrieved January 19, 2026, from [Link]
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Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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Wu, Y., et al. (2011). Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. European Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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Abdu-Allah, H. H., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. Retrieved January 19, 2026, from [Link]
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El-Adl, K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Retrieved January 19, 2026, from [Link]
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VanderWel, S. N., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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El-Gamal, M. I., et al. (2023). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules. Retrieved January 19, 2026, from [Link]
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Bekhit, A. A., et al. (2011). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationships of Pyrazolo[4,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine ring of adenosine triphosphate (ATP).[1][2][3] This mimicry allows it to effectively interact with the hinge region of kinase active sites, making it a versatile core for developing potent inhibitors of various protein kinases and other enzymes.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[4,3-d]pyrimidine derivatives, focusing on key substitutions and their impact on inhibitory activity against prominent therapeutic targets like Cyclin-Dependent Kinases (CDKs), Src Family Kinases (SFKs), and Phosphodiesterase 5 (PDE5).
The Pyrazolo[4,3-d]pyrimidine Core: A Foundation for Inhibition
The pyrazolo[4,3-d]pyrimidine core's success lies in its bioisosteric relationship with adenine. This structural similarity enables it to form crucial hydrogen bonds within the ATP-binding pockets of enzymes, serving as an anchor for further molecular interactions. The strategic placement of various substituents at different positions on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Below is a diagram illustrating the core pyrazolo[4,3-d]pyrimidine structure with key substitution points that will be discussed in this guide.
Caption: The core structure of pyrazolo[4,3-d]pyrimidine with key positions for substitution.
Case Study 1: Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of serine/threonine kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[4] The pyrazolo[4,3-d]pyrimidine scaffold has been extensively explored for the development of CDK inhibitors.[4][5]
Key SAR Insights:
-
N1-Position: Substitution at the N1 position with small alkyl or cycloalkyl groups is often well-tolerated and can enhance potency. Larger, bulkier groups can be detrimental to activity, likely due to steric clashes within the ATP-binding site.
-
C3-Position: Modifications at this position can significantly impact selectivity. For instance, the introduction of a substituted phenyl ring can create favorable hydrophobic interactions.
-
C7-Position: The C7 position often accommodates a variety of substituents that can extend into the solvent-exposed region of the kinase. This position is crucial for modulating physicochemical properties like solubility.
The following table summarizes the SAR for a series of pyrazolo[4,3-d]pyrimidine-based CDK2 inhibitors.
| Compound | R1 | R3 | R7-substituent | CDK2 IC50 (µM) |
| 1a | H | Phenyl | -NH(CH2)2OH | 0.52 |
| 1b | Methyl | Phenyl | -NH(CH2)2OH | 0.21 |
| 1c | Isopropyl | Phenyl | -NH(CH2)2OH | 0.08 |
| 1d | Isopropyl | 4-Chlorophenyl | -NH(CH2)2OH | 0.05 |
Data is hypothetical and for illustrative purposes.
As the data suggests, increasing the size of the alkyl group at the R1 position from hydrogen to isopropyl (compounds 1a-1c) leads to a progressive increase in potency. Furthermore, the addition of an electron-withdrawing group to the phenyl ring at R3 (compound 1d) further enhances the inhibitory activity. This highlights the importance of both steric and electronic factors in inhibitor design.
Caption: Key SAR trends for pyrazolo[4,3-d]pyrimidine-based CDK inhibitors.
Case Study 2: Src Family Kinase (SFK) Inhibitors
Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, playing a role in cell proliferation, survival, and migration.[6][7] Pyrazolo[4,3-d]pyrimidines have emerged as potent Src inhibitors.[6][8][9]
Key SAR Insights:
-
C4-Position: A key interaction for Src inhibition involves a hydrogen bond between the N5 of the pyrimidine ring and the backbone of a methionine residue in the hinge region. Substituents at the C4 position, often an amino group bearing an aryl ring, are crucial for potency.
-
N1-Position: Similar to CDK inhibitors, substitution at N1 with groups like tert-butyl can enhance activity by occupying a hydrophobic pocket.
-
Aryl Substituents: The nature and substitution pattern of the aryl ring at the C4-amino group are critical for selectivity. For example, meta-substitutions on this ring can lead to improved potency against Src.
| Compound | R1 | C4-substituent | Src IC50 (µM) |
| 2a | tert-Butyl | -NH-Phenyl | 0.8 |
| 2b | tert-Butyl | -NH-(3-Hydroxyphenyl) | 0.05 |
| 2c | tert-Butyl | -NH-(4-Hydroxyphenyl) | 0.3 |
| 2d | Cyclopentyl | -NH-(3-Hydroxyphenyl) | 0.12 |
Data is hypothetical and for illustrative purposes, inspired by published research.
The data illustrates that the introduction of a hydroxyl group at the meta-position of the C4-anilino ring (compound 2b) dramatically increases Src inhibitory activity compared to the unsubstituted analog (compound 2a) or the para-substituted analog (compound 2c). Changing the N1 substituent from tert-butyl to cyclopentyl (compound 2d) slightly reduces potency, indicating a preference for the bulkier tert-butyl group in the hydrophobic pocket.
Case Study 3: Phosphodiesterase 5 (PDE5) Inhibitors
The pyrazolo[4,3-d]pyrimidine scaffold is also famously the core of sildenafil, a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). Inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and vasodilation.
Key SAR Insights:
-
N1-Position: A methyl group at this position is optimal for PDE5 inhibition.
-
C3-Position: A propyl group at this position fits well into a hydrophobic pocket of the enzyme.
-
C7-Position: A key feature for potent PDE5 inhibition is the presence of a substituted phenyl ring attached via a sulfonyl group. The ethoxyphenyl substituent on this ring is critical for high affinity and selectivity.
| Compound | R1 | R3 | C7-substituent | PDE5 IC50 (nM) |
| 3a | Methyl | Propyl | -SO2-Phenyl | 50 |
| 3b | Methyl | Propyl | -SO2-(4-Ethoxyphenyl) | 3.5 |
| 3c | Ethyl | Propyl | -SO2-(4-Ethoxyphenyl) | 15 |
| 3d | Methyl | Ethyl | -SO2-(4-Ethoxyphenyl) | 25 |
Data is hypothetical and for illustrative purposes.
This table demonstrates the profound effect of the 4-ethoxyphenylsulfonyl group at C7 (compound 3b vs. 3a). Modifications to the optimal N1-methyl (compound 3c) or C3-propyl (compound 3d) groups lead to a notable decrease in inhibitory potency, underscoring the specific structural requirements for high-affinity PDE5 binding.
Experimental Protocols
The determination of structure-activity relationships relies on robust and reproducible experimental data. Below are representative protocols for assays commonly used to evaluate the compounds discussed.
Kinase Inhibition Assay (e.g., for CDK2 or Src)
This protocol describes a generic in vitro kinase assay using a luminescence-based method to quantify ATP consumption.
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazolo[4,3-d]pyrimidine derivative in 100% DMSO.
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare solutions of the kinase, substrate peptide, and ATP in kinase buffer.
-
-
Assay Procedure:
-
Serially dilute the compound stock in kinase buffer to create a range of concentrations.
-
In a 384-well plate, add 5 µL of the diluted compound solution.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 25 µL of a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced.
-
Incubate for 40 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Proliferation Assay (e.g., MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Culture cancer cells (e.g., a line overexpressing the target kinase) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine derivatives in cell culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds.
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 2 hours at room temperature to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
Sources
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- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]
Confirming the Molecular Target of CAS 923283-59-4: A Comparative Guide to TRPV4 Antagonists
For researchers in pharmacology and drug development, the precise identification of a compound's molecular target is the cornerstone of its therapeutic potential and safety profile. This guide provides an in-depth analysis of the molecular target of the compound identified by CAS number 923283-59-4, widely known as GSK2193874. We will not only confirm its primary biological target but also objectively compare its performance against other key alternatives, supported by experimental data and detailed protocols. This document is intended to empower researchers to make informed decisions when selecting the optimal tool compound for their investigation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.
Introduction: The Significance of TRPV4 as a Therapeutic Target
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a multitude of physiological processes, including mechanosensation, thermosensation, and osmosensation.[1][2] Its expression in various tissues, including the vascular endothelium, lungs, and sensory neurons, implicates it in a wide range of pathological conditions. Notably, its involvement in regulating endothelial barrier function has made it a compelling target for diseases characterized by edema, such as heart failure and acute lung injury.[3][4] The activation of TRPV4 can lead to an influx of calcium ions, triggering a cascade of downstream signaling events that can compromise endothelial integrity.[1][2] Therefore, potent and selective antagonists of TRPV4 are invaluable tools for both basic research and as potential therapeutic agents.
Unveiling the Molecular Target of CAS 923283-59-4 (GSK2193874)
GSK2193874 has been unequivocally identified as a potent and selective antagonist of the TRPV4 channel.[1][5][6] It effectively blocks the influx of cations through the channel pore, thereby inhibiting its function. This has been demonstrated across multiple species, including human, rat, and mouse, making it a versatile tool for preclinical research.[1][6] The development of GSK2193874 was a significant advancement in the field, providing a highly potent and orally bioavailable tool to probe TRPV4 biology in vivo.[1][5]
Comparative Analysis of Leading TRPV4 Antagonists
To provide a comprehensive understanding of GSK2193874's standing in the field, we will compare it with three other widely used TRPV4 antagonists: GSK2798745, HC-067047, and RN-1734. This comparison will focus on their potency, selectivity, and reported off-target effects.
Potency Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for the four antagonists against TRPV4 from different species. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Human TRPV4 IC50 | Rat TRPV4 IC50 | Mouse TRPV4 IC50 | Reference(s) |
| GSK2193874 | 40 nM | 2 nM | - | [6] |
| GSK2798745 | 1.8 nM | 1.6 nM | - | [7] |
| HC-067047 | 48 nM | 133 nM | 17 nM | [8][9][10] |
| RN-1734 | 2.3 µM | 3.2 µM | 5.9 µM | [1] |
From this data, GSK2798745 and GSK2193874 emerge as the most potent antagonists, with IC50 values in the low nanomolar range. HC-067047 also demonstrates high potency, while RN-1734 is a less potent but still valuable tool for in vitro studies.
Selectivity and Off-Target Profile
A crucial aspect of a tool compound's utility is its selectivity for the intended target. Off-target effects can lead to misinterpretation of experimental results and potential toxicity.
-
GSK2193874: Has been profiled against a panel of approximately 200 human receptors, channels, and enzymes, demonstrating high selectivity for TRPV4.[6] It shows selectivity against other TRP channels like TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 (IC50 > 25 µM).[1] However, an earlier analog in its development series showed some off-target activity on the L-type calcium channel, which was subsequently engineered out in the final compound.[1]
-
GSK2798745: Also exhibits excellent selectivity against other TRP channels, including TRPM5, TRPA1, TRPC3, and TRPC6 (all > 25 µM).[7]
-
HC-067047: Is reported to be selective for TRPV4 over TRPV1, TRPV2, TRPV3, and TRPM8 channels.[10]
-
RN-1734: While less potent, it is also described as a selective TRPV4 antagonist.[1]
For rigorous in vivo studies, it is always recommended to consult comprehensive selectivity profiling data, such as that from a CEREP panel, if available.
Experimental Validation of TRPV4 Antagonism: Key Methodologies
To ensure the trustworthiness of research findings, it is essential to employ self-validating experimental systems. Here, we detail the core in vitro and in vivo protocols used to confirm the molecular target of compounds like GSK2193874 and to assess their functional consequences.
In Vitro Target Validation
This high-throughput assay is a primary screening method to identify and characterize modulators of ion channels that flux calcium.
Causality behind Experimental Choices: The principle of this assay lies in the use of a calcium-sensitive fluorescent dye that reports changes in intracellular calcium concentration upon channel activation. By pre-incubating cells with an antagonist before stimulating the channel with a known agonist (e.g., GSK1016790A), one can quantify the inhibitory effect of the compound.
Caption: Workflow for a FLIPR-based calcium mobilization assay.
Detailed Protocol:
-
Cell Plating: Seed HEK293 cells stably expressing human TRPV4 in a 384-well black-walled, clear-bottom plate at a density of 20,000 cells per well and incubate overnight.
-
Dye Loading: The next day, remove the growth medium and add 20 µL of FLIPR Calcium 4 Assay Kit loading buffer (prepared according to the manufacturer's instructions) to each well.[11]
-
Incubation: Incubate the plate for 1 hour at 37°C and 5% CO2.
-
Compound Addition: Prepare a serial dilution of the TRPV4 antagonist (e.g., GSK2193874) in assay buffer. Add 5 µL of the antagonist solution to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Measurement: Place the plate in a FLIPR instrument. After establishing a baseline fluorescence reading for 10-20 seconds, add 25 µL of a TRPV4 agonist (e.g., GSK1016790A at a concentration that elicits an EC80 response) to all wells.
-
Data Acquisition: Continue to measure the fluorescence intensity for at least 2 minutes. The inhibitory effect is calculated as the percentage reduction in the agonist-induced calcium influx.
This "gold standard" technique provides a direct measure of ion channel activity by recording the currents flowing through the channel in real-time.
Causality behind Experimental Choices: By clamping the voltage across the cell membrane, one can isolate and measure the currents specifically mediated by the ion channel of interest. The application of an antagonist should result in a dose-dependent reduction of these currents.
Caption: Simplified workflow for whole-cell patch-clamp analysis of TRPV4 antagonists.
Detailed Protocol:
-
Cell Preparation: Use cells expressing TRPV4 (e.g., HEK293 or primary endothelial cells) plated on glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with an external solution (containing, in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, pH 7.4).
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with an internal solution (containing, in mM: 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, pH 7.2).
-
Whole-Cell Configuration: Achieve a gigaseal and then rupture the membrane to obtain the whole-cell configuration.[12][13]
-
Current Recording: Clamp the cell at a holding potential of -60 mV. Apply a voltage ramp from -100 mV to +100 mV over 500 ms to elicit TRPV4 currents.
-
Agonist and Antagonist Application: Perfuse the cell with a TRPV4 agonist (e.g., 10 nM GSK1016790A) to activate the channel and record the resulting increase in current. Then, co-perfuse with the agonist and the antagonist (e.g., 100 nM GSK2193874) to observe the inhibition of the current.
Electric Cell-substrate Impedance Sensing (ECIS) is a real-time, non-invasive method to measure changes in endothelial barrier integrity.
Causality behind Experimental Choices: A confluent monolayer of endothelial cells creates an electrical resistance. Disruption of this barrier, as caused by TRPV4 activation, leads to a decrease in this resistance. An effective antagonist will prevent or reverse this drop in resistance.[2][14][15][16][17]
Caption: Experimental workflow for assessing endothelial barrier function using ECIS.
Detailed Protocol:
-
Array Preparation: Pre-treat ECIS 8W10E+ arrays with a 10 mM L-cysteine solution, followed by coating with 0.1% gelatin.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) at a density of 1 x 10^5 cells per well.
-
Resistance Monitoring: Place the array in the ECIS instrument and monitor the resistance at 4000 Hz until a stable, high-resistance monolayer is formed (typically 24-48 hours).
-
Treatment: Pre-treat the cells with the TRPV4 antagonist (e.g., GSK2193874) for 30 minutes. Then, add a TRPV4 agonist (e.g., GSK1016790A) and continue to monitor the resistance in real-time.
-
Data Analysis: The protective effect of the antagonist is quantified by the degree to which it prevents the agonist-induced drop in resistance.
In Vivo Target Validation
This in vivo model directly assesses the ability of a TRPV4 antagonist to prevent the physiological consequences of TRPV4 activation in the lungs.
Causality behind Experimental Choices: Systemic administration of the potent TRPV4 agonist GSK1016790A induces pulmonary edema by increasing vascular permeability. An effective antagonist administered prior to the agonist challenge should prevent this pathological outcome.[18][19][20]
Detailed Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats and cannulate the jugular vein for infusions and the carotid artery for blood pressure monitoring.
-
Antagonist Administration: Administer the TRPV4 antagonist (e.g., GSK2193874) or vehicle via intravenous infusion for a set period (e.g., 30 minutes) before the agonist challenge.
-
Agonist Challenge: Infuse GSK1016790A intravenously at a dose known to induce pulmonary edema (e.g., 10 µg/kg/min for 10 minutes).
-
Endpoint Measurement: At the end of the experiment, euthanize the animals and excise the lungs.
-
Edema Assessment: Determine the lung wet weight to body weight ratio. A significant reduction in this ratio in the antagonist-treated group compared to the vehicle group indicates efficacy.
-
Arterial Oxygenation: Blood gas analysis can also be performed on arterial blood samples to assess the impact on oxygenation.
Conclusion
The compound CAS 923283-59-4, or GSK2193874, is a well-validated, potent, and selective antagonist of the TRPV4 channel. Its favorable pharmacokinetic properties make it an excellent tool for in vivo studies. When compared to other available TRPV4 antagonists, it stands out for its high potency, alongside GSK2798745. The choice of the most suitable antagonist for a particular study will depend on the specific experimental needs, including the species being studied and the desired route of administration. The experimental protocols detailed in this guide provide a robust framework for researchers to independently validate the activity of these compounds and to further explore the multifaceted role of TRPV4 in health and disease.
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Robers, M. B., et al. (2022). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Vetter, I. (2012). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. Calcium Signaling. [Link]
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Pyrazolo[4,3-d]pyrimidin-7-ones
Introduction: The Promise of the Pyrazolopyrimidinone Scaffold
The pyrazolopyrimidinone core is a "privileged scaffold" in medicinal chemistry, serving as the backbone for numerous compounds with significant therapeutic potential.[1] These fused heterocyclic systems are bioisosteres of purines, allowing them to interact with a wide range of biological targets, particularly protein kinases.[2][3] Derivatives of this scaffold have been extensively investigated for their potent anticancer activities, often exerting their effects by modulating critical signaling pathways that govern cell proliferation, growth, and apoptosis.[4]
This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of pyrazolo[4,3-d]pyrimidin-7-one derivatives, with a conceptual focus on 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one . While public domain data on this specific analog is nascent, the methodologies and mechanistic insights presented herein are derived from extensive studies on closely related pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidin-7-one compounds.[5][6] We will detail the requisite experimental protocols, explain the causality behind methodological choices, and discuss the interpretation of cytotoxic data in the context of prevalent cancer-related signaling pathways. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for assessing this promising class of compounds.
Part 1: Experimental Design & Rationale
A successful comparative cytotoxicity study hinges on a well-conceived experimental design. The choice of cell lines and the cytotoxicity assay itself are critical determinants of the quality and relevance of the data obtained.
Selecting a Panel of Cell Lines
To establish a meaningful cytotoxic profile, the test compound should be evaluated against a panel of cell lines that represent diverse cancer types. This approach helps to identify potential tissue-specific activity and provides a broader understanding of the compound's therapeutic window. Furthermore, including a non-cancerous cell line is crucial for assessing selectivity—a key attribute for any potential therapeutic agent.
Recommended Starter Panel:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.[7]
-
HCT-116: A human colorectal carcinoma cell line, valuable for studying colon cancer pathways.[2]
-
A549: A human lung carcinoma cell line, representing non-small cell lung cancer.[4]
-
HepG-2: A human hepatocellular carcinoma cell line, a standard for liver cancer research.[2]
-
MRC-5 or WI-38: Normal human lung fibroblast cell lines, used to determine the selectivity index (SI) of the compound (i.e., its toxicity to cancer cells versus normal cells).[3][8]
The Causality Behind Assay Selection: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the gold standard for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[9][10] Its selection is underpinned by a straightforward and robust mechanism: viable cells with active mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan precipitate.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[12] This colorimetric readout is easily quantifiable using a spectrophotometer, making the assay suitable for high-throughput screening.
Part 2: Detailed Experimental Protocols
The trustworthiness of experimental data is a direct function of the rigor of the protocol. The following methodologies are designed to be self-validating, with integrated controls to ensure data integrity.
Cell Culture and Maintenance
-
Environment: Culture all cell lines at 37°C in a humidified atmosphere containing 5% CO₂.
-
Media: Use the appropriate growth medium as recommended by the supplier (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Sub-culturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth and viability.
Protocol: MTT Cytotoxicity Assay
This protocol is a synthesized standard for assessing the cytotoxicity of a test compound.
Workflow Diagram: MTT Assay
Caption: Workflow for MTT-based cytotoxicity assessment.
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize cells and prepare a single-cell suspension. Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.[12]
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells. Incubate the plate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
-
Complementary Assays for Mechanistic Insight
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, quantifying cell membrane disruption and necrosis.[5]
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay to differentiate between viable, early apoptotic (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Annexin V and PI positive).[5] This provides direct evidence of apoptosis induction.
Part 3: Comparative Data & Mechanistic Discussion
While specific IC₅₀ values for this compound require experimental determination, we can present data from closely related pyrazolo[3,4-d]pyrimidine analogs to establish a comparative benchmark.
Comparative Cytotoxicity of Pyrazolopyrimidine Derivatives (Reference Data)
The following table summarizes the reported cytotoxic activity of various pyrazolopyrimidine compounds against common cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID/Series | Target Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |
| Compound 13 (CDK2 inh.) | MCF-7 (Breast) | 0.081 | Sorafenib | 0.184 | [2][5] |
| Compound 14 (CDK2 inh.) | HCT-116 (Colon) | 0.006 | Sorafenib | 0.176 | [2] |
| Compound 15 (CDK2 inh.) | HepG-2 (Liver) | 0.048 | Sorafenib | 0.019 | [2] |
| Compound 2a (CDK2 inh.) | NCI-H460 (Lung) | 0.78 | Roscovitine | 0.44 | [14] |
| Compound 10k (VEGFR-2 inh.) | HCT-116 (Colon) | 0.03 | - | - | [15] |
| Compound 7 | A549 (Lung) | 12.5 | - | - | [4] |
This table presents data for pyrazolo[3,4-d]pyrimidine derivatives to illustrate the typical potency of this compound class.
Potential Mechanism of Action: Kinase Inhibition
The structural similarity of pyrazolopyrimidines to the ATP purine ring makes them ideal candidates for inhibiting protein kinases, which are often dysregulated in cancer.[2]
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Many pyrazolo[3,4-d]pyrimidine derivatives exhibit potent inhibitory activity against CDK2.[2][14] CDK2, in complex with Cyclin E or Cyclin A, is a key regulator of the G1/S phase transition in the cell cycle. By competitively binding to the ATP pocket of CDK2, these compounds prevent the phosphorylation of key substrates like the retinoblastoma protein (pRb). This leads to a halt in cell cycle progression, preventing cell division and proliferation.[6]
Signaling Pathway: CDK2 Inhibition by Pyrazolopyrimidinones
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
This document provides a step-by-step methodology grounded in the principles of the Resource Conservation and Recovery Act (RCRA) and best practices promoted by occupational safety bodies.[2][3] Researchers and laboratory managers are urged to treat this guide as a foundational document, to be supplemented by their institution's specific Chemical Hygiene Plan (CHP).[4]
Part 1: Pre-Disposal Safety and Waste Characterization
Before initiating any disposal procedure, a thorough understanding of the material's potential hazards is paramount. Given its classification as a pyrazolopyrimidine derivative, it should be handled as a potentially toxic and physiologically active solid compound.
Personal Protective Equipment (PPE): The First Line of Defense
Direct contact and inhalation must be avoided. All handling of 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, whether in pure form or as waste, requires a stringent PPE protocol.
-
Gloves: Chemical-resistant gloves (nitrile is a standard) are mandatory. Immediately change gloves if they become contaminated.[5]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against accidental splashes or aerosolized powder.[5]
-
Lab Coat: A lab coat or protective gown must be worn to protect skin and clothing.
-
Respiratory Protection: When handling the dry powder, which can become airborne, work within a certified chemical fume hood or a biosafety cabinet to prevent inhalation.[1]
Waste Identification: A Critical Prerequisite
Proper disposal begins with accurate identification. This compound must be classified as a hazardous chemical waste. Under no circumstances should it be mixed with non-hazardous trash or discharged into the sewer system.[3][6] Drain disposal of potentially hazardous chemicals is broadly prohibited and can lead to severe environmental consequences and regulatory violations.[3]
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting, storing, and disposing of this compound waste.
Waste Segregation and Containerization
The principle of waste segregation is fundamental to preventing dangerous chemical reactions and ensuring proper end-of-life treatment.[7][8]
Step 1: Designate a Waste Container. Select a container that is in good condition, free of leaks, and chemically compatible with the compound. The original product container is often the best choice for waste accumulation.[6] For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.
Step 2: Segregate the Waste. This solid chemical waste must be collected separately from all other waste streams.[9][10]
-
DO NOT mix with liquid waste (e.g., halogenated or non-halogenated solvents).
-
DO NOT mix with biological or biohazardous waste.[7]
-
DO NOT mix with sharps.
-
DO NOT mix with general laboratory trash.
Step 3: Label the Container. The container must be clearly and accurately labeled as hazardous waste. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
On-Site Accumulation and Storage
Waste must be accumulated at or near the point of generation, under the control of laboratory personnel, in what is known as a Satellite Accumulation Area (SAA).[2][11]
Step 1: Select a Storage Location. Store the sealed waste container in a designated, secure area within the laboratory, such as a secondary containment bin inside a ventilated cabinet.[6][11]
Step 2: Ensure Compatibility. The storage location must be away from incompatible materials to prevent accidental reactions.
Step 3: Keep the Container Closed. The waste container must remain sealed at all times, except when adding waste.[6] This minimizes the risk of spills and personnel exposure.
Final Disposal and Hand-Off
The ultimate disposal of hazardous chemical waste is a regulated process that must be handled by trained professionals.
Step 1: Contact Your Institution's EHS. Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection of the waste.[12] They are responsible for engaging a licensed hazardous waste disposal contractor.
Step 2: Prepare for Pickup. Ensure the container is properly labeled, sealed, and ready for transport by EHS personnel. Do not overfill the container; a good rule of thumb is to fill to no more than 90% capacity.[11]
Step 3: Document the Disposal. Maintain meticulous records of the waste generated and its disposal as part of your laboratory's chemical inventory and waste management logs.[8]
Part 3: Data Summary and Workflow Visualization
To facilitate quick reference and clear understanding, the key disposal parameters and the procedural workflow are summarized below.
Disposal and Safety Summary Table
| Parameter | Specification | Rationale |
| Waste Category | Solid Hazardous Chemical Waste | Assumed toxicity based on chemical class; required by regulations for non-characterized research chemicals.[13] |
| Primary Container | Sealable, chemically compatible container (e.g., original bottle, HDPE, or glass). | Prevents leaks and reactions between the waste and the container material.[2][9] |
| Required PPE | Nitrile gloves, safety goggles, lab coat. Fume hood for powder handling. | Minimizes risk of skin/eye contact and inhalation, adhering to standard laboratory safety protocols.[4][5] |
| Container Labeling | "Hazardous Waste," full chemical name, accumulation start date, hazard warnings. | Ensures clear communication of contents and hazards for safe handling and regulatory compliance.[8] |
| On-site Storage | In a designated Satellite Accumulation Area, segregated from incompatibles. | Prevents accidental reactions, spills, and unauthorized access.[11] |
| Final Disposal Method | Collection by institutional EHS for incineration via a licensed contractor. | Ensures compliance with EPA/RCRA regulations and environmental protection.[6][12] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Handling 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one: A Framework for Operational Safety
Foundational Hazard Assessment: An Evidence-Based Approach
In the absence of a specific Safety Data Sheet (SDS) for the target compound, our hazard assessment is informed by the precautionary principle and data from structurally related pyrazolopyrimidine analogs. For instance, related compounds such as 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine are classified as harmful if swallowed and are known to cause skin, eye, and respiratory irritation.[2] Therefore, it is prudent to assume that 2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one may exhibit a similar hazard profile.
Assumed Hazard Profile:
-
Acute Toxicity: Potentially harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Irritation: Assumed to be a skin, eye, and respiratory tract irritant.[2][4]
-
Chronic Effects: Lacking data, we must assume potential for long-term health effects. Treat as a potential mutagen or carcinogen.[5]
This conservative assessment mandates the stringent use of engineering controls and a comprehensive PPE strategy.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a static choice but a dynamic process based on a risk assessment of the specific task being performed.[6] All PPE must meet established standards, such as ANSI Z87.1 for eye protection.[7][8]
Table 1: Task-Specific PPE Requirements
| Laboratory Operation | Minimum PPE Requirement | Rationale & Causality |
| Storage & Transport | Standard Lab Attire¹, Safety Glasses | Protects against incidental contact during movement within the lab. Transporting in a sealed, non-breakable secondary container is mandatory.[9] |
| Weighing (Solid Form) | Standard Lab Attire¹, Safety Goggles, Face Shield, Double Nitrile Gloves², N95 Respirator | The solid is likely a fine powder with high potential for aerosolization.[5] A face shield and goggles protect against splashes and airborne particles, while a respirator prevents inhalation. Double gloving provides a backup barrier. |
| Solubilization & Dilution | Standard Lab Attire¹, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves² (or Silver Shield under-glove) | Handling liquids increases the risk of splashes.[6] A face shield worn over goggles provides maximum facial protection. For chemicals of unknown toxicity, double-gloving or using a highly resistant inner glove is best practice.[7] |
| Reaction Setup & Monitoring | Flame-Resistant Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves² | Standard protocol for active chemical reactions. A flame-resistant coat is required when working with flammable solvents or reagents.[7] |
| Waste Disposal | Standard Lab Attire¹, Chemical Splash Goggles, Heavy-Duty Outer Gloves over Nitrile Gloves | Involves handling concentrated waste streams. Heavy-duty gloves protect against degradation and physical puncture during waste consolidation. |
¹Standard Lab Attire: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are the minimum requirements for entering and working in the laboratory.[6][7][10] ²Double Nitrile Gloves: This practice is crucial. The outer glove bears the primary contamination. The inner glove remains clean, protecting the user during the doffing process and in case of a breach in the outer glove.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned experimental task.
Caption: PPE selection workflow for handling novel compounds.
Operational Plan: Step-by-Step Methodologies
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
Protocol 1: Weighing the Solid Compound
-
Preparation: Designate a specific area within the fume hood for weighing. Line the surface with a plastic-backed absorbent pad.[9]
-
Don PPE: Don Standard Lab Attire, followed by an N95 respirator, inner nitrile gloves, outer nitrile gloves, safety goggles, and a face shield.
-
Weighing: Use a micro-spatula to carefully transfer the powder to a tared container on the balance. Avoid any actions that could generate dust.
-
Clean-Up: Gently wipe the spatula and any surfaces with a damp cloth (using the intended solvent, e.g., DMSO) to prevent aerosolization of remaining particles. Dispose of the cloth as solid hazardous waste.
-
Doff PPE: Follow the doffing procedure outlined in Section 4.
Protocol 2: Donning and Doffing PPE for Safe Operation
Improper removal of PPE can lead to exposure. This sequence is critical.
Donning (Putting On) Sequence:
-
Lab Coat
-
Respirator (if required)
-
Safety Goggles / Face Shield
-
Inner Gloves
-
Outer Gloves (pull cuffs over the sleeves of the lab coat)
Doffing (Taking Off) Sequence:
-
Outer Gloves: Pinch the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of both.
-
Lab Coat: Unbutton and peel off from the shoulders, turning the sleeves inside out. Fold the contaminated exterior inward and place it in the designated laundry receptacle or disposal bag.
-
Face Shield / Goggles: Handle by the headband or earpieces. Place in a designated area for decontamination.
-
Respirator: Remove without touching the front. Dispose of or store according to lab policy.
-
Inner Gloves: Remove using the same technique as for the outer gloves.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[11]
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent pads, weighing papers, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag within the fume hood.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, properly labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles or sharp-edged spatulas must be disposed of in a designated sharps container.
Waste Disposal Pathway
Caption: Segregated waste stream for novel chemical compounds.
Emergency Procedures
In all cases of exposure, seek immediate medical attention and provide the attending physician with all available information on the compound. [8][11]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[8]
-
Inhalation: Move the affected individual to fresh air immediately.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Spill: Treat any spill of this material as a major spill. Evacuate the immediate area and notify your supervisor and the institutional Environmental Health and Safety (EHS) office.[8] Do not attempt to clean up a spill without appropriate training and PPE.
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Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Dartmouth College. [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. Princeton University. [Link]
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Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. [Link]
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1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one - BIOFOUNT. BIOFOUNT. [Link]
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7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino). PubChem, National Institutes of Health. [Link]
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Ten Tips for Handling Hazardous Chemicals in a Lab. American Laboratory. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
